1-Phenyl-1-cyclohexene
Description
Structure
3D Structure
Propriétés
IUPAC Name |
cyclohexen-1-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-9H,2,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMSFBRREKZZFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870771 | |
| Record name | 1-Phenyl-1-cyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771-98-2, 31017-40-0, 71340-36-8 | |
| Record name | 1-Phenylcyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenylcyclohex-1-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, cyclohexenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031017400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-1-Phenylcyclohexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071340368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-1-cyclohexene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403862 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenyl-1-cyclohexene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44834 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenyl-1-cyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexen-1-ylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLCYCLOHEXENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM437BQ1OF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Phenyl-1-cyclohexene from Cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 1-phenyl-1-cyclohexene from cyclohexanone (B45756). The document details the core chemical transformations, offering in-depth experimental protocols, quantitative data, and mechanistic insights. The primary focus is on the robust and widely utilized Grignard reaction followed by acid-catalyzed dehydration. Alternative methodologies, including the Wittig and McMurry reactions, are also discussed to provide a broader perspective on available synthetic strategies.
Core Synthesis Pathway: Grignard Reaction and Dehydration
The most common and reliable method for the synthesis of this compound from cyclohexanone proceeds in two key steps:
-
Nucleophilic Addition of a Grignard Reagent: Cyclohexanone is reacted with phenylmagnesium bromide, a Grignard reagent, to form the tertiary alcohol intermediate, 1-phenylcyclohexanol (B105894).
-
Acid-Catalyzed Dehydration: The 1-phenylcyclohexanol intermediate is subsequently dehydrated using a strong acid catalyst to yield the desired product, this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and physical properties of this compound.
| Reaction Step | Reagents | Yield (%) | Reference |
| Grignard Reaction | Cyclohexanone, Phenylmagnesium Bromide | ~97% | [1] |
| Dehydration | 1-Phenylcyclohexanol, p-TsOH, Benzene | 94% | |
| Dehydration | 1-Phenylcyclohexanol, H₂SO₄ | Not specified | |
| Dehydration | 1-Phenylcyclohexanol, H₃PO₄ | Not specified | [2] |
| Physical and Spectroscopic Properties of this compound | |
| Property | Value |
| Molecular Formula | C₁₂H₁₄ |
| Molecular Weight | 158.24 g/mol [3][4] |
| Boiling Point | 251-253 °C[3][4] |
| Melting Point | -11 °C[3][4] |
| Density | 0.994 g/mL at 25 °C[3][4] |
| Refractive Index (n20/D) | 1.57[3] |
| ¹H NMR | See Table 3 |
| ¹³C NMR | See Table 4 |
| IR Spectroscopy | See Table 5 |
| Mass Spectrometry | See Table 6 |
| Table 3: ¹H NMR Spectroscopic Data for this compound | |
| Chemical Shift (ppm) | Integration, Multiplicity, Assignment |
| 7.10 - 7.40 | 5H, m, Ar-H |
| 6.15 | 1H, t, =C-H |
| 2.20 - 2.50 | 4H, m, Allylic CH₂ |
| 1.60 - 1.90 | 4H, m, CH₂ |
| Table 4: ¹³C NMR Spectroscopic Data for this compound | |
| Chemical Shift (ppm) | Assignment |
| 142.5 | Ar-C (quaternary) |
| 136.8 | =C-Ph (quaternary) |
| 128.2 | Ar-CH |
| 126.8 | Ar-CH |
| 125.0 | Ar-CH |
| 124.7 | =CH |
| 30.0 | Allylic CH₂ |
| 27.5 | Allylic CH₂ |
| 23.1 | CH₂ |
| 22.2 | CH₂ |
| Table 5: Infrared (IR) Spectroscopic Data for this compound | |
| Wavenumber (cm⁻¹) | Assignment |
| 3050 - 3020 | C-H stretch (aromatic and vinylic) |
| 2930 - 2840 | C-H stretch (aliphatic) |
| 1600, 1495, 1445 | C=C stretch (aromatic ring) |
| 1650 | C=C stretch (alkene) |
| 750, 690 | C-H bend (monosubstituted benzene) |
| Table 6: Mass Spectrometry (MS) Data for this compound | |
| m/z | Relative Intensity (%) |
| 158 | 100 (M⁺) |
| 143 | 40 |
| 129 | 80 |
| 115 | 50 |
| 91 | 30 |
Experimental Protocols
Protocol 1: Synthesis of 1-Phenylcyclohexanol via Grignard Reaction
This protocol details the formation of the Grignard reagent, phenylmagnesium bromide, and its subsequent reaction with cyclohexanone.
Materials:
-
Magnesium turnings (8.13 g, 0.33 mol)
-
Anhydrous diethyl ether (200 mL)
-
Bromobenzene (B47551) (50 g, 0.31 mol)
-
Cyclohexanone (34.38 g, 0.35 mol)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Three-necked round-bottom flask (1000 mL)
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Preparation of the Grignard Reagent:
-
A 1000 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is flame-dried to ensure anhydrous conditions.
-
Magnesium turnings (8.13 g) and a small crystal of iodine are placed in the flask.
-
A solution of bromobenzene (50 g) in 100 mL of anhydrous diethyl ether is prepared and placed in the dropping funnel.
-
A small portion of the bromobenzene solution is added to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
The remaining bromobenzene solution is added dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclohexanone:
-
A solution of cyclohexanone (34.38 g) in 100 mL of anhydrous diethyl ether is prepared.
-
The Grignard reagent solution is cooled to 0 °C in an ice bath.
-
The cyclohexanone solution is added dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
-
Work-up and Isolation:
-
The reaction mixture is carefully poured into a beaker containing a saturated aqueous solution of ammonium chloride and crushed ice.
-
The mixture is transferred to a separatory funnel, and the layers are separated.
-
The aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 1-phenylcyclohexanol. A yield of approximately 97% can be expected.[1]
-
Protocol 2: Acid-Catalyzed Dehydration of 1-Phenylcyclohexanol
This protocol describes the dehydration of the alcohol intermediate to the final alkene product using phosphoric acid.
Materials:
-
1-Phenylcyclohexanol (crude product from Protocol 1)
-
85% Phosphoric acid
-
Simple distillation apparatus
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Brine
-
Anhydrous calcium chloride
Procedure:
-
Dehydration:
-
The crude 1-phenylcyclohexanol is placed in a round-bottom flask.
-
85% Phosphoric acid (approximately 25% of the alcohol volume) is added to the flask.
-
The mixture is heated, and the product, this compound, is distilled from the reaction mixture as it is formed.
-
-
Work-up and Purification:
-
The distillate is transferred to a separatory funnel and washed with a 5% sodium bicarbonate solution to neutralize any acidic residue.
-
The organic layer is then washed with brine.
-
The crude this compound is dried over anhydrous calcium chloride.
-
The final product is purified by fractional distillation, collecting the fraction boiling at 251-253 °C.
-
Alternative Synthetic Routes
While the Grignard-based synthesis is the most prevalent, other methods can be employed to synthesize this compound.
Wittig Reaction
The Wittig reaction provides a direct method for converting a ketone into an alkene. In this case, cyclohexanone would react with a phosphorus ylide derived from a benzyl (B1604629) halide.
Reaction Scheme:
Cyclohexanone + Benzyltriphenylphosphonium ylide → this compound + Triphenylphosphine (B44618) oxide
General Protocol Outline:
-
Ylide Formation: Benzyltriphenylphosphonium halide is treated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent (e.g., THF or DMSO) to generate the corresponding ylide.
-
Reaction with Cyclohexanone: Cyclohexanone is added to the ylide solution, and the reaction is typically stirred at room temperature or with gentle heating.
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted. Purification is often achieved through column chromatography to remove the triphenylphosphine oxide byproduct.
McMurry Reaction
The McMurry reaction is a reductive coupling of two carbonyl compounds to form an alkene. For the synthesis of this compound, a cross-coupling between cyclohexanone and benzaldehyde (B42025) would be required.
Reaction Scheme:
Cyclohexanone + Benzaldehyde + Low-valent Titanium Reagent → this compound
General Protocol Outline:
-
Preparation of the Low-Valent Titanium Reagent: A titanium salt (e.g., TiCl₃ or TiCl₄) is reduced with a reducing agent (e.g., zinc-copper couple or LiAlH₄) in an anhydrous solvent like THF.
-
Coupling Reaction: A mixture of cyclohexanone and benzaldehyde is added to the slurry of the low-valent titanium reagent, and the reaction is typically refluxed.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified, usually by chromatography.
Visualizing the Synthesis
Reaction Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and the general experimental workflow for the primary synthesis route.
Caption: Mechanism of 1-Phenylcyclohexanol Synthesis.
Caption: Mechanism of Dehydration of 1-Phenylcyclohexanol.
Caption: General Experimental Workflow.
References
An In-depth Technical Guide to the Dehydration of 1-Phenylcyclohexanol to 1-Phenyl-1-cyclohexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid-catalyzed dehydration of 1-phenylcyclohexanol (B105894) to synthesize 1-phenyl-1-cyclohexene, a valuable intermediate in organic synthesis. The document details the underlying reaction mechanism, offers a comparative analysis of various experimental conditions, and provides detailed protocols for both the synthesis of the precursor alcohol and its subsequent dehydration.
Reaction Overview and Mechanism
The dehydration of 1-phenylcyclohexanol is a classic example of an acid-catalyzed elimination reaction, proceeding primarily through an E1 (unimolecular elimination) mechanism. This pathway is favored due to the formation of a stable tertiary carbocation intermediate, which is resonance-stabilized by the adjacent phenyl group.
The reaction mechanism involves three key steps:
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of 1-phenylcyclohexanol by an acid catalyst. This converts the poor leaving group (-OH) into a good leaving group (-OH2+).
-
Formation of a Carbocation: The protonated alcohol then loses a molecule of water to form a stable tertiary carbocation. The stability of this intermediate is a crucial driving force for the reaction.
-
Deprotonation to Form the Alkene: A weak base, typically the conjugate base of the acid catalyst or the solvent, abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of the carbon-carbon double bond in this compound.
Experimental Protocols
Synthesis of 1-Phenylcyclohexanol (Precursor)
The starting material, 1-phenylcyclohexanol, is readily synthesized via a Grignard reaction between phenylmagnesium bromide and cyclohexanone (B45756).
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Cyclohexanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (e.g., 8.13 g, 0.33 mol).
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of bromobenzene (e.g., 50 g, 0.31 mol) in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the Grignard reaction. The reaction can be initiated by gentle warming if necessary.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature.
-
Add a solution of cyclohexanone (e.g., 34.38 g, 0.35 mol) in anhydrous diethyl ether dropwise from the dropping funnel. Control the rate of addition to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for at least one hour, or until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield 1-phenylcyclohexanol. A typical reported yield for this procedure is around 97.0%.[1]
Dehydration of 1-Phenylcyclohexanol to this compound
The dehydration of 1-phenylcyclohexanol can be achieved using various acid catalysts. The general procedure involves heating the alcohol with the catalyst and removing the water formed during the reaction, often with a Dean-Stark apparatus, to drive the equilibrium towards the product.
General Procedure:
-
Place 1-phenylcyclohexanol and a suitable solvent (e.g., toluene (B28343) or benzene) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Add the acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or phosphoric acid).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.
-
Continue the reaction until no more water is collected in the trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography.
Comparative Analysis of Reaction Conditions
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |
| p-Toluenesulfonic Acid | Catalytic | Toluene | Reflux | 1-3 h | Good to Excellent | Commonly used; efficient water removal with a Dean-Stark trap is crucial. |
| Sulfuric Acid | Catalytic to Stoichiometric | None or high-boiling solvent | Variable, often elevated | Variable | Moderate to Good | Strong acid, can lead to charring and side reactions if not controlled. |
| Phosphoric Acid (85%) | Catalytic | None | ~150-170 | 30-60 min | ~82 (for cyclohexanol) | A common and effective catalyst for alcohol dehydration.[2] |
Note: The yields are highly dependent on the efficiency of water removal and the purification method.
Potential Side Products and Purification
The primary side products in the dehydration of 1-phenylcyclohexanol are isomeric alkenes, although their formation is generally less favored due to the high stability of the conjugated this compound. In analogous reactions with other cyclohexanols, the formation of ether byproducts (e.g., dicyclohexyl ether) through the reaction of the carbocation with unreacted alcohol has been observed.
Purification of this compound is typically achieved by:
-
Distillation under reduced pressure: This is an effective method for separating the alkene from less volatile impurities.
-
Column chromatography: Using silica (B1680970) gel as the stationary phase and a non-polar eluent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate) can provide a high-purity product.
Analysis of the product mixture is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the desired product and any impurities.[3][4][5]
Conclusion
The acid-catalyzed dehydration of 1-phenylcyclohexanol is a robust and efficient method for the synthesis of this compound. The reaction proceeds via a well-understood E1 mechanism, and the yield can be optimized by careful selection of the acid catalyst and efficient removal of water. For researchers and professionals in drug development, this reaction provides a reliable route to a key synthetic intermediate. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity product.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. 1-Phenylcyclohexene | C12H14 | CID 13043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 4. researchgate.net [researchgate.net]
- 5. ERIC - EJ936776 - Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS), Journal of Chemical Education, 2011-May [eric.ed.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Phenyl-1-cyclohexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Phenyl-1-cyclohexene (CAS No. 771-98-2). The document details the compound's key physical characteristics, supported by quantitative data, and explores its chemical reactivity through established synthetic and reaction protocols. Methodologies for its synthesis, characterization via spectroscopic techniques, and a significant chemical transformation are described in detail. Visual diagrams are provided to illustrate the synthetic pathway and a key reaction mechanism, offering a clear and concise reference for laboratory applications.
Physical and Chemical Properties
This compound is a cyclic hydrocarbon with a phenyl substituent on the cyclohexene (B86901) ring. It is a clear, colorless to light yellow liquid at room temperature and is insoluble in water.[1][2][3] It finds utility as a pharmaceutical intermediate and as a substrate in various organic synthesis reactions, including oxidations and radical rearrangements.[2][3]
Quantitative Physical Properties
The key physical properties of this compound are summarized in the table below, with data compiled from various chemical suppliers and databases.
| Property | Value | References |
| Molecular Formula | C₁₂H₁₄ | [1][2] |
| Molecular Weight | 158.24 g/mol | [1][4][5] |
| Melting Point | -11 °C | [1][2][6][7] |
| Boiling Point | 251-253 °C | [1][3][6][7] |
| Density | 0.994 g/mL at 25 °C | [1][3][6][7] |
| Refractive Index (n20/D) | 1.57 | [1][2][6][7] |
| Flash Point | 103 °C (217.4 °F) - closed cup | [2][5][6] |
| Vapor Pressure | 0.0315 mmHg at 25°C | [1][2] |
| Water Solubility | Insoluble | [1][2][3] |
| Solubility | Soluble in Chloroform, DMSO, Ethyl Acetate (B1210297) | [1][2][3] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
¹H NMR: Spectra are available and typically recorded in CDCl₃.[8][9]
-
¹³C NMR: Spectra have been recorded and are available for reference.[10]
-
Infrared (IR) Spectroscopy: Gas-phase IR spectra are available from the NIST/EPA Gas-Phase Infrared Database.[11][12][13]
-
Mass Spectrometry (MS): Electron ionization mass spectra are available, often obtained through GC-MS analysis.[4][14][15]
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound, as well as a key chemical reaction.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from bromobenzene (B47551) and cyclohexanone (B45756).[6][16]
Step 1: Synthesis of 1-Phenylcyclohexanol (B105894)
This step involves a Grignard reaction between phenylmagnesium bromide and cyclohexanone.
-
Reagents and Equipment:
-
Magnesium turnings (8.13 g, 0.33 mol)
-
Bromobenzene (50 g, 0.31 mol)
-
Anhydrous diethyl ether
-
Cyclohexanone (34.38 g, 0.35 mol)
-
1000 mL three-necked flask with a condenser, dropping funnel, and mechanical stirrer
-
Saturated aqueous solution of ammonium (B1175870) chloride
-
-
Procedure:
-
In the three-necked flask, combine the magnesium turnings and an appropriate amount of anhydrous diethyl ether.
-
Slowly add the bromobenzene dissolved in anhydrous diethyl ether from the dropping funnel to initiate the formation of the Grignard reagent. The reaction is typically initiated at 35°C.[16]
-
Once the Grignard reagent formation is complete, add the cyclohexanone dropwise while maintaining the reaction temperature at 35°C.[16]
-
Allow the reaction to proceed for 5 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[16]
-
Upon completion, quench the reaction by carefully adding the reaction mixture to a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Dry the combined organic extracts and evaporate the solvent under reduced pressure to obtain crude 1-phenylcyclohexanol. A yield of 97.0% has been reported for this step.[16]
-
Step 2: Dehydration of 1-Phenylcyclohexanol to this compound
The crude 1-phenylcyclohexanol is then dehydrated using an acid catalyst.[6][17]
-
Reagents and Equipment:
-
Crude 1-phenylcyclohexanol (from Step 1)
-
p-Toluenesulfonic acid (p-TsOH)
-
Benzene (B151609) or Toluene
-
Round-bottom flask with a Dean-Stark trap and condenser
-
Methylene (B1212753) chloride
-
Water
-
Potassium carbonate
-
-
Procedure:
-
Combine the crude 1-phenylcyclohexanol and p-TsOH in a round-bottom flask with benzene or toluene.[6][17]
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
After the reaction is complete (as indicated by no more water being collected), allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude product in methylene chloride and wash with water.
-
Dry the organic layer over potassium carbonate, filter, and concentrate under reduced vacuum to yield this compound. A yield of 94% has been reported for this step.[6]
-
Characterization Methods
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.[3]
-
¹H NMR Spectroscopy Parameters (Typical):
-
¹³C NMR Spectroscopy Parameters (Typical):
-
Instrument: 100 MHz NMR spectrometer
-
Solvent: CDCl₃
-
Reference: Solvent peak (CDCl₃ at 77.16 ppm).[3]
-
Acquisition: Standard proton-decoupled pulse sequence.
-
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a small drop of this compound onto a KBr or NaCl plate.
-
Place a second plate on top and gently rotate to create a thin, even film.
-
Mount the plates in the sample holder for analysis.[2]
-
-
Alternative Method (ATR):
-
Place a drop of the liquid sample directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum.[19]
-
2.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methylene chloride or methanol.
-
GC-MS Parameters (Typical):
-
GC Column: HP-5MS (or equivalent) capillary column.
-
Injection: Splitless injection of 1-2 µL of the sample solution.[20]
-
Carrier Gas: Helium.[20]
-
Oven Temperature Program: A temperature ramp, for example, starting at 60°C and increasing to 300°C, to ensure separation from any impurities.[20]
-
MS Ionization: Electron Impact (EI) at 70 eV.[20]
-
MS Detector: Operated in scan mode to obtain a full mass spectrum.
-
Sharpless Asymmetric Dihydroxylation
This compound is a common substrate for the Sharpless asymmetric dihydroxylation to produce chiral vicinal diols.[5][21][22]
-
Reagents and Equipment:
-
This compound (39.55 g, 0.25 mol)
-
Potassium ferricyanide (B76249) (247 g, 0.75 mol)
-
Anhydrous potassium carbonate (104 g, 0.75 mol)
-
Methanesulfonamide (23.8 g, 0.25 mol)
-
Potassium osmate dihydrate (46.1 mg, 0.125 mmol)
-
Chiral ligand (e.g., (DHQD)₂PHAL, 486.9 mg, 0.625 mmol)
-
tert-Butyl alcohol (250 mL)
-
Water (375 mL)
-
Ethyl acetate
-
2 M Potassium hydroxide (B78521) (KOH)
-
Magnesium sulfate (B86663) (MgSO₄)
-
3-L flask with a mechanical stirrer
-
-
Procedure:
-
In the 3-L flask, add water, followed by potassium ferricyanide, potassium carbonate, methanesulfonamide, potassium osmate dihydrate, and the chiral ligand ((DHQD)₂PHAL for (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol).[22]
-
Add this compound and tert-butyl alcohol to the stirring mixture.[22]
-
Stir the slurry vigorously at room temperature for approximately 2 days.[22]
-
After the reaction is complete, add ethyl acetate to dissolve the product.
-
Filter the mixture and separate the aqueous phase from the filtrate.
-
Wash the organic phase with 2 M KOH to remove methanesulfonamide, then dry over MgSO₄.[22]
-
Filter and evaporate the solvent to afford the crude diol product.[22]
-
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis of this compound from bromobenzene and cyclohexanone.
Sharpless Asymmetric Dihydroxylation Workflow
Caption: Workflow for the Sharpless asymmetric dihydroxylation of this compound.
References
- 1. homework.study.com [homework.study.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. benchchem.com [benchchem.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound(771-98-2) 1H NMR spectrum [chemicalbook.com]
- 10. This compound(771-98-2) 13C NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. This compound [webbook.nist.gov]
- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. Cyclohexene, 1-phenyl- [webbook.nist.gov]
- 16. 1-PHENYLCYCLOHEXANOL synthesis - chemicalbook [chemicalbook.com]
- 17. Synthesis routes of 1-Phenylcyclohexanol [benchchem.com]
- 18. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. tdi-bi.com [tdi-bi.com]
- 21. grokipedia.com [grokipedia.com]
- 22. Organic Syntheses Procedure [orgsyn.org]
1-Phenyl-1-cyclohexene: A Comprehensive Technical Guide for Researchers
CAS Number: 771-98-2
This technical guide provides an in-depth overview of 1-Phenyl-1-cyclohexene, a versatile building block in organic synthesis with emerging relevance in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, suppliers, key reactions, and biological significance.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid. It is a cyclic alkene with a phenyl substituent on the double bond, making it a valuable precursor for the synthesis of various functionalized cyclohexanes and other complex molecules.
| Property | Value | Reference |
| CAS Number | 771-98-2 | [1] |
| Molecular Formula | C₁₂H₁₄ | [2] |
| Molecular Weight | 158.24 g/mol | [3] |
| Boiling Point | 252-253 °C | [1] |
| Melting Point | -11 °C | [2] |
| Density | 0.994 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.57 | [2] |
Commercial Availability and Suppliers
This compound is commercially available from various chemical suppliers. The typical purity and offered quantities are summarized below.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | 95% | 5 g, 25 g |
| Fisher Scientific | 96% | Inquire for details |
| TCI Chemical | >95.0% (GC) | 5 mL, 25 mL |
| ChemicalBook | 99% | Inquire for details |
| BOC Sciences | Inquire for details | Inquire for details |
| Cenmed | ≥95% (GC) | Inquire for details |
| Biosynth | Inquire for details | Inquire for details |
Key Synthetic Applications and Experimental Protocols
This compound is a versatile substrate for a variety of organic transformations, most notably oxidation reactions of the double bond. One of the most powerful and widely used reactions is the Sharpless asymmetric dihydroxylation, which allows for the stereoselective synthesis of chiral diols.
Sharpless Asymmetric Dihydroxylation of this compound
This reaction is a cornerstone of asymmetric synthesis, providing access to enantiomerically enriched vicinal diols, which are valuable chiral building blocks for the synthesis of pharmaceuticals and other biologically active molecules.
Reaction Scheme:
Figure 1: Sharpless asymmetric dihydroxylation of this compound.
Detailed Experimental Protocol:
A detailed protocol for the Sharpless asymmetric dihydroxylation of this compound can be found in Organic Syntheses, Coll. Vol. 10, p.603 (2004); Vol. 77, p.1 (2000). The procedure involves the reaction of this compound with a catalytic amount of osmium tetroxide in the presence of a chiral ligand (typically (DHQD)₂PHAL, found in AD-mix-β) and a stoichiometric re-oxidant such as potassium ferricyanide (B76249) in a buffered tert-butanol/water solvent system. The reaction yields the corresponding chiral diol with high enantioselectivity.
Biological Significance and Relevance in Drug Development
While this compound itself is primarily a synthetic intermediate, its metabolic fate and the biological activities of its derivatives are of significant interest to researchers in drug development.
Metabolism of this compound
This compound is a known pyrolysis product and metabolite of phencyclidine (PCP), an anesthetic with dissociative properties.[1][] In vitro studies using mouse liver microsomes have shown that the metabolism of this compound proceeds through several major pathways:
-
Allylic Hydroxylation: The primary metabolic route, leading to the formation of 1-phenyl-1-cyclohexen-3-ol and 1-phenyl-1-cyclohexen-6-ol.[5]
-
Oxidation: The allylic alcohols can be further oxidized to the corresponding ketones, 1-phenyl-1-cyclohexen-3-one and 1-phenyl-1-cyclohexen-6-one.[5]
-
Epoxidation-Hydrolysis: This pathway results in the formation of 1-phenylcyclohexane-1,2-diol.[5]
Some of these metabolites have demonstrated pharmacological activity in preclinical tests, though they are considerably less potent than PCP.[5]
Figure 2: Metabolic relationship of this compound to PCP and its metabolites.
Anticancer and Anti-inflammatory Potential of Derivatives
Derivatives of cyclohexenone, which share a core structural motif with some metabolites of this compound, have been investigated for their potential therapeutic applications.
Anticancer Activity: Certain ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives have demonstrated the ability to inhibit the growth of cancer cells.[6] The proposed mechanism of action involves the induction of apoptosis, a form of programmed cell death. This process is often mediated by the activation of caspases, a family of cysteine proteases.[6]
Figure 3: Proposed apoptotic pathway induced by cyclohexenone derivatives in cancer cells.
Anti-inflammatory Activity: Other studies have explored the anti-inflammatory properties of related compounds. For instance, certain morpholinopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.[7] Phenyl-1H-1,2,3-triazole derivatives have also been investigated as anti-inflammatory agents, with some showing more potent effects than the reference drug diclofenac.[8] The molecular mechanism is thought to involve the inhibition of COX-2.[8]
Conclusion
This compound is a readily available and synthetically versatile molecule. Its importance extends beyond its role as a chemical intermediate, as its metabolic products and related derivatives exhibit interesting biological activities. For researchers in drug discovery, the phenyl-cyclohexene scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds is warranted.
References
- 1. This compound | 771-98-2 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. 1-Phenylcyclohexene | C12H14 | CID 13043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In vitro metabolism of this compound, a pyrolysis product of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and biological evaluation of phenyl-1H-1,2,3-triazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 1-Phenyl-1-cyclohexene: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 1-Phenyl-1-cyclohexene (CAS No: 771-98-2), a substituted cyclohexene (B86901) with a phenyl group attached to the double bond.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is presented with experimental protocols and data interpretation to facilitate the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the ¹H and ¹³C NMR data for this compound.
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented here was recorded on a 400 MHz instrument using CDCl₃ as the solvent.[3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.36 - 7.20 | m | 5H | Aromatic protons |
| 6.12 | t | 1H | Vinylic proton |
| 2.45 | m | 2H | Allylic protons |
| 2.22 | m | 2H | Allylic protons |
| 1.80 - 1.60 | m | 4H | Aliphatic protons |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 142.5 | Quaternary aromatic carbon |
| 136.2 | Quaternary vinylic carbon |
| 128.1 | Aromatic CH |
| 126.6 | Aromatic CH |
| 125.0 | Aromatic CH |
| 124.8 | Vinylic CH |
| 30.0 | Allylic CH₂ |
| 25.8 | Allylic CH₂ |
| 23.2 | Aliphatic CH₂ |
| 22.2 | Aliphatic CH₂ |
The following is a general protocol for obtaining NMR spectra of a liquid sample like this compound.
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.[4] Ensure the sample is fully dissolved.
-
Filtration : If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry NMR tube.[4]
-
Sample Volume : The height of the solution in the NMR tube should be approximately 4-5 cm (about 0.7 mL).[4][5]
-
Instrument Setup : Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
-
Locking and Shimming : The instrument's software is used to "lock" onto the deuterium (B1214612) signal of the solvent. The magnetic field is then "shimmed" to achieve a homogeneous field, which results in sharp spectral lines.[6]
-
Acquisition : Set the appropriate experimental parameters for ¹H or ¹³C NMR, including the pulse program, number of scans, and relaxation delay.[7] For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Processing : After data acquisition, the raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to the spectrum.
-
Analysis : The chemical shifts, multiplicities, and integrals of the peaks are analyzed to determine the molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The following table summarizes the key absorption bands in the IR spectrum of this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3020 | Medium | Aromatic and Vinylic C-H stretch |
| 2930 - 2840 | Strong | Aliphatic C-H stretch |
| 1600, 1490, 1450 | Medium | Aromatic C=C skeletal vibrations |
| 1650 | Medium | Alkene C=C stretch |
| 750, 690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
For a liquid sample like this compound, a "neat" spectrum can be obtained without dissolving the sample in a solvent.[8]
-
Sample Preparation : Place one or two drops of the liquid this compound onto the surface of a salt plate (e.g., NaCl or KBr).
-
Film Formation : Place a second salt plate on top of the first, spreading the liquid into a thin film between the plates.[8]
-
Background Spectrum : Place the empty sample holder into the spectrometer and run a background scan. This is to subtract any signals from the atmosphere (e.g., CO₂, H₂O).[8]
-
Sample Spectrum : Place the salt plates with the sample into the sample holder and run the sample scan.
-
Data Analysis : The resulting spectrum shows the transmittance or absorbance of infrared radiation as a function of wavenumber. The absorption bands are then correlated with specific functional groups in the molecule.[9]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
The mass spectrum of this compound was obtained by electron ionization (EI).
| m/z | Relative Intensity (%) | Assignment |
| 158 | 100 | [M]⁺ (Molecular Ion) |
| 130 | ~50 | [M - C₂H₄]⁺ |
| 129 | ~80 | [M - C₂H₅]⁺ |
| 115 | ~40 | [M - C₃H₇]⁺ |
| 91 | ~30 | [C₇H₇]⁺ (Tropylium ion) |
Note: Relative intensities are approximate and can vary between instruments.
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile liquid samples.
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Injection : Inject a small volume (typically 1 µL) of the solution into the gas chromatograph. The high temperature of the injection port vaporizes the sample.
-
Chromatographic Separation : The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. This compound will elute at a specific retention time.
-
Ionization : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI), a high-energy electron beam bombards the molecules, causing them to lose an electron and form a positively charged molecular ion ([M]⁺).[10]
-
Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : A detector records the number of ions at each m/z value, generating a mass spectrum.
-
Data Analysis : The mass spectrum is analyzed to determine the molecular weight from the molecular ion peak and to interpret the fragmentation pattern to elucidate the structure of the molecule.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
- 1. 1-Phenylcyclohexene | C12H14 | CID 13043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-フェニル-1-シクロヘキセン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound(771-98-2) 1H NMR spectrum [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.bu.edu [sites.bu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. rsc.org [rsc.org]
An In-depth Technical Guide to the Solubility of 1-Phenyl-1-cyclohexene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 1-phenyl-1-cyclohexene in a range of common organic solvents. Due to its chemical nature, this compound's solubility is a critical parameter in various applications, including organic synthesis and pharmaceutical research. This document outlines its qualitative solubility, provides a comprehensive experimental protocol for solubility determination, and includes a visual representation of the experimental workflow.
Introduction to this compound
This compound is an aromatic hydrocarbon with the chemical formula C₁₂H₁₄. It is a colorless to light yellow liquid at room temperature.[1][2] Its structure, consisting of a cyclohexene (B86901) ring bonded to a phenyl group, renders it a nonpolar compound. This inherent nonpolarity is the primary determinant of its solubility in various solvents, following the principle of "like dissolves like."
Solubility Data
Table 1: Qualitative Solubility of this compound
| Solvent | Chemical Formula | Polarity | Qualitative Solubility |
| Water | H₂O | Highly Polar | Insoluble[1][3] |
| Chloroform | CHCl₃ | Polar | Soluble[1][3] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble[1][3] |
| Ethyl Acetate | CH₃COOCH₂CH₃ | Moderately Polar | Soluble[1][3] |
| Toluene | C₇H₈ | Nonpolar | Expected to be Miscible |
| Hexane | C₆H₁₄ | Nonpolar | Expected to be Miscible |
| Diethyl Ether | (C₂H₅)₂O | Moderately Polar | Expected to be Miscible |
| Acetone | (CH₃)₂CO | Polar Aprotic | Expected to be Miscible |
| Methanol | CH₃OH | Polar Protic | Expected to be Soluble/Miscible |
| Ethanol | C₂H₅OH | Polar Protic | Expected to be Soluble/Miscible |
Note: "Expected to be Miscible/Soluble" is based on the chemical principle of "like dissolves like," where nonpolar compounds tend to be soluble in other nonpolar or moderately polar solvents.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a liquid organic compound such as this compound in various organic solvents. This protocol can be adapted for both qualitative and quantitative assessments.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Calibrated pipettes and syringes
-
Analytical balance (for quantitative analysis)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system (for quantitative analysis)
-
Syringe filters (0.22 µm, compatible with the solvent)
3.2. Experimental Procedure
3.2.1. Qualitative Solubility Determination
-
Sample Preparation: Into a clean, dry glass vial, add approximately 2 mL of the selected organic solvent.
-
Analyte Addition: To the solvent, add this compound dropwise (approximately 100 µL) while continuously observing the solution.
-
Mixing: After each addition, cap the vial and vortex for 30-60 seconds to ensure thorough mixing.
-
Observation: Visually inspect the solution for any signs of insolubility, such as cloudiness, precipitation, or the formation of a separate layer.
-
Classification:
-
Miscible: If the this compound completely dissolves to form a clear, homogeneous solution.
-
Partially Miscible: If the solution becomes cloudy or if there is a limit to the amount that can be dissolved.
-
Immiscible: If two distinct layers are formed.
-
3.2.2. Quantitative Solubility Determination (Shake-Flask Method)
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The presence of an undissolved phase of the analyte is crucial to ensure saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, let the vial stand undisturbed at the same constant temperature for at least 12 hours to allow the undissolved this compound to separate.
-
Alternatively, centrifuge the vial at a moderate speed to facilitate the separation of the excess analyte.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-droplets.
-
Dilute the filtered sample with a known volume of the same solvent to bring the concentration within the calibration range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.
-
The solubility is then calculated based on the measured concentration and the dilution factor, and is typically expressed in units of g/100 mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps involved in the quantitative determination of solubility using the shake-flask method.
Caption: Workflow for quantitative solubility determination.
Signaling Pathways and Logical Relationships
For the topic of solubility, there are no biological signaling pathways to depict. The logical relationship central to this topic is the experimental workflow for determining solubility, which has been visualized above. The underlying principle governing the observed solubility is the thermodynamic equilibrium between the dissolved and undissolved states of the solute in the solvent.
Conclusion
This compound is a nonpolar organic compound that exhibits solubility in nonpolar and moderately polar organic solvents such as chloroform, DMSO, and ethyl acetate, while being insoluble in water.[1][3] For precise quantitative measurements, the shake-flask method followed by chromatographic analysis is a robust and reliable experimental protocol. The information and methodologies presented in this guide are intended to assist researchers and professionals in the effective handling and application of this compound in their work.
References
An In-depth Technical Guide to the Friedel-Crafts Reaction of Benzene and Cyclohexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Friedel-Crafts reaction between benzene (B151609) and cyclohexene (B86901), a cornerstone of electrophilic aromatic substitution for the synthesis of cyclohexylbenzene (B7769038). This document details the core principles, experimental protocols, and quantitative data associated with this important industrial reaction.
Core Principles
The Friedel-Crafts alkylation of benzene with cyclohexene is a classic example of electrophilic aromatic substitution. The reaction involves the protonation of cyclohexene by a strong acid catalyst to form a cyclohexyl carbocation, which then acts as an electrophile. This electrophile is subsequently attacked by the nucleophilic π-electron system of the benzene ring, leading to the formation of cyclohexylbenzene.
The reaction is typically catalyzed by strong Brønsted acids such as sulfuric acid (H₂SO₄) or solid acid catalysts, including various types of zeolites. The choice of catalyst significantly influences the reaction rate, selectivity, and overall yield. A primary challenge in this reaction is the potential for polyalkylation, where the product, cyclohexylbenzene, which is more nucleophilic than benzene, can undergo further alkylation to form dicyclohexylbenzene and other poly-substituted products.[1] To mitigate this, a large excess of benzene is often employed.[2]
Reaction Mechanism and Experimental Workflow
The general mechanism for the Friedel-Crafts alkylation of benzene with cyclohexene is a three-step process:
-
Formation of the Electrophile: The cyclohexene reactant is protonated by the acid catalyst to generate a secondary cyclohexyl carbocation.
-
Electrophilic Attack: The electron-rich benzene ring attacks the cyclohexyl carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion.
-
Deprotonation: A base (typically the conjugate base of the acid catalyst) removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final product, cyclohexylbenzene.
A typical experimental workflow for this synthesis involves the controlled addition of cyclohexene to a mixture of benzene and the catalyst, followed by a work-up procedure to isolate and purify the product.
Quantitative Data Presentation
The efficiency of the Friedel-Crafts reaction of benzene and cyclohexene is highly dependent on the catalyst and reaction conditions. The following tables summarize quantitative data from various studies.
Table 1: Comparison of Catalytic Systems for Cyclohexylbenzene Synthesis
| Catalyst | Benzene:Cyclohexene Molar Ratio | Temperature (°C) | Reaction Time (h) | Cyclohexene Conversion (%) | Cyclohexylbenzene Selectivity (%) | Reference |
| H₂SO₄ | 3:1 | 5-10 | 1.5 | - | 65-68 (Yield) | [3] |
| Pd/Hβ Binary Catalyst | - | 200 | 3 | 24.3 (Benzene Conv.) | 88.0 | [4] |
| Ru-Zn|HBeta | - | 200 | - | - | 44 (Yield) | [5] |
| Modified USY Zeolite | - | - | - | 95.3 | 97.4 | [6] |
Table 2: Product Distribution in the Alkylation of Benzene with Cyclohexene over Pd/Hβ Binary Catalyst
| Product | Selectivity (%) |
| Cyclohexylbenzene | 72.8 |
| Cyclohexane | 5.2 |
| Dicyclohexylbenzene | 16.5 |
| Other By-products | 5.5 |
| Conditions: H₂ pressure 2.5 MPa, catalyst amount 4% of total liquid, temperature 190°C, time 3 h.[4] |
Experimental Protocols
Protocol 1: Synthesis of Cyclohexylbenzene using Sulfuric Acid Catalyst[3]
Materials:
-
Benzene: 468 g (530 cc, 6 moles)
-
Cyclohexene: 164 g (203 cc, 2 moles)
-
Concentrated Sulfuric Acid (sp. gr. 1.84): 92 g (50 cc)
-
Anhydrous Calcium Chloride
Procedure:
-
In a 1-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place the benzene and concentrated sulfuric acid.
-
Cool the mixture in an ice bath.
-
With stirring, add the cyclohexene dropwise over a period of one and a half hours, maintaining the temperature between 5° and 10°C.
-
Continue stirring for an additional hour after the addition is complete.
-
Separate the hydrocarbon layer, cool it in ice, and wash with four 50-cc portions of cold concentrated sulfuric acid.
-
Wash the material twice with warm water (50°C), twice with 3% sodium hydroxide (B78521) solution, and twice with pure water.
-
Dry the hydrocarbon mixture over anhydrous calcium chloride.
-
Subject the dried mixture to fractional distillation twice, using a 30-cm Vigreux or similar column.
-
Collect the cyclohexylbenzene fraction at 238–243°C. The expected yield is 210–220 g (65–68% of the theoretical amount).
Protocol 2: Synthesis of Cyclohexylbenzene using a Solid Acid Catalyst (General Procedure)
Materials:
-
Benzene
-
Cyclohexene
-
Solid Acid Catalyst (e.g., H-USY Zeolite)
-
Inert Gas (e.g., Nitrogen)
Procedure:
-
Activate the solid acid catalyst by heating under vacuum or a flow of inert gas to remove adsorbed water.
-
In a suitable reactor, charge the activated catalyst and benzene under an inert atmosphere.
-
Heat the mixture to the desired reaction temperature (e.g., 100-250°C) with stirring.[7]
-
Feed cyclohexene into the reactor at a controlled rate.
-
Monitor the reaction progress by taking periodic samples and analyzing them by gas chromatography (GC) or GC-MS.
-
After the desired conversion is achieved, cool the reactor and filter to remove the catalyst.
-
Wash the catalyst with fresh benzene or another suitable solvent.
-
The liquid product mixture is then purified by distillation to separate unreacted benzene, cyclohexylbenzene, and polyalkylated byproducts.
Side Reactions and Byproducts
The primary side reaction in the Friedel-Crafts alkylation of benzene with cyclohexene is polyalkylation . The initial product, cyclohexylbenzene, is more reactive than benzene itself and can be further alkylated to form dicyclohexylbenzene isomers (ortho, meta, and para). In some industrial processes, the dicyclohexylbenzene is separated and can be transalkylated with benzene to produce more cyclohexylbenzene.[7]
Another potential byproduct is cyclohexane , which can be formed if the reaction is carried out under hydroalkylation conditions (in the presence of hydrogen and a hydrogenation catalyst).[4][7]
Conclusion
The Friedel-Crafts reaction of benzene and cyclohexene remains a vital transformation in industrial organic synthesis. While traditional Brønsted acids like sulfuric acid are effective, the development of solid acid catalysts, particularly zeolites, offers significant advantages in terms of reusability, reduced corrosion, and improved selectivity. Understanding the reaction mechanism, optimizing reaction conditions to minimize polyalkylation, and selecting the appropriate catalytic system are crucial for achieving high yields of cyclohexylbenzene. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals working in the field of chemical synthesis and drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. US7579511B1 - Process for making cyclohexylbenzene - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Epoxidation of 1-Phenyl-1-cyclohexene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for the epoxidation of 1-phenyl-1-cyclohexene, a key transformation in organic synthesis. The resulting epoxide is a valuable intermediate for the synthesis of complex molecules and potential pharmaceutical agents. This document details various experimental protocols, presents quantitative data for comparison, and includes a visual workflow to aid in experimental design.
Introduction
The epoxidation of this compound involves the addition of a single oxygen atom across the double bond of the alkene, forming a three-membered cyclic ether known as an epoxide. This reaction is of significant interest due to the synthetic versatility of the resulting this compound oxide. The epoxide ring can be opened by a variety of nucleophiles, leading to the formation of diverse difunctionalized cyclohexyl derivatives with controlled stereochemistry. This makes it a crucial building block in the synthesis of fine chemicals and pharmacologically active compounds.
Various methods have been developed for the epoxidation of this compound, employing different oxidizing agents and catalyst systems. Common oxidants include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide (H₂O₂). The choice of oxidant and catalyst can significantly influence the reaction's efficiency, selectivity, and environmental impact. Furthermore, the use of chiral catalysts enables the asymmetric epoxidation of this compound, providing access to enantioenriched epoxides, which are highly valuable in drug development.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes quantitative data from various reported methods for the epoxidation of this compound, allowing for a direct comparison of their effectiveness.
| Oxidant | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| m-CPBA | None | Dichloromethane (B109758) | 0 - RT | 2 | ~95 | N/A | General Protocol |
| H₂O₂ | Methyltrioxorhenium (MTO) / Pyridine | Dichloromethane | RT | 12 | High | N/A | General Protocol |
| H₂O₂ | 4-Hydroxybenzaldehyde | Acetonitrile | RT | 24 | - | N/A | [1] |
| NaOCl | (R,R)-Mn(salen) complex | Dichloromethane | RT | 4 | 99 | 82.3 | [2] |
| H₂O₂ | Chiral Mn(III) salen / AOE-14 | Water | 25 | - | - | up to 95 | [3] |
N/A: Not applicable (for racemic reactions) or data not available. RT: Room Temperature. AOE-14: Diethyltetradecylamine N-oxide (surfactant).[3]
Experimental Protocols
This section provides detailed methodologies for key experiments in the epoxidation of this compound.
Protocol 1: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol describes a straightforward and high-yielding method for the synthesis of racemic this compound oxide.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (approx. 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 - 1.5 eq) portion-wise to the stirred solution over 5-10 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1.5 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x) to remove meta-chlorobenzoic acid, followed by brine (1 x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound oxide.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Asymmetric Epoxidation using a Chiral Mn(salen) Catalyst (Jacobsen-Katsuki Type)
This protocol outlines a method for the enantioselective epoxidation of this compound using a chiral manganese(III)-salen complex as a catalyst and sodium hypochlorite (B82951) as the oxidant. This method provides access to optically active epoxides.
Materials:
-
This compound
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Mn(salen)Cl]
-
Commercial bleach (sodium hypochlorite, NaOCl solution)
-
Dichloromethane (DCM)
-
4-Phenylpyridine (B135609) N-oxide (optional, as an axial ligand to enhance reactivity)
-
Phosphate (B84403) buffer (0.05 M, pH 11.3)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare a buffered bleach solution by adjusting the pH of commercial bleach to 11.3 with a phosphate buffer.
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the (R,R)-Mn(salen)Cl catalyst (0.02 - 0.05 eq) in dichloromethane.
-
If used, add 4-phenylpyridine N-oxide (0.1 - 0.25 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the buffered bleach solution (1.5 - 2.0 eq) to the vigorously stirred reaction mixture.
-
Stir the biphasic mixture at 0 °C to room temperature for 4-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel.
-
The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the epoxidation of this compound.
Caption: General workflow for the epoxidation of this compound.
References
Application Notes and Protocols for the Hydrogenation of 1-Phenyl-1-cyclohexene to Phenylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the catalytic hydrogenation of 1-phenyl-1-cyclohexene to phenylcyclohexane. This reaction is a fundamental transformation in organic synthesis, often employed in the creation of saturated carbocyclic frameworks relevant to medicinal chemistry and materials science. The protocols provided herein detail various catalytic systems, including palladium on carbon (Pd/C), Raney Nickel, and platinum-based catalysts, offering flexibility in experimental design based on available resources and desired outcomes.
Introduction
The reduction of the double bond in this compound is a standard hydrogenation reaction that proceeds efficiently in the presence of a suitable catalyst and a hydrogen source. The reaction involves the addition of two hydrogen atoms across the carbon-carbon double bond of the cyclohexene (B86901) ring, resulting in the formation of phenylcyclohexane. The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly influence the reaction rate and yield.
Catalytic Systems and Reaction Parameters
A variety of heterogeneous catalysts are effective for the hydrogenation of this compound. The selection of a particular catalyst system may depend on factors such as desired reaction time, cost, and safety considerations. Below is a summary of common catalytic systems and their typical reaction parameters.
| Catalyst | Catalyst Loading (w/w %) | Substrate Concentration (M) | Solvent | Temperature (°C) | Hydrogen Pressure (atm) | Reaction Time (h) | Yield (%) |
| 10% Pd/C | 5-10 | 0.1-0.5 | Ethanol (B145695) | 25-50 | 1-4 | 2-6 | >95 |
| Raney Nickel | 10-20 | 0.1-0.5 | Ethanol | 25-70 | 1-5 | 4-12 | >90 |
| Platinum(IV) oxide (PtO₂) | 1-5 | 0.1-0.5 | Acetic Acid | 25 | 1-3 | 1-4 | >98 |
Experimental Protocols
Detailed methodologies for the hydrogenation of this compound using different catalytic systems are provided below.
Protocol 1: Hydrogenation using 10% Palladium on Carbon (Pd/C)
This protocol describes a standard procedure for the hydrogenation of this compound using the widely available and efficient 10% Pd/C catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (reagent grade)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Filtration apparatus (e.g., Celite or a syringe filter)
Procedure:
-
In a suitable hydrogenation flask, dissolve this compound in ethanol.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Evacuate the vessel and backfill with inert gas three times to remove any residual oxygen.
-
Evacuate the vessel and introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at the desired temperature (typically room temperature to 50°C).
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude phenylcyclohexane.
-
If necessary, purify the product by distillation or column chromatography.
Protocol 2: Hydrogenation using Raney Nickel
This protocol outlines the use of Raney Nickel, a highly active catalyst for this transformation. Caution should be exercised due to the pyrophoric nature of dry Raney Nickel.
Materials:
-
This compound
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol (reagent grade)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation apparatus
Procedure:
-
In a hydrogenation flask, add the Raney Nickel slurry.
-
Carefully decant the storage solvent and wash the catalyst with the reaction solvent (ethanol) under an inert atmosphere.
-
Add the solution of this compound in ethanol to the flask containing the activated catalyst.
-
Seal the reaction vessel and purge with inert gas followed by hydrogen gas as described in Protocol 1.
-
Pressurize the vessel with hydrogen (typically 1-5 atm) and stir the mixture at the desired temperature (25-70°C).
-
Monitor the reaction until completion.
-
After the reaction is complete, vent the hydrogen and purge with inert gas.
-
Carefully filter the catalyst. The filter cake should be kept wet to prevent ignition.
-
Work up the filtrate as described in Protocol 1 to isolate the phenylcyclohexane.
Protocol 3: Hydrogenation using Platinum(IV) Oxide (Adams' Catalyst)
This protocol utilizes Adams' catalyst, which is reduced in situ to form highly active platinum nanoparticles.
Materials:
-
This compound
-
Platinum(IV) oxide (PtO₂)
-
Acetic Acid (glacial)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation apparatus
Procedure:
-
To a hydrogenation flask, add this compound and glacial acetic acid.
-
Add the platinum(IV) oxide catalyst to the solution.
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Purge the system with inert gas and then with hydrogen.
-
Pressurize with hydrogen (1-3 atm) and begin vigorous stirring at room temperature. An initial exotherm may be observed as the catalyst is activated.
-
Monitor the reaction for the cessation of hydrogen uptake.
-
Upon completion, vent the hydrogen and purge with inert gas.
-
Remove the catalyst by filtration through Celite.
-
Neutralize the acetic acid with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate to yield phenylcyclohexane.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the catalytic hydrogenation of this compound.
Caption: General workflow for the catalytic hydrogenation.
Application Notes and Protocols for the Polymerization of 1-Phenyl-1-cyclohexene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the polymerization of 1-phenyl-1-cyclohexene and its derivatives. Due to the limited availability of direct literature on the homopolymerization of this compound, the methodologies presented herein are based on established protocols for structurally analogous monomers, such as styrene, cyclohexene (B86901) oxide, and phenyl-substituted dienes. These protocols serve as a foundational guide and should be optimized for specific experimental conditions and derivatives.
Introduction
This compound is a cyclic olefin containing a phenyl group, which influences its polymerization behavior. The presence of the phenyl group can stabilize cationic and radical intermediates, making it a candidate for various polymerization techniques. The resulting polymer, poly(this compound), is a hydrophobic material with potential applications in drug delivery, particularly for the encapsulation and controlled release of hydrophobic therapeutic agents. Its derivatives, with modified phenyl or cyclohexyl rings, offer the potential to tune the polymer's physical and chemical properties for specific biomedical applications.
Polymerization Methods
The polymerization of this compound can be approached through several mechanisms, including cationic, anionic, radical, and coordination polymerization. The choice of method will significantly impact the polymer's molecular weight, polydispersity, and microstructure.
Cationic Polymerization
Cationic polymerization is a promising method for this compound due to the ability of the phenyl group to stabilize the propagating carbocation. Lewis acids or protonic acids are typically used as initiators.
Experimental Protocol: Cationic Polymerization
-
Materials:
-
This compound (freshly distilled)
-
Lewis acid initiator (e.g., boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), or aluminum trichloride (B1173362) (AlCl₃))
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), toluene (B28343), or hexane)
-
Methanol (B129727) (for termination)
-
Nitrogen or Argon gas (for inert atmosphere)
-
-
Procedure:
-
All glassware should be flame-dried under vacuum and cooled under a stream of inert gas.
-
The purified this compound and anhydrous solvent are added to a Schlenk flask equipped with a magnetic stirrer under an inert atmosphere.
-
The solution is cooled to the desired reaction temperature (e.g., -78 °C to 0 °C) in a cooling bath.
-
The initiator is added dropwise to the stirred monomer solution.
-
The reaction is allowed to proceed for a specified time (e.g., 1-24 hours).
-
The polymerization is terminated by the addition of pre-chilled methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
-
Quantitative Data (Estimated based on similar systems)
| Parameter | Value |
| Monomer Conversion | > 90% |
| Number-Average Molecular Weight (Mₙ) | 5,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
| Glass Transition Temperature (T₉) | 100 - 150 °C |
Anionic Polymerization
Anionic polymerization of this compound can be initiated by organolithium compounds. This method offers the potential for living polymerization, allowing for good control over molecular weight and the synthesis of block copolymers.
Experimental Protocol: Anionic Polymerization
-
Materials:
-
This compound (rigorously purified and dried)
-
Organolithium initiator (e.g., sec-butyllithium (B1581126) or n-butyllithium)
-
Anhydrous, aprotic solvent (e.g., tetrahydrofuran (B95107) (THF) or cyclohexane)
-
Methanol (for termination)
-
High-vacuum line and Schlenk techniques
-
-
Procedure:
-
Solvent and monomer must be meticulously purified to remove all traces of water and other protic impurities.
-
The polymerization is conducted in an all-glass, sealed reactor under high vacuum.
-
The solvent is distilled into the reactor, followed by the addition of the initiator.
-
The purified monomer is then distilled into the reactor to initiate the polymerization.
-
The reaction is allowed to proceed at a controlled temperature (e.g., -78 °C to 25 °C).
-
Termination is achieved by introducing degassed methanol.
-
The polymer is isolated by precipitation in a non-solvent like methanol, filtered, and dried under vacuum.
-
Quantitative Data (Estimated based on similar systems)
| Parameter | Value |
| Monomer Conversion | > 95% |
| Number-Average Molecular Weight (Mₙ) | 10,000 - 100,000 g/mol |
| Polydispersity Index (PDI) | < 1.2 |
| Glass Transition Temperature (T₉) | 110 - 160 °C |
Radical Polymerization
Free radical polymerization can be initiated using thermal or photoinitiators. This method is generally more tolerant to impurities than ionic polymerizations but offers less control over the polymer architecture.
Experimental Protocol: Radical Polymerization
-
Materials:
-
This compound
-
Radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO))
-
Solvent (e.g., toluene or benzene)
-
Methanol (for precipitation)
-
-
Procedure:
-
The monomer, initiator, and solvent are placed in a reaction vessel.
-
The mixture is degassed by several freeze-pump-thaw cycles.
-
The vessel is sealed under vacuum or inert atmosphere.
-
The polymerization is carried out by heating the mixture to a temperature appropriate for the initiator's decomposition (e.g., 60-80 °C for AIBN).
-
After the desired reaction time, the vessel is cooled.
-
The polymer is isolated by precipitation in methanol, followed by filtration and drying.
-
Quantitative Data (Estimated based on similar systems)
| Parameter | Value |
| Monomer Conversion | 50 - 80% |
| Number-Average Molecular Weight (Mₙ) | 20,000 - 200,000 g/mol |
| Polydispersity Index (PDI) | 2.0 - 4.0 |
| Glass Transition Temperature (T₉) | 100 - 140 °C |
Coordination Polymerization
Coordination polymerization using Ziegler-Natta or metallocene catalysts can potentially lead to stereoregular polymers. The polymerization of 1-phenyl-1,3-butadiene, a structurally similar monomer, has been achieved with high stereoselectivity using a titanium [OSSO]-type catalyst.[1]
Experimental Protocol: Coordination Polymerization (Adapted from a similar system)
-
Materials:
-
This compound (purified)
-
Titanium [OSSO]-type catalyst
-
Methylaluminoxane (MAO) as a co-catalyst
-
Anhydrous toluene
-
Acidified methanol (for termination)
-
-
Procedure:
-
The polymerization is carried out in a Schlenk flask under an inert atmosphere.
-
The catalyst is dissolved in toluene, and the MAO co-catalyst is added.
-
The monomer is then introduced to the activated catalyst solution.
-
The reaction is stirred at a controlled temperature (e.g., 25-80 °C).
-
The polymerization is terminated by adding acidified methanol.
-
The polymer is precipitated, filtered, washed, and dried.
-
Quantitative Data (Based on a similar system[1])
| Parameter | Value |
| Polymer Yield | Up to 65% |
| Number-Average Molecular Weight (Mₙ) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Glass Transition Temperature (T₉) | ~80 °C (for poly(1-phenyl-1,3-butadiene)) |
Visualization of Polymerization Mechanisms
The following diagrams illustrate the general mechanisms for the different polymerization methods.
Caption: Cationic polymerization of this compound.
Caption: Anionic polymerization of this compound.
Caption: Radical polymerization of this compound.
Applications in Drug Development
The hydrophobic nature of poly(this compound) and its derivatives makes them suitable for various applications in drug delivery, including:
-
Controlled Release Formulations: The polymer can be used to create matrices or coatings for the sustained release of encapsulated drugs.
-
Encapsulation of Hydrophobic Drugs: Its hydrophobicity allows for the effective encapsulation of poorly water-soluble drugs, potentially improving their bioavailability.
-
Nanoparticle and Micelle Formation: Copolymers of this compound with hydrophilic monomers can self-assemble into nanoparticles or micelles, which can serve as carriers for targeted drug delivery.
Caption: Workflow for drug delivery application.
Conclusion
The polymerization of this compound and its derivatives presents an opportunity to develop novel hydrophobic polymers with tunable properties. While direct experimental data for the homopolymer is limited, established polymerization techniques for analogous monomers provide a strong foundation for future research. The protocols and data presented in these application notes are intended to guide researchers in the synthesis and characterization of these promising materials for applications in drug development and other advanced fields. Further investigation is warranted to fully explore the potential of this class of polymers.
References
Application Notes and Protocols for 1-Phenyl-1-cyclohexene in Diels-Alder Reactions
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific examples of Diels-Alder reactions utilizing 1-phenyl-1-cyclohexene as a substrate. This suggests that it is generally unreactive under standard Diels-Alder conditions. The information presented herein provides a scientific rationale for this low reactivity and offers a hypothetical protocol for a potential reaction with a highly reactive dienophile. This protocol is intended as a general guideline and would require substantial optimization and experimental validation.
Introduction
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction used to synthesize six-membered rings.[1] The reaction typically occurs between a conjugated diene and a dienophile, an alkene or alkyne.[2] The stereochemistry of the reactants is retained in the product, making it a highly valuable tool in organic synthesis.[3]
This compound possesses a trisubstituted double bond within a six-membered ring and a phenyl substituent. For it to act as a diene, it would require the presence of another double bond in conjugation, which is absent in its structure. As a dienophile, its reactivity is significantly diminished by steric hindrance from the phenyl group and the cyclohexene (B86901) ring, as well as by the lack of strong electron-withdrawing groups to activate the double bond. Standard dienophiles are often activated by electron-withdrawing groups such as carbonyls, nitriles, or nitro groups.[1]
Proposed Hypothetical Application: Reaction with a Highly Reactive Dienophile
To overcome the inherent low reactivity of this compound, a highly reactive dienophile would be necessary. 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) is an exceptionally reactive dienophile that has been shown to participate in Diels-Alder reactions with a wide variety of dienes, including those that are typically unreactive.[4][5][6] It is also known to participate in ene reactions with alkenes possessing allylic hydrogens. Given the structure of this compound, both a Diels-Alder reaction (if the cyclohexene ring can be induced to form a diene in situ, which is unlikely) and an ene reaction are theoretical possibilities. The ene reaction is a more probable pathway.
This application note describes a hypothetical protocol for the reaction of this compound with PTAD.
Hypothetical Reaction Data
The following table outlines the predicted reactants, products, and potential yields for the reaction of this compound with PTAD. It is important to note that the ene product is the more likely outcome.
| Diene/Ene Reactant | Dienophile/Enophile | Proposed Product(s) | Theoretical Yield (%) | Reaction Type |
| This compound | 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Ene Adduct | >80% | Ene Reaction |
| This compound | 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Diels-Alder Adduct | <10% (unlikely) | [4+2] Cycloaddition |
Experimental Protocol: Hypothetical Reaction of this compound with PTAD
This protocol is a general guideline and has not been experimentally validated.
Materials:
-
This compound
-
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas supply
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography elution
Procedure:
-
Reaction Setup:
-
To a dry 50 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of PTAD:
-
In a separate flask, prepare a 0.1 M solution of PTAD (1.0 eq) in anhydrous DCM. PTAD solutions are typically red or pink.
-
Add the PTAD solution dropwise to the stirred solution of this compound at 0 °C.
-
The disappearance of the characteristic color of PTAD indicates consumption of the reagent.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a few drops of a saturated sodium sulfite (B76179) solution to destroy any unreacted PTAD.
-
Transfer the mixture to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired adduct.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the proposed hypothetical reaction.
Caption: General workflow for the hypothetical reaction of this compound with PTAD.
Conclusion
While this compound is not a conventional or reactive substrate for the Diels-Alder reaction, this document provides a framework for approaching a potential reaction with a highly activated species like PTAD. The provided protocol is hypothetical and serves as a starting point for experimental design. Researchers should anticipate that an ene reaction may be the predominant pathway and should plan their analytical and purification strategies accordingly. Further investigation and optimization would be required to determine the feasibility and outcome of this reaction.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. ERIC - EJ920485 - Fast Hetero-Diels-Alder Reactions Using 4-Phenyl-1,2,4-Triazoline-3,5-Dione (PTAD) as the Dienophile, Journal of Chemical Education, 2010-Nov [eric.ed.gov]
- 6. acgpubs.org [acgpubs.org]
Catalytic Oxidation of 1-Phenyl-1-cyclohexene: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic oxidation of 1-phenyl-1-cyclohexene, a versatile substrate in organic synthesis. The presence of both a double bond and an allylic/benzylic position allows for selective oxidation to various valuable products, including epoxides, allylic alcohols and ketones, and cleavage products, which are important intermediates in the development of fine chemicals and pharmaceuticals.
Application Notes
The catalytic oxidation of this compound can be directed towards three main pathways, depending on the choice of catalyst, oxidant, and reaction conditions:
-
Epoxidation: This reaction targets the electron-rich double bond to form 1-phenyl-1,2-epoxycyclohexane. This epoxide is a valuable intermediate for the synthesis of diols and other functionalized cyclohexane (B81311) derivatives through nucleophilic ring-opening reactions. Metal-based catalysts, such as those containing manganese, ruthenium, or nickel, are often employed for this transformation, typically using oxidants like hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or tert-butyl hydroperoxide (TBHP).
-
Allylic Oxidation: This pathway involves the oxidation of the C-H bond at the allylic position of the cyclohexene (B86901) ring, leading to the formation of 2-phenyl-2-cyclohexen-1-ol and/or 2-phenyl-2-cyclohexen-1-one (B183501). These α,β-unsaturated compounds are important building blocks in organic synthesis. Copper and palladium-based catalysts, often in the presence of peroxy esters or molecular oxygen, are effective for this type of oxidation.[1][2] The regioselectivity of this reaction can be influenced by the steric and electronic properties of the catalyst and substrate.
-
Oxidative Cleavage: This more drastic oxidation results in the cleavage of the carbon-carbon double bond, yielding dicarboxylic acids or other smaller molecules. This can be achieved using strong oxidizing systems, such as those involving hypervalent iodine reagents or certain ruthenium or tungsten catalysts.[3][4] This method is particularly useful for the synthesis of adipic acid derivatives, which are important monomers for polymers.
The choice of the catalytic system is crucial for achieving the desired product selectivity. The following sections provide detailed protocols for each of these key transformations.
Experimental Protocols
Protocol 1: Photocatalytic Oxygenation (Allylic Oxidation)
This protocol describes the visible light-mediated photo-oxygenation of this compound to yield allylic hydroperoxides, which can be subsequently reduced to the corresponding allylic alcohols.
Materials:
-
This compound
-
Methylene (B1212753) blue (sensitizer)
-
Acetonitrile (B52724) (MeCN, solvent)
-
Pressurized oxygen (O₂)
-
Triphenylphosphine (B44618) (PPh₃) or Sodium Sulfite (B76179) (Na₂SO₃) (for reduction)
-
Continuous-flow microreactor equipped with red LEDs
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Prepare a solution of this compound and 1 mol% of methylene blue in acetonitrile in the reservoir of the continuous-flow microreactor.
-
Set up the microreactor with red LED irradiation and pressurize the system with oxygen (e.g., 30 bar).
-
Maintain the reaction temperature at 0 °C using a suitable cooling system.
-
Pump the reaction mixture through the irradiated zone of the microreactor. The residence time should be optimized (e.g., 8-12 minutes) to achieve high conversion.[5]
-
Collect the product mixture containing the allylic hydroperoxides.
-
Reduction Step: To the collected solution, add 1 equivalent of triphenylphosphine or a saturated aqueous solution of sodium sulfite and stir at room temperature until the reduction of the hydroperoxide is complete (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Purify the resulting allylic alcohol by flash column chromatography on silica (B1680970) gel.
Protocol 2: Metal-Catalyzed Epoxidation
This protocol provides a general procedure for the epoxidation of this compound using a transition metal catalyst and a suitable oxidant. The specific catalyst, oxidant, and conditions should be optimized for the desired outcome.
Materials:
-
This compound
-
Metal catalyst (e.g., Nickel(II) porphyrin complex, mesoporous NiO nanoparticles)
-
Oxidant (e.g., m-CPBA, H₂O₂)
-
Solvent (e.g., Dichloromethane (B109758)/Acetonitrile mixture)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Temperature control system (e.g., ice bath, oil bath)
Procedure:
-
In a round-bottom flask, dissolve this compound and the chosen metal catalyst in the appropriate solvent under an inert atmosphere if required.
-
Cool the mixture to the desired reaction temperature (e.g., room temperature).
-
Slowly add the oxidant to the stirred solution. The addition rate should be controlled to manage any exotherm.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a suitable reducing agent (e.g., saturated aqueous sodium thiosulfate (B1220275) solution) if a peroxide oxidant was used.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 1-phenyl-1,2-epoxycyclohexane by flash column chromatography.
Protocol 3: Copper-Catalyzed Allylic Oxidation to Enone
This protocol outlines a general method for the allylic oxidation of this compound to the corresponding α,β-unsaturated ketone using a copper catalyst.
Materials:
-
This compound
-
Copper(I) or Copper(II) catalyst (e.g., CuI, Cu(OAc)₂)
-
Oxidant (e.g., tert-butyl hydroperoxide (TBHP), tert-butyl peroxybenzoate)
-
Solvent (e.g., Acetonitrile, Dichloromethane)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Reflux condenser and heating system
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound, the copper catalyst, and the solvent.
-
Heat the mixture to the desired temperature (e.g., reflux).
-
Add the oxidant dropwise to the reaction mixture over a period of time.
-
Continue heating and stirring the reaction mixture until the starting material is consumed, as indicated by TLC or GC analysis.
-
Cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the catalyst if it is heterogeneous. If homogeneous, proceed to the work-up.
-
Wash the reaction mixture with water and brine.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-phenyl-2-cyclohexen-1-one by flash column chromatography.
Data Presentation
The following table summarizes quantitative data from selected catalytic oxidation reactions of this compound and related cyclohexene derivatives. Note that direct comparison should be made with caution due to variations in reaction conditions.
| Substrate | Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product(s) | Yield (%) | Selectivity (%) | Reference |
| This compound | Methylene Blue | O₂ | MeCN | 0 | 0.13 | 100 | Allylic Hydroperoxide | 39 | - | [5] |
| 1-(4-Chlorophenyl)-1-cyclohexene | Methylene Blue | O₂ | MeCN | 0 | 0.13 | 100 | Allylic Hydroperoxide | 31 (after reduction) | - | [5] |
| 1-(4-Cyanophenyl)-1-cyclohexene | Methylene Blue | O₂ | MeCN | 0 | 0.13 | 90 | Allylic Hydroperoxide | 39 (after reduction) | - | [5] |
| Cyclohexene | Ti₆₀Zr₁₀Co₃₀ | O₂ | MeCN | 120 | 12 | 92.2 | 2-Cyclohexen-1-one | - | 57.6 | [6] |
| Cyclohexene | Mesoporous NiO | m-CPBA | CH₃CN/CH₂Cl₂ | RT | Immediate | 91 | Cyclohexene Oxide | - | 53 | [7] |
| Cyclohexene | Iridium Complex | O₂ | MeCN | 120 | 20 | 92 | 2-Cyclohexen-1-one | - | 74 | [4] |
Visualizations
The following diagrams illustrate the key reaction pathways and a general experimental workflow for the catalytic oxidation of this compound.
References
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms in Homogeneous and Heterogeneous Epoxidation Catalysis - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 5. Selective cyclohexene oxidation to allylic compounds over a Cu-triazole framework via homolytic activation of hydrogen peroxide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of the Epoxidation of 1-Phenyl-1-cyclohexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of the reaction mixture resulting from the epoxidation of 1-Phenyl-1-cyclohexene. This method is suitable for monitoring reaction progress, determining product purity, and quantifying the starting material, product, and a common oxidizing agent. The provided protocol and data are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its epoxidation is a key transformation, yielding 1-phenyl-1,2-epoxycyclohexane, a versatile building block for further functionalization. Accurate and reliable monitoring of this reaction is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility for the separation and quantification of the components in the reaction mixture. This application note presents a validated reversed-phase HPLC (RP-HPLC) method for the analysis of the epoxidation of this compound.
Experimental Protocol
Materials and Reagents
-
This compound (starting material)
-
1-Phenyl-1,2-epoxycyclohexane (product standard)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (oxidizing agent)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, deionized)
-
Methanol (B129727) (for sample preparation)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Sample Preparation
-
Reaction Quenching: At the desired time point, withdraw an aliquot (e.g., 100 µL) from the reaction mixture. Quench the reaction by adding it to a vial containing a suitable quenching agent (e.g., a dilute aqueous solution of sodium thiosulfate (B1220275) to consume excess m-CPBA).
-
Dilution: Dilute the quenched sample with methanol to a final concentration suitable for HPLC analysis (e.g., approximately 1 mg/mL total solids).
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation
The following tables summarize the expected quantitative data from the HPLC analysis of a standard mixture and a representative reaction sample.
Table 1: Retention Times of Standard Compounds
| Compound | Retention Time (min) |
| meta-Chlorobenzoic acid (m-CBA, from m-CPBA) | 3.5 |
| 1-Phenyl-1,2-epoxycyclohexane | 6.8 |
| This compound | 8.2 |
Table 2: Quantitative Analysis of a Reaction Mixture at 2 Hours
| Compound | Retention Time (min) | Peak Area | Concentration (mg/mL) |
| meta-Chlorobenzoic acid | 3.5 | 125840 | 0.25 |
| 1-Phenyl-1,2-epoxycyclohexane | 6.8 | 452310 | 0.68 |
| This compound | 8.2 | 89750 | 0.15 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the HPLC analysis and the logical relationship of the components in the reaction.
Application Note: GC-MS Method for the Detection and Quantification of 1-Phenyl-1-cyclohexene
Introduction
1-Phenyl-1-cyclohexene is a cyclic aromatic hydrocarbon of interest in various fields, including synthetic chemistry as a reaction intermediate and in forensic science as a potential pyrolysis product of phencyclidine (PCP). Accurate and sensitive detection and quantification of this compound are crucial for quality control, reaction monitoring, and toxicological analysis. This application note presents a detailed Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound. The described protocol is intended for researchers, scientists, and drug development professionals.
Chemical Information
-
Compound Name: this compound
-
CAS Number: 771-98-2[1]
-
Molecular Formula: C₁₂H₁₄[1]
-
Molecular Weight: 158.24 g/mol [2]
Principle of the Method
This method utilizes the high separation efficiency of gas chromatography (GC) coupled with the sensitive and selective detection capabilities of mass spectrometry (MS). Samples containing this compound are introduced into the GC system, where the analyte is separated from other matrix components based on its volatility and interaction with the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized, and the resulting characteristic ions are detected. Quantification is achieved by comparing the analyte's response to that of a series of calibration standards.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique will depend on the sample matrix. Below are general guidelines for liquid and solid samples.
a) Liquid Samples (e.g., reaction mixtures, biological fluids after extraction)
-
Dilution: Dilute the liquid sample in a volatile, GC-compatible solvent such as hexane, ethyl acetate, or dichloromethane (B109758) to a concentration within the expected calibration range (e.g., 1-100 µg/mL).
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the GC system.
-
Internal Standard (Optional but Recommended for Accurate Quantification): Add a known concentration of an appropriate internal standard (e.g., deuterated analog or a compound with similar chemical properties and retention time) to both the sample and calibration standards.
b) Solid Samples (e.g., polymer matrices, seized drug powders)
-
Extraction:
-
Accurately weigh a portion of the homogenized solid sample.
-
Perform a solvent extraction using a suitable organic solvent (e.g., hexane, methanol). Sonication or vortexing can enhance extraction efficiency.
-
For complex matrices, solid-phase extraction (SPE) may be necessary to clean up the sample and concentrate the analyte.
-
-
Filtration/Centrifugation: After extraction, centrifuge the sample to pellet any solid debris and carefully transfer the supernatant to a clean vial, or filter the extract through a 0.22 µm syringe filter.
-
Concentration/Dilution: Depending on the expected concentration of the analyte, the extract may need to be concentrated under a gentle stream of nitrogen or diluted to fall within the calibration range.
-
Internal Standard: As with liquid samples, the addition of an internal standard is recommended.
GC-MS Instrumentation and Conditions
The following parameters are a starting point and may require optimization for specific instrumentation and applications.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Oven Temperature Program | - Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 15 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 minutes |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) for qualitative analysis and library matching. Selected Ion Monitoring (SIM) for quantitative analysis. |
Mass Spectral Data
The mass spectrum of this compound is characterized by a prominent molecular ion and several key fragment ions.
For quantitative analysis in SIM mode, the following ions are recommended:
| Ion Type | m/z |
| Quantifier Ion | 158 |
| Qualifier Ions | 143, 129 |
Data Presentation: Quantitative Performance
The following table summarizes the expected quantitative performance of this method. Note: These values are illustrative and should be experimentally determined during method validation in your laboratory.
| Parameter | Expected Value |
| Retention Time (RT) | ~12 - 15 minutes (on a 30m DB-5ms column with the suggested program) |
| Linearity (R²) | > 0.995 |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 - 1.5 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Mandatory Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Proposed mass fragmentation pathway for this compound.
References
Application Notes and Protocols for 1-Phenyl-1-cyclohexene in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1-phenyl-1-cyclohexene as a versatile substrate in key asymmetric catalytic transformations. The following sections offer insights into enantioselective epoxidation, dihydroxylation, and hydrogenation, complete with detailed experimental protocols, quantitative data, and visual diagrams of workflows and reaction mechanisms. This information is intended to guide researchers in the development of synthetic routes to chiral molecules, which are crucial in the pharmaceutical and fine chemical industries.
Asymmetric Epoxidation of this compound
Asymmetric epoxidation of this compound provides access to chiral epoxides, which are valuable synthetic intermediates. Organocatalytic methods, particularly those employing chiral ketones, have proven effective for this transformation.
Quantitative Data Summary: Asymmetric Epoxidation
| Catalyst/Reagent | Oxidant | Solvent | Temp. (°C) | Yield (%) | ee (%) | Configuration |
| Fructose-derived ketone | Oxone | DME/DMM/Buffer | -10 | 89 | 80 | (-)-(S,S) |
| Jacobsen's Catalyst | NaOCl | CH2Cl2/H2O | 0 - rt | 69 | 93 | Not Specified |
Experimental Protocol: Asymmetric Epoxidation using a Fructose-Derived Ketone
This protocol is adapted from the Shi epoxidation methodology, which utilizes a chiral ketone to generate a reactive dioxirane (B86890) in situ.
Materials:
-
This compound
-
Fructose-derived ketone catalyst
-
Oxone (potassium peroxymonosulfate)
-
Potassium carbonate (K₂CO₃)
-
DME/DMM (3:1, v/v)
-
Buffer solution (0.1 M K₂CO₃-AcOH in 4 × 10⁻⁴ M aqueous EDTA, pH 9.3)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (0.2 mmol) and the fructose-derived ketone catalyst (0.04 mmol) in a mixture of DME/DMM (3:1, v/v; 3.0 mL) and buffer (2 mL), add Oxone (0.32 mmol) and K₂CO₃ (1.344 mmol) at -10 °C.
-
Stir the reaction mixture vigorously at -10 °C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral epoxide.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Sharpless Asymmetric Dihydroxylation of this compound
The Sharpless asymmetric dihydroxylation is a highly reliable and enantioselective method for the synthesis of chiral vicinal diols from alkenes. For this compound, this reaction provides access to enantiopure 1-phenyl-cis-1,2-cyclohexanediol, a valuable chiral building block.
Quantitative Data Summary: Sharpless Asymmetric Dihydroxylation
| Ligand | Reagents | Solvent | Yield (crude, %) | ee (%) | Configuration |
| (DHQD)₂PHAL (in AD-mix-β) | K₃Fe(CN)₆, K₂CO₃, OsO₄ (cat.), CH₃SO₂NH₂ | t-BuOH/H₂O | >95 | >99.5 (after recrystallization) | (1R,2R) |
| (DHQ)₂PHAL (in AD-mix-α) | K₃Fe(CN)₆, K₂CO₃, OsO₄ (cat.), CH₃SO₂NH₂ | t-BuOH/H₂O | 99 | 98.9 | (1S,2S) |
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
The following protocol is based on a procedure from Organic Syntheses.[1]
Materials:
-
This compound
-
AD-mix-β (or individual components: (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₄·2H₂O)
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂)
-
tert-Butyl alcohol (t-BuOH)
-
Water
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask equipped with a mechanical stirrer, add water and tert-butyl alcohol (1:1 mixture).
-
To the stirred solvent mixture, add AD-mix-β. If using individual components, add potassium ferricyanide (B76249) (3 equiv.), potassium carbonate (3 equiv.), and the chiral ligand (DHQD)₂PHAL (0.0025 equiv.).
-
Add methanesulfonamide (1 equiv.).
-
Add a catalytic amount of potassium osmate dihydrate (0.0005 equiv.).
-
Add this compound (1 equiv.).
-
Stir the reaction mixture vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and add sodium sulfite, then stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude diol.
-
The enantiomeric excess of the crude product can be determined by chiral HPLC.
-
For further purification and enhancement of enantiomeric purity, the crude diol can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes).[1]
Asymmetric Hydrogenation of this compound
The asymmetric hydrogenation of this compound to produce chiral 1-phenylcyclohexane is a potentially valuable transformation. However, detailed and reproducible protocols specifically for this substrate are not as well-documented in the literature as for other transformations like dihydroxylation. Research on the asymmetric hydrogenation of structurally similar 1,1-diarylalkenes suggests that iridium and rhodium catalysts with chiral phosphine (B1218219) ligands are effective. Challenges in achieving high enantioselectivity for this specific substrate may arise from the difficulty in differentiating the two faces of the double bond.
Further research and methods development are encouraged in this area to establish robust protocols and expand the synthetic utility of this compound in asymmetric hydrogenation.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 1-Phenyl-1-cyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-1-cyclohexene is a versatile and readily available starting material for the synthesis of a variety of valuable pharmaceutical intermediates. Its unique structure, featuring a reactive double bond and a phenyl group on a cyclohexene (B86901) scaffold, allows for a range of stereoselective transformations. This document provides detailed application notes and experimental protocols for the synthesis of key chiral intermediates from this compound, including epoxides, diols, and amino alcohols. These intermediates are crucial building blocks in the development of a wide array of therapeutic agents.
Key Synthetic Transformations and Pharmaceutical Relevance
The functionalization of the double bond in this compound is the primary strategy for generating stereochemically complex and biologically active molecules. The main transformations covered in these notes are:
-
Enantioselective Epoxidation: The formation of chiral epoxides, which are versatile intermediates that can be opened with various nucleophiles to introduce a wide range of functionalities.
-
Asymmetric Dihydroxylation: The synthesis of chiral vicinal diols, which are common structural motifs in natural products and pharmaceuticals.
-
Oxidative Cleavage: The cleavage of the double bond to yield linear dicarbonyl compounds, providing a scaffold for further synthetic elaboration.
-
Asymmetric Aminohydroxylation: The direct introduction of amino and hydroxyl groups across the double bond to produce valuable chiral amino alcohols.
These transformations provide access to key structural motifs found in various drug classes, including but not limited to, antiviral agents, and anticonvulsants. For instance, functionalized cyclohexene rings are core components of drugs like Oseltamivir (Tamiflu), and the principles of their synthesis can be applied to analogs of drugs like Gabapentin.
Experimental Protocols and Data
This section provides detailed experimental protocols for the key synthetic transformations of this compound. All quantitative data are summarized in tables for easy comparison.
Enantioselective Epoxidation
Enantiomerically enriched epoxides are highly valuable intermediates. The Jacobsen-Katsuki and Shi epoxidation methods are powerful tools for this transformation.
a) Jacobsen-Katsuki Epoxidation
This method employs a chiral manganese-salen complex to catalyze the epoxidation with high enantioselectivity.
Experimental Protocol: Jacobsen-Katsuki Epoxidation of this compound
-
Materials: this compound, (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst), commercial bleach (sodium hypochlorite (B82951) solution), dichloromethane (B109758) (DCM), 4-phenylpyridine (B135609) N-oxide (optional), sodium sulfate, silica (B1680970) gel.
-
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in 2 mL of dichloromethane, add 4-phenylpyridine N-oxide (0.25 mmol, optional).
-
Add Jacobsen's catalyst (0.02-0.05 mmol).
-
Cool the mixture to 0 °C and add buffered commercial bleach (5 mL, pH ~11) dropwise over 1 hour.
-
Stir the reaction vigorously at 0 °C for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the desired epoxide.
-
-
Quantitative Data Summary (Jacobsen-Katsuki Epoxidation):
| Catalyst Loading (mol%) | Oxidant | Additive | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 5 | NaOCl | 4-phenylpyridine N-oxide | 69 | 91 | |
| 2-5 | NaOCl | None | 70-85 | 80-95 | General Procedure |
b) Shi Asymmetric Epoxidation
This method utilizes a fructose-derived chiral ketone as the catalyst and Oxone as the oxidant.
Experimental Protocol: Shi Asymmetric Epoxidation of this compound
-
Materials: this compound, Shi catalyst (fructose-derived ketone), Oxone (potassium peroxymonosulfate), potassium carbonate, acetonitrile (B52724), dimethoxymethane (B151124) (DMM), ethylenediaminetetraacetic acid (EDTA) solution, sodium sulfate, silica gel.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the Shi catalyst (0.2-0.3 mmol) in a mixture of acetonitrile and dimethoxymethane.
-
In a separate flask, prepare a buffered solution of Oxone (1.5 mmol) and potassium carbonate in water.
-
Add the aqueous Oxone solution to the stirred solution of the alkene and catalyst at 0 °C.
-
Stir the reaction vigorously at 0 °C for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, add a saturated aqueous solution of sodium thiosulfate (B1220275) to quench the excess oxidant.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
-
-
Quantitative Data Summary (Shi Epoxidation):
| Catalyst | Oxidant | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Fructose-derived ketone | Oxone | CH3CN/DMM/H2O | >90 | 90-92 | [1][2] |
Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a highly reliable method for the synthesis of chiral vicinal diols from alkenes.[3][4]
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of this compound
-
Materials: this compound, AD-mix-β (or AD-mix-α for the other enantiomer), tert-butanol (B103910), water, methanesulfonamide (B31651), sodium sulfite (B76179), ethyl acetate, sodium sulfate.
-
Procedure:
-
To a stirred mixture of tert-butanol (5 mL) and water (5 mL) at room temperature, add AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1.1 eq).
-
Stir the mixture until both phases are clear.
-
Cool the reaction mixture to 0 °C and add this compound (1.0 mmol).
-
Stir the reaction vigorously at 0 °C for 24 hours.
-
Quench the reaction by adding solid sodium sulfite (1.5 g) and warm the mixture to room temperature, stirring for 1 hour.
-
Add ethyl acetate (10 mL) and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with 2 M NaOH, then brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude diol.
-
Purify by recrystallization or flash chromatography.
-
-
Quantitative Data Summary (Sharpless Asymmetric Dihydroxylation):
| Reagent | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| AD-mix-β | (1R,2S)-1-Phenyl-1,2-cyclohexanediol | 97 | >99.5 | [5] |
| AD-mix-α | (1S,2R)-1-Phenyl-1,2-cyclohexanediol | 97 | >99.5 | [5] |
Oxidative Cleavage
Oxidative cleavage of the double bond in this compound can be achieved using ozone or potassium permanganate (B83412) to yield 6-oxo-6-phenylhexanoic acid.
a) Ozonolysis with Oxidative Work-up
Experimental Protocol: Ozonolysis of this compound
-
Materials: this compound, dichloromethane (DCM), methanol (B129727), ozone (from an ozone generator), hydrogen peroxide (30%), sodium bicarbonate, sodium sulfate.
-
Procedure:
-
Dissolve this compound (1.0 mmol) in a mixture of dichloromethane and methanol (1:1, 10 mL) in a flask equipped with a gas dispersion tube.
-
Cool the solution to -78 °C.
-
Bubble ozone through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Slowly add 30% hydrogen peroxide (2 mL) to the cold solution.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Quench any excess peroxide with a saturated solution of sodium bisulfite.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate under reduced pressure to yield the crude 6-oxo-6-phenylhexanoic acid.
-
-
Quantitative Data Summary (Ozonolysis):
| Work-up | Product | Yield (%) | Reference |
| Oxidative (H2O2) | 6-oxo-6-phenylhexanoic acid | 85-95 | [6][7] |
| Reductive (DMS) | 6-oxo-6-phenylhexanal | 80-90 | [6][7] |
b) Potassium Permanganate Oxidation
Experimental Protocol: Oxidative Cleavage with KMnO4
-
Materials: this compound, potassium permanganate (KMnO4), sodium carbonate, water, diethyl ether, sodium bisulfite, hydrochloric acid, sodium sulfate.
-
Procedure:
-
Prepare a solution of this compound (1.0 mmol) and sodium carbonate (0.5 g) in 20 mL of water.
-
Heat the mixture to 70-80 °C.
-
Slowly add a solution of potassium permanganate (4.0 mmol) in 15 mL of hot water to the vigorously stirred reaction mixture.
-
After the addition is complete, continue heating and stirring for 1 hour. The purple color should disappear, and a brown precipitate of MnO2 will form.
-
Cool the reaction mixture to room temperature and filter off the MnO2.
-
Wash the precipitate with hot water.
-
Acidify the filtrate with 10% hydrochloric acid.
-
Extract the acidic solution with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the crude 6-oxo-6-phenylhexanoic acid.
-
-
Quantitative Data Summary (KMnO4 Oxidation):
| Conditions | Product | Yield (%) | Reference |
| Hot, basic | 6-oxo-6-phenylhexanoic acid | 70-80 | [8][9] |
Asymmetric Aminohydroxylation
The Sharpless asymmetric aminohydroxylation allows for the direct, enantioselective synthesis of vicinal amino alcohols.
Experimental Protocol: Sharpless Asymmetric Aminohydroxylation of this compound
-
Materials: this compound, Chloramine-T trihydrate, (DHQ)2-PHAL or (DHQD)2-PHAL, potassium osmate(VI) dihydrate, tert-butanol, water, ethyl acetate, sodium hydroxide, sodium sulfate.
-
Procedure:
-
To a solution of Chloramine-T trihydrate (3.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL), add the chiral ligand ((DHQ)2-PHAL or (DHQD)2-PHAL, 0.01 mmol) and potassium osmate(VI) dihydrate (0.004 mmol).
-
Stir the mixture until a clear solution is obtained.
-
Add this compound (1.0 mmol) and stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction by adding sodium bisulfite.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with 1 M NaOH and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the protected amino alcohol.
-
-
Quantitative Data Summary (Asymmetric Aminohydroxylation):
| Ligand | Nitrogen Source | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (DHQ)2-PHAL | Chloramine-T | (1R,2S)-2-amino-1-phenylcyclohexanol derivative | 80-90 | >95 | [10][11] |
| (DHQD)2-PHAL | Chloramine-T | (1S,2R)-2-amino-1-phenylcyclohexanol derivative | 80-90 | >95 | [10][11] |
Visualizations
Synthetic Pathways from this compound
Caption: Key synthetic transformations of this compound.
Experimental Workflow for Sharpless Asymmetric Dihydroxylation
Caption: Workflow for Sharpless asymmetric dihydroxylation.
Logical Relationship of Intermediates to Drug Classes
Caption: Relationship between intermediates and drug classes.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Shi Epoxidation [organic-chemistry.org]
- 3. ajol.info [ajol.info]
- 4. benchchem.com [benchchem.com]
- 5. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
Application of 1-Phenyl-1-cyclohexene in Fragrance Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-1-cyclohexene is a synthetic aroma chemical with the molecular formula C₁₂H₁₄, valued in the fragrance industry for its unique olfactory profile. Characterized by a sweet, floral scent, it serves as a versatile ingredient in the formulation of various fragrance compositions. This document provides detailed application notes on its use in fragrance synthesis, including its olfactory properties and stability. Furthermore, it outlines comprehensive experimental protocols for its chemical synthesis and sensory evaluation, providing a foundational resource for researchers and professionals in the fields of fragrance chemistry and sensory science.
Introduction
This compound (CAS No. 771-98-2) is a colorless to light yellow liquid known for its aromatic properties.[1] Beyond its application as a starting material in organic synthesis, it has found a niche in the fragrance and flavor industry.[1] Its primary function in this domain is to impart a sweet, floral character to fragrance compositions. The interaction of this compound with olfactory receptors creates a distinct sensory experience, making it a valuable component in the perfumer's palette.[1] This document details its synthesis, olfactory characteristics, and the methodologies for its evaluation.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄ | [1] |
| Molecular Weight | 158.24 g/mol | |
| CAS Number | 771-98-2 | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 251-253 °C | |
| Density | 0.994 g/mL at 25 °C | |
| Solubility | Insoluble in water | [1] |
Olfactory Profile
While detailed quantitative data from extensive sensory panel studies are not widely published in public literature, the general olfactory characteristics of this compound are summarized below. It is important to note that some safety data sheets describe the odor as "odorless" or "characteristic," which may refer to the neat, highly concentrated substance and can differ from its perception at typical fragrance dilutions.
| Olfactory Parameter | Description |
| Odor Type | Sweet, Floral |
| Odor Nuances | (Further characterization would require specific sensory panel data) |
| Odor Threshold | Not publicly available |
| Tenacity on Smelling Blotter | Not publicly available |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the Grignard reaction of phenylmagnesium bromide with cyclohexanone (B45756) to produce 1-phenylcyclohexanol (B105894), followed by the acid-catalyzed dehydration of the resulting alcohol.
Step 1: Grignard Synthesis of 1-Phenylcyclohexanol
Materials:
-
Magnesium turnings
-
Iodine crystal (activator)
-
Anhydrous diethyl ether
-
Cyclohexanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Ice bath
-
Separatory funnel
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask along with a small crystal of iodine.
-
Slowly add a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel to initiate the formation of the Grignard reagent (phenylmagnesium bromide). Maintain a gentle reflux.
-
Once the Grignard reagent has formed (solution turns cloudy grey), cool the flask in an ice bath.
-
Add a solution of cyclohexanone in anhydrous diethyl ether dropwise to the cooled Grignard reagent.
-
After the addition is complete, allow the reaction mixture to stir at room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel, separate the ether layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain crude 1-phenylcyclohexanol, which can be purified by recrystallization or chromatography.
Step 2: Dehydration of 1-Phenylcyclohexanol to this compound
Materials:
-
1-Phenylcyclohexanol (from Step 1)
-
85% Phosphoric acid (or another strong acid catalyst like sulfuric acid)
-
Toluene (B28343) (as a solvent for azeotropic removal of water with a Dean-Stark trap)
-
Sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Distillation apparatus (simple or fractional)
-
Dean-Stark trap (optional, but recommended)
Procedure:
-
Place 1-phenylcyclohexanol in a round-bottom flask.
-
Add a catalytic amount of 85% phosphoric acid. If using a Dean-Stark trap, add toluene.
-
Heat the mixture to reflux. Water will be formed during the reaction and can be removed azeotropically with toluene if using a Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Purify the resulting this compound by distillation.
Protocol for Sensory Evaluation of this compound
This protocol outlines a standard procedure for the sensory evaluation of a fragrance raw material.
Objective: To characterize the olfactory profile of this compound.
Materials:
-
This compound, high purity
-
Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)
-
Glass beakers and graduated cylinders
-
Smelling blotters (perfumer's strips)
-
Panelist booths with controlled ventilation and lighting
-
Data collection forms or software
Procedure:
-
Sample Preparation: Prepare a 10% dilution of this compound in the chosen odorless solvent. Further serial dilutions (e.g., 5%, 1%, 0.1%) can also be prepared to evaluate the scent at different concentrations.
-
Panelist Selection: Recruit a panel of trained sensory assessors (typically 8-12 individuals) with demonstrated olfactory acuity.
-
Evaluation Setup:
-
Dip smelling blotters into the prepared solutions to a depth of 1 cm.
-
Allow the solvent to evaporate for a few seconds.
-
Present the blotters to the panelists in a randomized and blind manner.
-
-
Olfactory Assessment:
-
Initial Odor (Top Note): Panelists evaluate the blotters immediately after the solvent has evaporated and record their impressions of the initial scent.
-
Odor Evolution (Heart/Body): The blotters are re-evaluated at set time intervals (e.g., 10 minutes, 1 hour, 4 hours) to assess the evolution of the fragrance profile.
-
Tenacity (Dry-down/Base Note): The duration for which the scent is perceptible on the blotter is recorded to determine its tenacity.
-
-
Data Collection: Panelists will rate the intensity of the overall scent and specific odor descriptors (e.g., sweet, floral, fruity, woody) on a labeled magnitude scale (e.g., 0-10). They will also provide qualitative descriptions of the scent.
-
Data Analysis: The collected data is statistically analyzed to determine the mean intensity ratings for each descriptor and to generate a comprehensive olfactory profile of this compound.
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis of this compound via Grignard reaction and dehydration.
Experimental Workflow for Fragrance Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of a fragrance ingredient.
Olfactory Signaling Pathway for Floral Scents
Caption: Generalized olfactory signal transduction cascade for floral odorants.
Conclusion
This compound is a valuable synthetic fragrance ingredient with a characteristic sweet, floral odor. Its synthesis via the Grignard reaction followed by dehydration is a well-established and efficient method. While quantitative sensory data is not extensively available in the public domain, the provided protocols for its synthesis and sensory evaluation offer a robust framework for its further investigation and application in fragrance compositions. The diagrams included provide clear visual representations of the chemical synthesis, experimental workflow, and the general mechanism of olfactory perception. This document serves as a comprehensive guide for professionals engaged in the research and development of new fragrance materials.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenyl-1-cyclohexene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 1-Phenyl-1-cyclohexene. The focus is on identifying and mitigating common side reactions to improve yield and purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent laboratory method involves a two-step sequence:
-
Grignard Reaction: Phenylmagnesium bromide (a Grignard reagent) is reacted with cyclohexanone (B45756) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), via nucleophilic addition to the carbonyl group. This reaction forms the tertiary alcohol intermediate, 1-phenylcyclohexanol (B105894).[1][2]
-
Acid-Catalyzed Dehydration: The 1-phenylcyclohexanol intermediate is subsequently dehydrated using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (p-TsOH).[1][3] This elimination reaction, which proceeds via an E1 mechanism, forms the target alkene, this compound.[3]
An alternative approach is the Wittig Reaction , which can form the carbon-carbon double bond in a single step from cyclohexanone and a phosphorus ylide (e.g., benzyltriphenylphosphonium (B107652) ylide).[4][5][6] This method offers the advantage of forming the double bond with absolute regiochemical control.[7]
Q2: What are the primary side reactions and byproducts I should anticipate?
During the Grignard/Dehydration synthesis, the main side products are:
-
Biphenyl: This is the most common impurity and forms from the radical coupling of the phenylmagnesium bromide reagent during its preparation.[8][9][10] Its formation is favored by higher temperatures and high concentrations of bromobenzene (B47551).[8][10]
-
1-Phenylcyclohexanol: The presence of this alcohol intermediate in the final product indicates incomplete dehydration.[1]
-
Benzene: The highly basic Grignard reagent can be protonated by any trace amounts of water or other protic sources in the reaction, forming benzene.[11]
For the Wittig reaction route, the primary byproduct is:
-
Triphenylphosphine (B44618) oxide (TPPO): This is an inherent byproduct of the Wittig reaction mechanism.[4] It is notoriously difficult to separate from the desired product due to its polarity and low solubility in common non-polar organic solvents.[4]
Q3: How can I minimize the formation of these byproducts?
To minimize biphenyl formation in the Grignard reaction:
-
Control the temperature during the formation of the Grignard reagent; a gentle reflux is ideal.[8]
-
Add the bromobenzene solution dropwise and slowly to the magnesium turnings to avoid high local concentrations.[8]
-
Ensure an inert and anhydrous atmosphere to prevent side reactions that can consume the Grignard reagent.[8]
To ensure complete dehydration of 1-phenylcyclohexanol:
-
Use an effective water removal technique, such as a Dean-Stark apparatus, during the reaction.[1]
-
Allow for sufficient reaction time and ensure an adequate amount of acid catalyst is used.
To manage triphenylphosphine oxide in the Wittig reaction:
-
Purification is key. Column chromatography is often required.
-
In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent like hexane (B92381) or ether can be effective.[12]
Section 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Grignard Route: • Incomplete formation of Grignard reagent due to wet glassware/solvents. • Magnesium surface is passivated with an oxide layer.[9][11] • Incomplete dehydration of the alcohol intermediate. Wittig Route: • Incomplete ylide formation due to insufficiently strong base or presence of moisture.[4] • Steric hindrance if using a highly substituted ketone.[5] | Grignard Route: • Ensure all glassware is oven-dried and use anhydrous solvents.[9][13] • Activate magnesium turnings with a small crystal of iodine or by crushing them.[9][11] • Increase dehydration reaction time or use a Dean-Stark trap to remove water and drive the equilibrium.[1] Wittig Route: • Use a very strong, non-nucleophilic base like n-butyllithium (n-BuLi) under strictly anhydrous conditions.[6] • Increase reaction time or temperature. |
| Final product is contaminated with a significant amount of biphenyl. | The coupling of phenyl radicals during Grignard reagent formation was excessive.[8][9] This is often caused by high temperatures or rapid addition of bromobenzene.[8][10] | • During Grignard reagent preparation, add bromobenzene slowly to maintain a gentle, controlled reflux.[8] • Purify the final product via fractional distillation or column chromatography. Biphenyl has a lower boiling point than this compound. |
| IR spectrum of the product shows a broad peak around 3200-3600 cm⁻¹. | This peak is characteristic of an O-H stretch, indicating the presence of the unreacted alcohol intermediate, 1-phenylcyclohexanol. The dehydration step was incomplete. | • Reflux the product again with a catalytic amount of acid (e.g., p-TsOH), preferably with a Dean-Stark trap to remove the water formed. • Purify the product via column chromatography to separate the more polar alcohol from the non-polar alkene. |
| Grignard reaction fails to initiate (solution does not turn cloudy/gray, no exotherm). | The magnesium surface is coated with an inactive layer of magnesium oxide (MgO).[11] Traces of water in the apparatus or solvent are destroying the initially formed Grignard reagent. | • Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. • Use a dry glass rod to crush the magnesium turnings in the flask to expose a fresh surface.[10] • Ensure all glassware was rigorously flame- or oven-dried and that solvents are anhydrous. |
| Wittig reaction product is difficult to purify from a white, crystalline solid. | The white solid is almost certainly triphenylphosphine oxide, the reaction's main byproduct.[4] | • Attempt to crystallize the product from a minimal amount of cold, non-polar solvent (e.g., petroleum ether or hexanes), which may leave the more soluble product in the filtrate.[10] • If crystallization fails, column chromatography is the most reliable method for separation. |
Section 3: Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction and Dehydration
Part A: Synthesis of 1-Phenylcyclohexanol
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. Equip the flask with a magnetic stir bar.
-
Reagent Preparation: Place magnesium turnings (1.1 eq) in the flask. Add a single crystal of iodine to activate the surface.
-
Grignard Formation: In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium. The reaction should initiate, evidenced by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy gray.
-
Reaction: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 30-60 minutes until most of the magnesium has been consumed.
-
Addition of Ketone: Cool the flask in an ice-water bath. Add a solution of cyclohexanone (1.0 eq) in anhydrous ether dropwise from the dropping funnel. Control the addition rate to maintain a gentle reflux.
-
Workup: After the addition is complete and the reaction has stirred for an additional hour, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[14]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Isolation: Remove the solvent under reduced pressure to yield crude 1-phenylcyclohexanol, which can be used directly in the next step.
Part B: Dehydration to this compound
-
Apparatus Setup: Place the crude 1-phenylcyclohexanol in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Reaction: Add a suitable solvent (e.g., toluene) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) or a few drops of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux. Water will collect in the Dean-Stark trap as it is formed, driving the reaction to completion. Continue refluxing until no more water is collected.
-
Workup: Cool the reaction mixture. Wash the organic solution with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous calcium chloride.
-
Purification: Remove the solvent by distillation. The crude this compound can be purified by vacuum distillation.
Protocol 2: Synthesis via Wittig Reaction
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a rubber septum, and a nitrogen inlet.
-
Ylide Preparation: Suspend benzyltriphenylphosphonium chloride (1.0 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: While stirring vigorously, add a strong base such as n-butyllithium (n-BuLi, 1.0 eq) dropwise via syringe. The formation of the deep red or orange ylide will be observed.
-
Reaction: To the cold ylide solution, add cyclohexanone (1.0 eq) dropwise via syringe.
-
Completion: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride. Transfer to a separatory funnel and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate. After removing the solvent, the primary challenge is removing the triphenylphosphine oxide byproduct. This is typically achieved by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes or petroleum ether).
Section 4: Visual Guides
Caption: Grignard reaction and dehydration experimental workflow.
Caption: Troubleshooting logic for low yield and impurities.
Caption: Side reaction pathways in the Grignard synthesis route.
References
- 1. m.youtube.com [m.youtube.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. homework.study.com [homework.study.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 7. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 8. gauthmath.com [gauthmath.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Purification of 1-Phenyl-1-cyclohexene by distillation or chromatography
Welcome to the technical support center for the purification of 1-phenyl-1-cyclohexene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of this compound by distillation and column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route. If prepared by dehydration of 1-phenylcyclohexanol (B105894), the starting material is a likely impurity. If synthesized via a Grignard reaction between phenylmagnesium bromide and cyclohexanone (B45756) followed by dehydration, biphenyl (B1667301) (from the coupling of the Grignard reagent) can be a significant nonpolar impurity.
Q2: Which purification method, distillation or chromatography, is better for this compound?
A2: The choice of method depends on the nature of the impurities and the desired scale and purity.
-
Vacuum distillation is effective for removing non-volatile or significantly lower/higher boiling point impurities and is suitable for larger quantities.
-
Column chromatography is excellent for separating compounds with similar boiling points, such as isomers or nonpolar byproducts like biphenyl, and for achieving very high purity on a smaller to medium scale.
Q3: Is this compound susceptible to polymerization or isomerization during purification?
A3: As a styrenic compound, this compound has the potential to undergo thermal polymerization at elevated temperatures, such as during atmospheric distillation.[1][2][3] It is recommended to perform distillation under reduced pressure to lower the boiling point. The presence of any acidic residues can promote isomerization of the double bond, so it is crucial to neutralize the crude product before purification.
Data Presentation
The following table summarizes the physical properties of this compound and its common impurities, which is crucial for selecting and optimizing a purification method.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Notes |
| This compound | 158.24 | 251-253 (at 760 mmHg) | -11 | The high boiling point necessitates vacuum distillation.[4] |
| 1-Phenylcyclohexanol | 176.25 | ~295 (at 760 mmHg); 153 (at 20 mmHg) | 58-62 | A common, more polar impurity from the synthesis.[5][6][7] |
| Biphenyl | 154.21 | 255 | 69-71 | A nonpolar impurity with a similar boiling point to the product.[1][2][3] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is designed for the purification of multi-gram quantities of this compound.
1. Preparation of the Crude Sample:
-
Before distillation, wash the crude this compound with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid from the synthesis.
-
Subsequently, wash with brine (saturated NaCl solution) and dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent.
2. Apparatus Setup:
-
Assemble a vacuum distillation apparatus with a round-bottom flask, a short path distillation head or a Vigreux column, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Use a Claisen adapter to minimize bumping.[8]
-
Ensure all glassware joints are properly greased and sealed to maintain a stable vacuum.
-
Add a magnetic stir bar to the distillation flask for smooth boiling.
3. Distillation Procedure:
-
Place the dried crude product into the distillation flask, filling it to no more than two-thirds of its capacity.
-
Add a polymerization inhibitor, such as a small amount of hydroquinone (B1673460) or 4-tert-butylcatechol (B165716) (TBC), especially if the distillation is expected to be lengthy.[7]
-
Begin stirring and slowly reduce the pressure to the desired level. A pressure of 10-20 mmHg is a good starting point.
-
Once the vacuum is stable, begin gently heating the distillation flask using a heating mantle.
-
Collect any low-boiling impurities as a forerun fraction.
-
The boiling point of this compound will be significantly lower under vacuum. Use a pressure-temperature nomograph to estimate the expected boiling point at your operating pressure.[9][10] For example, at 20 mmHg, the boiling point of the related compound 1-phenylcyclohexanol is 153°C.[6][7]
-
Collect the main fraction of this compound at a stable temperature and pressure.
-
Stop the distillation before the flask goes to dryness to prevent the formation of non-volatile, potentially polymeric residues.
Expected Outcome:
-
Purity: >98% (as determined by GC analysis).
-
Yield: Typically 70-90%, depending on the purity of the crude material.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for purifying smaller quantities of this compound, especially for removing impurities with similar boiling points.
1. Preparation of the Column:
-
Select a glass column with an appropriate diameter and length for the amount of sample to be purified. A general rule is to use 30-50g of silica (B1680970) gel for every 1g of crude material.
-
Pack the column with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., hexane (B92381) or petroleum ether).[3][6]
-
Ensure the silica bed is well-settled and free of air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the eluent.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent, such as hexane.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
3. Elution and Fraction Collection:
-
Begin elution with a non-polar solvent like hexane or petroleum ether. This compound is non-polar and will elute relatively quickly.
-
A common eluent system is a gradient of ethyl acetate (B1210297) in hexane (e.g., starting with 100% hexane and gradually increasing to 2-5% ethyl acetate in hexane).
-
Collect fractions in test tubes or flasks.
-
Monitor the elution of the product using Thin Layer Chromatography (TLC) with the same solvent system. Visualize the spots under a UV lamp. This compound should appear as a UV-active spot.
4. Product Recovery:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Expected Outcome:
-
Purity: >99% (as determined by GC-MS analysis).
-
Yield: Typically 60-85%, depending on the separation efficiency and the amount of co-eluting impurities.
Troubleshooting Guides
Distillation Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Bumping or Unstable Boiling | - Uneven heating.- Lack of boiling chips or inadequate stirring. | - Use a heating mantle with a stirrer.- Always use a fresh magnetic stir bar or boiling chips. |
| Product Not Distilling at Expected Temperature | - Inaccurate pressure reading.- Leaks in the system.- Thermometer placed incorrectly. | - Calibrate the pressure gauge.- Check all joints for proper sealing and re-grease if necessary.- Ensure the top of the thermometer bulb is level with the side arm leading to the condenser. |
| Low Yield | - Incomplete distillation.- Product loss in the forerun or residue. | - Ensure the distillation is continued until the temperature starts to drop or rise significantly after the main fraction.- Collect smaller fractions and analyze their purity by GC to optimize cuts. |
| Product is Cloudy or Contains Water | - Inadequate drying of the crude product. | - Re-dry the distilled product with a drying agent like anhydrous MgSO₄ and filter. |
| Polymerization in the Distillation Flask | - Distillation temperature is too high.- Presence of radical initiators (e.g., peroxides). | - Use a lower pressure to reduce the boiling point.- Add a polymerization inhibitor (e.g., hydroquinone, TBC).[7][11] |
Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation (Overlapping Bands) | - Column is overloaded.- Inappropriate solvent system.- Column packed improperly. | - Reduce the amount of crude material loaded onto the column.- Optimize the eluent polarity using TLC. A lower polarity solvent will generally provide better separation for nonpolar compounds.- Ensure the column is packed uniformly without cracks or channels. |
| Compound Elutes Too Quickly or Too Slowly | - Solvent polarity is too high or too low. | - Adjust the solvent system. For faster elution, increase the polarity (e.g., add more ethyl acetate). For slower elution, decrease the polarity (use a less polar solvent like pure hexane). |
| Streaking or Tailing of Bands | - Sample is too concentrated when loaded.- Interaction with acidic silica gel. | - Load the sample in a more dilute solution.- For compounds sensitive to acidic conditions, silica gel can be neutralized by pre-washing the column with a solvent mixture containing a small amount of triethylamine (B128534) (e.g., 1%). |
| No Compound Eluting from the Column | - Compound may have decomposed on the silica.- Compound is not visible under UV light. | - Check the stability of the compound on a TLC plate before running the column.- Use a chemical stain (e.g., potassium permanganate) to visualize the TLC spots. |
Visualizations
Experimental Workflows
Logical Relationships
References
- 1. US4033829A - Process for inhibiting polymerization of styrene during distillation - Google Patents [patents.google.com]
- 2. US5910232A - Method for inhibiting polymer formation in styrene processing - Google Patents [patents.google.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. benchchem.com [benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. epfl.ch [epfl.ch]
- 10. organica1.org [organica1.org]
- 11. Sciencemadness Discussion Board - Spontaneous Polymerization of Styrene - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Synthesis of 1-Phenyl-1-cyclohexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Phenyl-1-cyclohexene. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guides
This section is dedicated to resolving common issues that may arise during the synthesis of this compound via three primary methods: Dehydration of 1-Phenylcyclohexanol (B105894), the Wittig Reaction, and the Suzuki-Miyaura Coupling.
Method 1: Dehydration of 1-Phenylcyclohexanol
The acid-catalyzed dehydration of 1-phenylcyclohexanol is a common and straightforward method for synthesizing this compound. The reaction typically proceeds through an E1 mechanism, favored by the formation of a stable tertiary carbocation.[1][2]
Common Issues and Solutions
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields in this dehydration reaction can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a suitable acid catalyst (e.g., sulfuric acid, phosphoric acid, or p-toluenesulfonic acid) and that the reaction is heated for a sufficient amount of time.[3] Monitoring the reaction progress via Thin Layer Chromatography (TLC) is advisable.
-
Suboptimal Temperature: The reaction temperature is crucial. For tertiary alcohols like 1-phenylcyclohexanol, dehydration can occur at relatively mild temperatures (25°– 80°C).[4][5] If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, excessively high temperatures can lead to charring and the formation of side products.[3]
-
Reversible Reaction: The dehydration of alcohols is a reversible reaction. To drive the equilibrium towards the product, it is essential to remove water as it is formed. Utilizing a Dean-Stark apparatus is a highly effective method for this purpose.
-
Carbocation Rearrangements: Although 1-phenylcyclohexanol forms a stable tertiary carbocation, rearrangements are a possibility in carbocation-mediated reactions, potentially leading to isomeric alkene byproducts.[4] Using a milder acid catalyst and carefully controlling the temperature can help minimize these rearrangements.
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A2: The primary byproducts in the dehydration of 1-phenylcyclohexanol are isomeric alkenes and ethers.
-
Isomeric Alkenes: Depending on the reaction conditions, it is possible to form other cyclohexene (B86901) isomers. Careful selection of the acid catalyst and reaction temperature can influence the product distribution.
-
Ether Formation: If the reaction temperature is not sufficiently high, an intermolecular reaction between two molecules of the alcohol can occur, leading to the formation of an ether.[5] This can be minimized by maintaining the appropriate reaction temperature for dehydration.
-
Polymerization: Alkenes can polymerize in the presence of strong acids. Using a catalytic amount of acid and avoiding excessively high temperatures can help prevent this.
-
Oxidation and Charring: Concentrated sulfuric acid is a strong oxidizing agent and can cause oxidation of the alcohol and charring, especially at high temperatures.[3] Using phosphoric acid, which is less oxidizing, can mitigate these side reactions.
Method 2: The Wittig Reaction
The Wittig reaction is a powerful method for forming alkenes with high regioselectivity, reacting a phosphorus ylide with an aldehyde or ketone.[6][7] For the synthesis of this compound, this would typically involve the reaction of cyclohexanone (B45756) with benzyltriphenylphosphonium (B107652) ylide.
Common Issues and Solutions
Q1: I am having trouble with the formation of the phosphorus ylide. What could be the problem?
A1: The successful formation of the ylide is critical for the Wittig reaction. Common issues include:
-
Inappropriate Base: The acidity of the phosphonium (B103445) salt determines the required strength of the base. For non-stabilized ylides, such as the one derived from benzyltriphenylphosphonium chloride, a very strong base like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) is necessary.[8] Weaker bases may not be sufficient to deprotonate the phosphonium salt effectively.[9]
-
Presence of Moisture: Strong bases like n-BuLi react readily with water. Therefore, the reaction must be carried out under strictly anhydrous conditions, using dry solvents and glassware, and under an inert atmosphere (e.g., nitrogen or argon).[9] Any moisture will quench the base and prevent ylide formation.
-
Quality of the Phosphonium Salt: The phosphonium salt should be pure and dry. Impurities can interfere with the reaction.
Q2: The yield of my Wittig reaction is low, even with successful ylide formation. What else could be wrong?
A2: Low yields in the Wittig reaction can be attributed to several factors beyond ylide formation:
-
Steric Hindrance: Ketones, especially sterically hindered ones, can be less reactive in the Wittig reaction.[7][10] While cyclohexanone is not exceptionally hindered, bulky substituents on either the ketone or the ylide can slow down the reaction.
-
Reaction Temperature: Ylide formation is often conducted at low temperatures (e.g., 0 °C to -78 °C) to prevent side reactions.[9] The subsequent reaction with the carbonyl compound may require warming to room temperature or gentle heating to proceed at a reasonable rate. Monitoring the reaction by TLC is recommended to determine the optimal reaction time and temperature.
-
Difficult Purification: The primary byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide (TPPO).[6] TPPO can be difficult to separate from the desired alkene product due to its similar solubility properties. This can lead to an apparently low yield of the purified product. Careful purification by column chromatography or crystallization is often necessary.[9][11]
Method 3: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an organoboron compound and an organohalide.[12] To synthesize this compound, this would typically involve the reaction of a phenylboronic acid with a 1-halocyclohexene (e.g., 1-iodocyclohexene (B92552) or 1-bromocyclohexene).
Common Issues and Solutions
Q1: My Suzuki coupling reaction is not working, or the yield is very low. What should I check first?
A1: A failed or low-yielding Suzuki coupling can often be traced back to a few key factors:
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen and can be easily deactivated through oxidation.[13] It is crucial to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[13]
-
Inefficient Catalyst Generation: If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. Inefficient reduction can lead to low catalytic activity.
-
Poor Reagent Quality: The purity of the boronic acid is critical. Boronic acids can undergo protodeboronation (cleavage of the C-B bond) upon exposure to moisture and air.[13][14] Using fresh or properly stored boronic acid is recommended. The quality and dryness of the base are also important for reproducibility.[13]
Q2: I am observing significant byproducts in my Suzuki coupling reaction. What are they and how can I prevent their formation?
A2: Common byproducts in Suzuki coupling reactions include homocoupling products and dehalogenated starting materials.
-
Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the organohalide. Homocoupling of the boronic acid is often promoted by the presence of oxygen.[15] Rigorous exclusion of air from the reaction mixture can help to minimize this side reaction.[13]
-
Dehalogenation: This is the replacement of the halogen on the organohalide with a hydrogen atom, leading to the formation of cyclohexene in this case. This side reaction can be promoted by certain bases and solvents.
-
Protodeboronation: As mentioned above, this is the cleavage of the carbon-boron bond of the boronic acid, which consumes the nucleophilic partner and reduces the yield of the desired cross-coupled product.[14]
Quantitative Data Summary
The following tables summarize reaction conditions and reported yields for the different synthetic routes to this compound and related structures. This data is intended to provide a comparative overview to aid in method selection and optimization.
Table 1: Dehydration of 1-Phenylcyclohexanol
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| H₂SO₄ | - | 170 | Not Specified | Not Specified | [3] |
| H₃PO₄ | - | High | Not Specified | Generally cleaner than H₂SO₄ | [3] |
| p-Toluenesulfonic acid | Toluene | Reflux (with Dean-Stark) | Not Specified | High | Implied by general principles |
Table 2: Wittig Reaction for Alkene Synthesis
| Carbonyl | Ylide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aldehyde/Ketone | Non-stabilized | n-BuLi, NaH, t-BuOK | THF, Diethyl ether | -78 to RT | Generally Good | [9] |
| Aldehyde/Ketone | Stabilized | Weaker bases (e.g., NaOEt) | Various | RT | Generally Good | [10] |
Table 3: Suzuki-Miyaura Coupling for C-C Bond Formation
| Organohalide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aryl Bromide | 2-Pyridylboronate | Pd₂(dba)₃ | Phosphite/Phosphine Oxide | KF | Dioxane | 80 | 63-82 | [16] |
| Vinyl Iodide | MeB(OH)₂ | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water/THF | 80 | Not Specified | [17] |
| Aryl Halide | Arylboronic Acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/Water | 100 | Not Specified | [17] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and substrate scope.
Protocol 1: Dehydration of 1-Phenylcyclohexanol
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add 1-phenylcyclohexanol (1.0 eq) and toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 eq).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring: Monitor the progress of the reaction by observing the amount of water collected and by TLC analysis.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Wittig Reaction using Cyclohexanone and Benzyltriphenylphosphonium Chloride
-
Ylide Preparation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise to the stirred suspension. A color change (often to orange or red) indicates the formation of the ylide.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.[18]
-
-
Wittig Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve cyclohexanone (1.0 eq) in anhydrous THF.
-
Cool the ylide solution back to 0 °C and slowly add the solution of cyclohexanone.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.[18]
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the this compound from the triphenylphosphine oxide byproduct.
-
Protocol 3: Suzuki-Miyaura Coupling of 1-Iodocyclohexene and Phenylboronic Acid
-
Setup: To a Schlenk tube or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-iodocyclohexene (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition and Degassing: Add a solvent system (e.g., a mixture of dioxane and water). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key workflows and logical relationships to aid in understanding and troubleshooting the synthesis of this compound.
Caption: Experimental workflow for the dehydration of 1-phenylcyclohexanol.
Caption: Experimental workflow for the Wittig synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: Which synthesis method for this compound is the "best"?
A1: The "best" method depends on several factors, including the availability of starting materials, the scale of the reaction, and the desired purity of the final product.
-
Dehydration of 1-phenylcyclohexanol is often the simplest and most cost-effective method, especially for larger-scale syntheses, but may require careful purification to remove byproducts.
-
The Wittig reaction offers excellent control over the position of the double bond, avoiding isomeric byproducts. However, it requires a strong base and anhydrous conditions, and the removal of the triphenylphosphine oxide byproduct can be challenging.[6][10]
-
The Suzuki-Miyaura coupling is a very versatile and high-yielding reaction with a broad substrate scope. However, it requires a palladium catalyst, which can be expensive, and necessitates careful control of reaction conditions to avoid catalyst deactivation and side reactions.[19]
Q2: How do I remove the triphenylphosphine oxide (TPPO) byproduct from my Wittig reaction?
A2: Removing TPPO is a common challenge. Here are a few strategies:
-
Column Chromatography: This is the most common method. TPPO is more polar than the nonpolar alkene product, so it will have a lower Rf value on silica gel. A nonpolar eluent system (e.g., hexanes/ethyl acetate) can effectively separate the two compounds.[11]
-
Crystallization: If the desired alkene is a solid, recrystallization can be an effective purification method. The difference in solubility between the alkene and TPPO in a given solvent system can be exploited.
-
Precipitation: In some cases, TPPO can be precipitated from a nonpolar solvent like hexanes or a mixture of diethyl ether and hexanes, allowing for its removal by filtration.[18]
Q3: Why is it necessary to use an inert atmosphere for the Wittig and Suzuki reactions?
A3:
-
Wittig Reaction: The strong bases (like n-BuLi) used to generate the ylide are highly reactive towards oxygen and moisture. An inert atmosphere prevents the decomposition of these reagents.[9]
-
Suzuki-Miyaura Coupling: The active Pd(0) catalyst is readily oxidized to Pd(II) by atmospheric oxygen, which deactivates the catalyst and can lead to side reactions like the homocoupling of the boronic acid.[13][15] An inert atmosphere is essential to protect the catalyst and ensure a high yield of the desired product.
Q4: Can I use a different halide for the Suzuki coupling, such as 1-chlorocyclohexene?
A4: The reactivity of the organohalide in Suzuki coupling generally follows the trend: I > Br > OTf >> Cl.[12] While aryl and vinyl chlorides can be used, they are significantly less reactive than bromides and iodides and often require more active (and expensive) catalyst systems, specialized ligands, and more forcing reaction conditions to achieve good yields.[14] For laboratory-scale synthesis, 1-bromocyclohexene or 1-iodocyclohexene would be the preferred starting materials.
References
- 1. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 2. homework.study.com [homework.study.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 11. benchchem.com [benchchem.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. benchchem.com [benchchem.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. benchchem.com [benchchem.com]
- 19. Optimizing Suzuki Coupling Reactions [covasyn.com]
Preventing polymerization of 1-Phenyl-1-cyclohexene during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-Phenyl-1-cyclohexene to prevent polymerization.
Frequently Asked Questions (FAQs)
Q1: Why is this compound susceptible to polymerization?
This compound possesses a carbon-carbon double bond within its cyclohexene (B86901) ring, which makes it susceptible to addition polymerization. This process can be initiated by factors such as heat, light (UV radiation), and the presence of radical or acidic impurities. While the product is stable under normal conditions, improper storage or handling can lead to the formation of unwanted polymers.[1][2]
Q2: What are the ideal storage conditions for this compound?
To minimize the risk of polymerization, this compound should be stored in a cool, dry, and well-ventilated area.[3] It is recommended to keep the container tightly sealed and protected from light.[2] For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is advisable.
Q3: What are the signs of this compound polymerization?
Visual inspection can often reveal the onset of polymerization. Key indicators include:
-
Increased viscosity: The liquid may become noticeably thicker or more syrupy.
-
Solid formation: The presence of solid precipitates or the complete solidification of the material.
-
Color change: While the pure compound is a colorless to light yellow liquid, a significant darkening or change in color may indicate degradation or polymerization.[4][5]
Q4: Should I use a polymerization inhibitor for storing this compound?
For long-term storage or if the material will be exposed to conditions that could promote polymerization (e.g., elevated temperatures), the addition of a polymerization inhibitor is a prudent measure.
Q5: What types of inhibitors are suitable for this compound?
While specific inhibitors for this compound are not extensively documented, compounds commonly used for other unsaturated hydrocarbons, such as styrenes and dienes, are likely to be effective. These are typically radical scavengers. Phenolic inhibitors like Butylated Hydroxytoluene (BHT) and 4-tert-Butylcatechol (TBC) are common choices.
Troubleshooting Guide
Issue 1: The this compound appears more viscous than expected.
-
Possible Cause: Partial polymerization has occurred.
-
Solution:
-
Confirm polymerization through analytical methods such as ¹H NMR (presence of broad polymer peaks) or GC-MS (appearance of higher molecular weight species).
-
If the monomer is still the major component, it may be purified by vacuum distillation. It is crucial to perform this at the lowest possible temperature and under an inert atmosphere to prevent further polymerization. Adding a small amount of an inhibitor like BHT to the distillation flask is also recommended.
-
If the material is highly polymerized, it should be disposed of as hazardous waste according to your institution's guidelines.[6]
-
Issue 2: The this compound has changed color (e.g., darkened).
-
Possible Cause: This may be a sign of oxidation or the initial stages of oligomerization.
-
Solution:
-
Assess the purity of the material using analytical techniques like GC-MS or NMR.
-
If the purity is still acceptable for your application, you may be able to use it after purification, for example, by passing it through a short column of activated alumina (B75360) to remove polar impurities.
-
For future prevention, ensure the compound is stored under an inert atmosphere and protected from light.
-
Issue 3: Inconsistent experimental results are obtained with this compound.
-
Possible Cause: The presence of oligomers or polymers in the starting material can interfere with reactions.
-
Solution:
-
Always check the purity of this compound before use, especially if it has been stored for an extended period.
-
If impurities are detected, purify the material as described in the solutions for Issue 1.
-
For sensitive applications, it is best to use freshly purified or newly purchased material.
-
Quantitative Data on Polymerization Inhibitors
The following table provides general information on common polymerization inhibitors that may be suitable for this compound. The optimal inhibitor and concentration should be determined experimentally.
| Inhibitor | Type | Recommended Concentration (ppm) | Key Characteristics |
| Butylated Hydroxytoluene (BHT) | Phenolic | 10 - 200 | Effective and commonly used. |
| 4-tert-Butylcatechol (TBC) | Phenolic | 10 - 100 | Often used for stabilizing dienes. |
| Hydroquinone (HQ) | Phenolic | 50 - 250 | Requires the presence of oxygen to be effective. |
| Phenothiazine (PTZ) | Amine | 100 - 500 | Highly effective, even in the absence of oxygen. |
Note: This data is based on general recommendations for other unsaturated monomers and should be used as a starting point for optimization with this compound.
Experimental Protocols
Protocol 1: Addition of a Polymerization Inhibitor
Objective: To add an inhibitor to this compound for long-term storage.
Materials:
-
This compound
-
Selected inhibitor (e.g., BHT)
-
Anhydrous solvent (e.g., toluene (B28343), if preparing a stock solution)
-
Clean, dry storage container (amber glass bottle is recommended)
-
Inert gas supply (nitrogen or argon)
-
Micropipette or syringe
Procedure:
-
Prepare Inhibitor Stock Solution (Optional but Recommended):
-
In a clean, dry vial, prepare a stock solution of the inhibitor in an anhydrous solvent. For example, dissolve 100 mg of BHT in 10 mL of anhydrous toluene to get a 10 mg/mL solution. This allows for more accurate addition of small quantities.
-
-
Determine Required Volume:
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your volume of this compound. For example, to add 200 ppm of BHT to 50 mL of this compound (density ≈ 0.994 g/mL), you would need 9.94 mg of BHT. From a 10 mg/mL stock solution, this would be 0.994 mL.
-
-
Inhibitor Addition:
-
Place the this compound in the final storage container.
-
Using a micropipette or syringe, add the calculated amount of the inhibitor stock solution to the this compound.
-
If adding the solid inhibitor directly, ensure it is fully dissolved.
-
-
Inert Atmosphere and Sealing:
-
Flush the headspace of the container with a gentle stream of nitrogen or argon for 1-2 minutes.
-
Tightly seal the container.
-
-
Labeling and Storage:
-
Clearly label the container with the name of the compound, the name and concentration of the added inhibitor, and the date.
-
Store the container under the recommended conditions (refrigerated, protected from light).
-
Protocol 2: Removal of a Polymerization Inhibitor
Objective: To remove a phenolic inhibitor from this compound before use in a reaction.
Materials:
-
Inhibited this compound
-
Aqueous sodium hydroxide (B78521) solution (e.g., 1 M NaOH)
-
Separatory funnel
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Distillation apparatus (for vacuum distillation)
-
Basic alumina
Procedure (Aqueous Wash):
-
Place the inhibited this compound in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer will contain the deprotonated phenolic inhibitor.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with 1 M NaOH two more times.
-
Wash the organic layer with water until the aqueous wash is neutral (check with pH paper).
-
Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
The this compound is now inhibitor-free and should be used immediately or stored under an inert atmosphere at low temperature for a short period.
Procedure (Column Chromatography):
-
Prepare a short column of activated basic alumina.
-
Under an inert atmosphere, add the inhibited this compound to the top of the column.
-
Elute the monomer using a non-polar solvent (e.g., hexane (B92381) or pentane) under an inert atmosphere. The polar inhibitor will be retained on the alumina.
-
Remove the solvent from the collected fractions under reduced pressure.
Visualizations
Caption: A potential free-radical polymerization mechanism for this compound.
Caption: Recommended workflow for the storage and handling of this compound.
Caption: A decision tree for troubleshooting suspected polymerization of this compound.
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC of 1-Phenyl-1-cyclohexene
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 1-Phenyl-1-cyclohexene. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
Peak tailing is a common chromatographic issue where the peak asymmetry factor (As) is greater than 1.2, resulting in a distorted peak with a trailing edge that is longer than the leading edge.[1] In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the analytical method.[3][4]
Q2: Why am I seeing peak tailing specifically with this compound, a non-polar compound?
While peak tailing is often associated with the interaction of polar, basic compounds with the stationary phase, non-polar compounds like this compound can also exhibit this issue.[5][6] The primary causes are often related to secondary interactions with the stationary phase, issues with the HPLC system, or the analytical method conditions.[1][3]
Q3: Can the mobile phase pH affect the peak shape of a non-ionizable compound like this compound?
Although this compound is not ionizable, the mobile phase pH can still indirectly affect its peak shape.[7] This is primarily due to the effect of pH on the stationary phase, particularly the residual silanol (B1196071) groups on silica-based columns. At a higher pH (typically above 3.0), silanol groups can become deprotonated and negatively charged, creating sites for secondary interactions that can lead to peak tailing.[2][8]
Q4: Could my sample preparation be causing the peak tailing?
Yes, sample preparation can significantly impact peak shape. Injecting a sample dissolved in a solvent that is stronger (i.e., has a higher elution strength) than the mobile phase can cause peak distortion, including tailing.[3][9] Additionally, injecting too high a concentration of the analyte can lead to column overload and result in poor peak shape.[10][11]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving peak tailing issues for this compound.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.
Step 1: Evaluate the Column
The column is a primary suspect when peak tailing occurs.
-
Column Degradation: Over time, columns can become contaminated or the packing material can degrade, leading to poor peak shape.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase columns). If performance does not improve, the column may need to be replaced.[3]
-
-
Inappropriate Column Chemistry: For aromatic compounds like this compound, the choice of stationary phase is critical. While C18 columns are common, a Phenyl stationary phase can offer different selectivity due to π-π interactions with the aromatic ring of the analyte.
-
Solution: Consider using a Phenyl-Hexyl or a well-end-capped C18 column to minimize secondary silanol interactions.
-
-
Column Voids or Blocked Frits: Voids at the column inlet or a blocked frit can disrupt the flow path and cause peak tailing.
-
Solution: Using a guard column can help protect the analytical column from particulates. If a void is suspected, replacing the column is often the best solution.[1]
-
Step 2: Assess the Mobile Phase
The composition of the mobile phase plays a crucial role in peak shape.
-
Mobile Phase pH: To minimize interactions with residual silanol groups on the stationary phase, a lower pH is generally recommended for reversed-phase chromatography.
-
Organic Modifier: The type and concentration of the organic solvent can affect peak shape.
-
Solution: If peak tailing is observed, try increasing the percentage of the organic modifier (acetonitrile or methanol) in the mobile phase. This can sometimes improve peak symmetry by reducing strong interactions with the stationary phase.[3]
-
Step 3: Investigate Sample and Injection Parameters
The way the sample is prepared and introduced into the system can be a source of peak tailing.
-
Column Overload: Injecting too much analyte can saturate the stationary phase at the column inlet, leading to peak distortion.[10]
-
Solution: Reduce the sample concentration or the injection volume. A 10-fold dilution of the sample can often reveal if overload is the issue.
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent with a higher elution strength than the mobile phase, it can cause the analyte band to spread before it reaches the column, resulting in a broad and tailing peak.[3][9]
-
Solution: Ideally, the sample should be dissolved in the mobile phase itself. If this is not possible, use a solvent that is weaker than or has a similar strength to the mobile phase.
-
Step 4: Inspect the HPLC System
Physical problems within the HPLC system can contribute to peak tailing.
-
Extra-Column Dead Volume: Excessive volume in the tubing, fittings, or detector flow cell can lead to band broadening and peak tailing.
-
Solution: Minimize dead volume by using shorter lengths of narrow internal diameter (ID) tubing (e.g., 0.005 inches) to connect the injector, column, and detector. Ensure all fittings are properly made and not creating any voids.
-
Quantitative Data Summary
The following table provides illustrative data on how different parameters can affect the peak asymmetry of a non-polar aromatic compound like this compound.
| Parameter | Condition A | Asymmetry Factor (As) - A | Condition B | Asymmetry Factor (As) - B | Expected Improvement |
| Column Type | Standard C18 | 1.8 | Phenyl-Hexyl | 1.3 | Improved symmetry due to favorable π-π interactions. |
| Mobile Phase pH | pH 7.0 (unbuffered) | 1.7 | pH 3.0 (0.1% Formic Acid) | 1.2 | Reduced silanol interactions lead to a more symmetrical peak.[1] |
| Sample Concentration | 1.0 mg/mL | 1.9 | 0.1 mg/mL | 1.1 | Alleviates column overload, resulting in a sharper peak.[10] |
| Sample Solvent | 100% Acetonitrile | 1.6 | Mobile Phase | 1.2 | Matching sample solvent to mobile phase prevents band broadening.[3] |
Experimental Protocols
The following are suggested starting methods for the HPLC analysis of this compound. These should be optimized to achieve the desired separation and peak shape.
Method 1: Reversed-Phase HPLC on a C18 Column
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
Method 2: Reversed-Phase HPLC on a Phenyl-Hexyl Column
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Methanol:Water (80:20, v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in a mixture of Methanol and Water (50:50, v/v) to a final concentration of approximately 0.1 mg/mL.
By systematically working through this troubleshooting guide and optimizing the experimental parameters, researchers can effectively address peak tailing issues in the HPLC analysis of this compound and achieve robust and reliable results.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. longdom.org [longdom.org]
- 9. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How can sample concentration have an effect on peak shape in HPLC - FAQ [mtc-usa.com]
- 11. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Optimization of Catalyst Loading for 1-Phenyl-1-cyclohexene Hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 1-Phenyl-1-cyclohexene.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrogenation of this compound, offering potential causes and actionable solutions.
Issue 1: Slow or Incomplete Reaction
Symptoms:
-
Hydrogen uptake is sluggish or stalls before the theoretical amount is consumed.
-
Analysis of the reaction mixture (e.g., by GC, TLC, or NMR) shows a significant amount of starting material remaining after the expected reaction time.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Loading | Gradually increase the catalyst loading (e.g., from 1 mol% to 5 mol%) to enhance the reaction rate.[1] |
| Poor Catalyst Activity | - Use a fresh batch of catalyst. - Ensure the catalyst has been stored properly under an inert atmosphere. - Consider a different catalyst (e.g., Pt/C if Pd/C is ineffective). |
| Catalyst Poisoning | - Purify the starting material and solvent to remove potential poisons like sulfur or nitrogen compounds. - If poisoning is suspected, filter the reaction mixture and add a fresh batch of catalyst. |
| Mass Transfer Limitations | - Increase the stirring rate to ensure efficient mixing of the substrate, catalyst, and hydrogen. - Use a solvent in which the substrate is highly soluble. |
| Low Hydrogen Pressure | - Ensure the system is properly sealed and there are no leaks. - Increase the hydrogen pressure within the safe limits of the equipment. |
Logical Troubleshooting Flow for Slow or Incomplete Reaction:
References
Technical Support Center: Byproduct Identification in the Oxidation of 1-Phenyl-1-cyclohexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oxidation of 1-phenyl-1-cyclohexene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Low yield of the desired epoxide and formation of significant byproducts during epoxidation with m-CPBA.
Question: My epoxidation of this compound with meta-chloroperoxybenzoic acid (m-CPBA) is resulting in a low yield of 1-phenyl-1,2-epoxycyclohexane. I am observing significant amounts of other products. What are these byproducts and how can I improve the selectivity for the epoxide?
Answer:
Common byproducts in the epoxidation of this compound using peroxy acids like m-CPBA include the corresponding diol and products of allylic oxidation. The formation of these byproducts is often influenced by reaction conditions.
-
1-Phenyl-1,2-cyclohexanediol: This diol can form through the acid-catalyzed ring-opening of the desired epoxide, especially in the presence of acidic impurities or excess peroxy acid.
-
Allylic Oxidation Products: Products such as 1-phenyl-2-cyclohexen-1-ol and 1-phenyl-2-cyclohexen-1-one can arise from the radical-mediated oxidation at the allylic position.
To improve the selectivity for the epoxide, consider the following troubleshooting steps:
-
Control Reaction Temperature: Perform the reaction at low temperatures (e.g., 0 °C) to minimize side reactions.
-
Use a Buffered System: Add a solid buffer such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the reaction mixture to neutralize the m-chlorobenzoic acid byproduct and prevent the acid-catalyzed opening of the epoxide.
-
Purity of m-CPBA: Use freshly purified m-CPBA, as aged reagent can contain more acidic impurities.
-
Stoichiometry: Use a controlled amount of m-CPBA (typically 1.0-1.2 equivalents) to avoid excess peroxy acid that can promote side reactions.
-
Solvent Choice: Aprotic solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) are generally preferred.
Issue 2: Formation of over-oxidation and cleavage products with potassium permanganate (B83412) (KMnO₄).
Question: I am attempting to synthesize cis-1-phenyl-1,2-cyclohexanediol using potassium permanganate, but my main product appears to be 6-oxo-6-phenylhexanoic acid. How can I favor the formation of the diol?
Answer:
Potassium permanganate is a strong oxidizing agent, and over-oxidation is a common challenge. The formation of the desired cis-diol versus the ring-cleaved product, 6-oxo-6-phenylhexanoic acid, is highly dependent on the reaction conditions.
To favor the formation of cis-1-phenyl-1,2-cyclohexanediol, adhere to the following "mild" conditions:
-
Low Temperature: Conduct the reaction at low temperatures (0-5 °C) to prevent further oxidation of the initially formed diol.
-
Dilute Solutions: Use dilute solutions of both the substrate and KMnO₄ to avoid localized high concentrations of the oxidizing agent.
-
Alkaline pH: The reaction should be performed under slightly alkaline conditions (e.g., using a dilute solution of sodium hydroxide). Acidic or neutral conditions strongly favor oxidative cleavage.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the characteristic purple color of the permanganate disappears.
Under harsh conditions (high temperature, acidic or concentrated basic solutions), KMnO₄ will cleave the double bond, leading to the formation of 6-oxo-6-phenylhexanoic acid.
Issue 3: Unexpected products during photo-oxygenation.
Question: I am performing a photo-oxygenation of this compound and obtaining products that are not the expected epoxide. What are the likely byproducts?
Answer:
Photo-oxygenation of this compound with singlet oxygen typically proceeds via an ene reaction or a [4+2] cycloaddition, not epoxidation. The major byproduct observed is 6-hydroperoxy-1-phenyl-1-cyclohexene, with a minor byproduct being a [4+2] cycloadduct (endoperoxide).[1]
-
6-Hydroperoxy-1-phenyl-1-cyclohexene: This is the primary product of the ene reaction. It can be subsequently reduced to the more stable 6-hydroxy-1-phenyl-1-cyclohexene (an allylic alcohol).
-
Endoperoxide: A [4+2] cycloaddition product can also be formed.
To obtain the allylic alcohol, the reaction mixture is typically treated with a reducing agent like triphenylphosphine (B44618) (PPh₃) or sodium sulfite (B76179) (Na₂SO₃) after the photo-oxygenation.
Frequently Asked Questions (FAQs)
What are the major and minor byproducts identified in the in vitro metabolism of this compound?
The in vitro metabolism of this compound has been shown to produce the following metabolites:
-
Major Metabolites: 1-phenyl-1-cyclohexen-3-ol and 1-phenyl-1-cyclohexen-3-one.
-
Minor Metabolites: 1-phenyl-1-cyclohexen-6-ol, 1-phenyl-1-cyclohexen-6-one, and 1-phenylcyclohexane-1,2-diol.
What is the expected product of the ozonolysis of this compound?
Ozonolysis of this compound followed by a reductive work-up (e.g., with dimethyl sulfide (B99878) or zinc) will cleave the double bond to yield 6-oxo-6-phenylhexanal. An oxidative work-up (e.g., with hydrogen peroxide) will yield 6-oxo-6-phenylhexanoic acid.
How can I selectively achieve allylic oxidation of this compound?
Allylic oxidation to form 1-phenyl-2-cyclohexen-1-one can be achieved using chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC). Another approach is the photo-oxygenation followed by reduction of the resulting hydroperoxide and subsequent oxidation of the allylic alcohol.
What analytical techniques are best for identifying and quantifying the byproducts of this compound oxidation?
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying the volatile byproducts of the oxidation reaction. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for the structural elucidation of the products. High-Performance Liquid Chromatography (HPLC) can also be used for the separation and quantification of less volatile products.
Data Presentation
Table 1: Product Distribution in the Photo-oxygenation of this compound
| Product | Yield (%) | Reaction Conditions |
| 6-Hydroperoxy-1-phenyl-1-cyclohexene | 39 | 8 min irradiation in a flow reactor with red LEDs, O₂ (30 bar), MeCN, 0 °C, 1 mol% methylene (B1212753) blue (MB).[1] |
| 6-Hydroxy-1-phenyl-1-cyclohexene | 33 | 8 min irradiation in a flow reactor with red LEDs, O₂ (30 bar), MeCN, 0 °C, 1 mol% methylene blue (MB), followed by addition of 1 equiv. PPh₃.[1] |
| [4+2] Cycloadduct (Endoperoxide) | Minor | 8 min irradiation in a flow reactor with red LEDs, O₂ (30 bar), MeCN, 0 °C, 1 mol% methylene blue (MB).[1] |
Table 2: Yield of cis-1-Phenyl-1,2-cyclohexanediol via Asymmetric Dihydroxylation
| Product | Yield (%) | Reaction Conditions |
| (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol | 99 | Potassium ferricyanide (B76249) (3 equiv), potassium carbonate (3 equiv), methanesulfonamide (B31651) (1 equiv), potassium osmate dihydrate (0.05 mol %), (DHQD)₂PHAL (0.25 mol %), in tert-butyl alcohol and water for 2 days.[2] |
Experimental Protocols
Protocol 1: Asymmetric Dihydroxylation of this compound to (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol [2]
Materials:
-
This compound
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Anhydrous potassium carbonate (K₂CO₃)
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Potassium osmate dihydrate (K₂OsO₄·2H₂O)
-
(DHQD)₂PHAL (1,4-bis(9-O-dihydroquinidinyl)phthalazine)
-
tert-Butyl alcohol
-
Water
-
Ethyl acetate (B1210297)
Procedure:
-
To a 3-L flask equipped with a mechanical stirrer, add 375 mL of water.
-
With vigorous stirring, add potassium ferricyanide (247 g, 0.75 mol), anhydrous potassium carbonate (104 g, 0.75 mol), methanesulfonamide (23.8 g, 0.25 mol), potassium osmate dihydrate (46.1 mg, 0.125 mmol), and (DHQD)₂PHAL (486.9 mg, 0.625 mmol).
-
Add 1-phenylcyclohexene (39.55 g, 0.25 mol) and tert-butyl alcohol (250 mL).
-
Stir the slurry vigorously at room temperature for 2 days.
-
After the reaction is complete, add ethyl acetate (250 mL) to dissolve the product.
-
Filter the mixture and wash the filter cake with ethyl acetate.
-
Separate the organic phase from the aqueous phase.
-
Wash the organic phase with 2 M potassium hydroxide (B78521) solution.
-
Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
The crude product can be purified by recrystallization.
Protocol 2: Photo-oxygenation of this compound [1]
Materials:
-
This compound
-
Acetonitrile (B52724) (MeCN)
-
Methylene blue (MB)
-
Oxygen (O₂)
-
Triphenylphosphine (PPh₃) (for reduction)
Procedure:
-
Prepare a 0.1 M solution of this compound in acetonitrile containing 1 mol% of methylene blue.
-
Introduce the solution into a continuous-flow microreactor equipped with red LEDs.
-
Pressurize the reactor with oxygen (30 bar) and maintain the temperature at 0 °C.
-
Irradiate the solution for 8 minutes.
-
Collect the reaction mixture containing 6-hydroperoxy-1-phenyl-1-cyclohexene.
-
For reduction to the corresponding alcohol, add 1 equivalent of triphenylphosphine to the crude reaction mixture and stir until the reaction is complete (monitored by TLC or GC-MS).
Mandatory Visualization
Caption: Reaction pathways for the oxidation of this compound.
Caption: Troubleshooting workflow for low epoxide yield.
References
Technical Support Center: Monitoring the Synthesis of 1-Phenyl-1-cyclohexene by TLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 1-phenyl-1-cyclohexene using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound that can be monitored by TLC?
A1: Two common and effective synthetic routes are the Wittig reaction and the acid-catalyzed dehydration of an alcohol.
-
Wittig Reaction: This involves the reaction of cyclohexanone (B45756) with a phosphorus ylide, specifically benzyltriphenylphosphonium (B107652) ylide. The progress can be monitored by observing the consumption of the cyclohexanone starting material and the appearance of the this compound product.
-
Dehydration of 1-Phenylcyclohexanol (B105894): This method involves the acid-catalyzed elimination of water from 1-phenylcyclohexanol. The reaction is monitored by the disappearance of the starting alcohol and the formation of the alkene product.
Q2: How do I choose an appropriate solvent system for TLC analysis of this reaction?
A2: A common and effective solvent system is a mixture of hexane (B92381) and ethyl acetate (B1210297). The optimal ratio depends on the specific reaction being monitored. A good starting point is a 9:1 or 4:1 hexane to ethyl acetate ratio. The goal is to achieve good separation between the starting materials and the product, ideally with Rf values between 0.2 and 0.8 for the compounds of interest.
Q3: How can I visualize the spots on the TLC plate?
A3: this compound and the related starting materials are UV-active due to the presence of the phenyl group. Therefore, the primary method of visualization is using a UV lamp at 254 nm. Staining with potassium permanganate (B83412) can also be used as a secondary method, which will show the alkene as a yellow spot on a purple background.
Q4: What do the relative Rf values of the starting materials and product tell me about the reaction progress?
A4: The less polar a compound is, the higher its Rf value will be. In the synthesis of this compound:
-
This compound is a non-polar hydrocarbon and will have the highest Rf value.
-
Cyclohexanone is more polar than the alkene product and will have a lower Rf.
-
1-Phenylcyclohexanol is an alcohol and thus more polar than the alkene, resulting in a lower Rf value.
-
Benzyltriphenylphosphonium bromide is a salt and is highly polar, so it will remain at the baseline (Rf ≈ 0).
-
Triphenylphosphine (B44618) oxide , a byproduct of the Wittig reaction, is polar and will have a low to moderate Rf value.
By spotting the reaction mixture alongside the starting material(s) as a reference, you can monitor the disappearance of the starting material spot(s) and the appearance of the product spot.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No spots are visible on the TLC plate. | - The sample is too dilute.- The compound is not UV-active (unlikely for these compounds).- The solvent level in the developing chamber was above the spotting line. | - Concentrate the sample and re-spot.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.- Use a different visualization technique, such as a potassium permanganate stain.- Ensure the solvent level is below the spotting line when placing the plate in the chamber. |
| The spots are streaking or elongated. | - The sample is too concentrated.- The compound is acidic or basic.- The compound is degrading on the silica (B1680970) plate. | - Dilute the sample before spotting.[1]- For acidic compounds, add a small amount of acetic acid to the eluent (e.g., 1%).- For basic compounds, add a small amount of triethylamine (B128534) to the eluent (e.g., 1%).[2]- Consider using an alternative stationary phase like alumina. |
| The solvent front is uneven or crooked. | - The bottom of the TLC plate is not level in the developing chamber.- The adsorbent has been disturbed on the edges of the plate.- The chamber is not properly saturated with solvent vapor. | - Ensure the plate is placed vertically and evenly in the chamber.- Handle the TLC plate carefully by the edges.- Place a piece of filter paper in the chamber to aid in solvent vapor saturation. |
| The spots are too close to the baseline (low Rf). | - The eluent is not polar enough. | - Increase the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture). |
| The spots are too close to the solvent front (high Rf). | - The eluent is too polar. | - Decrease the proportion of the more polar solvent (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate mixture). |
| Reactant and product spots are not well-separated. | - The polarity of the eluent is not optimal for separation. | - Experiment with different solvent ratios (e.g., try 9:1, 4:1, and 1:1 hexane:ethyl acetate).- Consider a different solvent system altogether (e.g., dichloromethane/hexane). |
Data Presentation
The following table provides typical Rf values for the compounds involved in the synthesis of this compound. Note that these values can vary depending on the exact experimental conditions.
| Compound | Structure | Typical Rf Value (9:1 Hexane:Ethyl Acetate) | Notes |
| This compound | C₁₂H₁₄ | ~ 0.8 | Non-polar product. |
| Cyclohexanone | C₆H₁₀O | ~ 0.4[1] | More polar starting material. |
| 1-Phenylcyclohexanol | C₁₂H₁₆O | ~ 0.3 | Polar starting material. |
| Benzyltriphenylphosphonium bromide | C₂₅H₂₂BrP | ~ 0.0 | Highly polar salt, remains at the baseline. |
| Triphenylphosphine oxide | C₁₈H₁₅OP | ~ 0.1 - 0.2 | Polar byproduct of the Wittig reaction. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol is adapted from standard Wittig reaction procedures.
Materials:
-
Benzyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclohexanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend benzyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add potassium tert-butoxide (1.0 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for at least 1 hour. The formation of a characteristic orange-red color indicates ylide formation.
-
Wittig Reaction: In a separate dry flask under an inert atmosphere, dissolve cyclohexanone (1.0 eq) in anhydrous THF. Cool the solution to 0 °C. Slowly add the freshly prepared ylide solution to the stirred cyclohexanone solution via cannula or syringe.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). Spot the starting material (cyclohexanone) and the reaction mixture on the TLC plate. The reaction is complete when the cyclohexanone spot has disappeared and a new spot corresponding to this compound is prominent.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product will be a mixture of this compound and triphenylphosphine oxide. Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to isolate the pure product.
Protocol 2: Synthesis of this compound via Dehydration of 1-Phenylcyclohexanol
This protocol is adapted from standard alcohol dehydration procedures.
Materials:
-
1-Phenylcyclohexanol
-
85% Phosphoric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-phenylcyclohexanol and 85% phosphoric acid.
-
Heating and Monitoring: Heat the mixture to reflux. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). Spot the starting material (1-phenylcyclohexanol) and the reaction mixture on the TLC plate. The reaction is complete when the 1-phenylcyclohexanol spot has disappeared and a new, higher Rf spot corresponding to this compound has appeared.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound. Further purification can be achieved by distillation or column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for common TLC issues.
Caption: Logical workflow for monitoring reaction progress using TLC.
References
Removal of unreacted starting materials from 1-Phenyl-1-cyclohexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-Phenyl-1-cyclohexene.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials and byproducts I might encounter when synthesizing this compound?
A1: The impurities present in your crude product depend heavily on your synthetic route. The two most common routes are the acid-catalyzed dehydration of 1-phenylcyclohexanol (B105894) and the Wittig reaction between cyclohexanone (B45756) and a phosphorus ylide.
-
From Dehydration of 1-phenylcyclohexanol: You can expect to find unreacted 1-phenylcyclohexanol, the acid catalyst (e.g., phosphoric acid, p-toluenesulfonic acid), and water.
-
From a Wittig Reaction: Common impurities include unreacted cyclohexanone and the significant byproduct, triphenylphosphine (B44618) oxide (TPPO), which is notoriously difficult to remove.[1]
Q2: What is the most effective method for purifying this compound?
A2: The optimal purification strategy depends on the impurities present.
-
Fractional Distillation: This is the most effective method when dealing with unreacted starting materials that have significantly different boiling points from the product, such as removing cyclohexanone (b.p. ~156°C) or unreacted 1-phenylcyclohexanol (b.p. ~295°C) from this compound (b.p. ~252°C).[2][3][4][5]
-
Column Chromatography: This technique is particularly useful for removing byproducts with similar boiling points or non-volatile impurities like triphenylphosphine oxide (TPPO) that are not easily separated by distillation.[1][6]
-
Aqueous Workup: An essential first step to remove acid catalysts, salts, and other water-soluble impurities before proceeding to distillation or chromatography.[7]
Q3: How can I ensure complete removal of the acid catalyst after a dehydration reaction?
A3: To remove an acid catalyst, you should perform an aqueous workup. Transfer the crude organic layer to a separatory funnel and wash it with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize the acid. Follow this with one or two washes with brine (saturated NaCl solution) to help break up any emulsions and remove excess water. Finally, dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[7][8]
Q4: I am struggling to remove triphenylphosphine oxide (TPPO) from my Wittig reaction product. What are my options?
A4: Triphenylphosphine oxide (TPPO) is a common and challenging byproduct of the Wittig reaction.[1] Here are a few strategies for its removal:
-
Recrystallization: TPPO can sometimes be removed by recrystallizing the crude product from a suitable solvent system.[9]
-
Column Chromatography: Flash column chromatography is a highly effective method for separating this compound from the more polar TPPO.[1] A non-polar eluent, such as a hexane (B92381)/ethyl acetate (B1210297) mixture, is typically used.
-
Precipitation: In some cases, TPPO can be precipitated out of a non-polar solvent (like hexane or diethyl ether) by cooling the solution, as TPPO has limited solubility in these solvents.
Q5: My final distilled product appears cloudy. What is the cause and how can it be resolved?
A5: A cloudy appearance in your final product typically indicates the presence of water.[10] This can happen if the crude product was not dried sufficiently before distillation or if water co-distilled with the product (azeotropic distillation). To resolve this, dry the product using an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add the drying agent to the liquid, allow it to sit for 10-15 minutes while occasionally swirling, and then filter or decant the clear liquid away from the solid drying agent.[10]
Data Presentation
For effective purification, it is crucial to know the physical properties of the desired product and potential impurities.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| This compound (Product) | 158.24 | 251-253[11][12] | -11[2][11][12] | 0.994 (at 25°C)[11][12] |
| 1-Phenylcyclohexanol (Starting Material) | 176.26 | ~295 | 58-62[4][13] | ~1.061[4] |
| Cyclohexanone (Starting Material) | 98.14 | 155.6[14][15][16][17] | -47[14][15][16] | 0.948 (at 20°C)[14][16] |
| Bromobenzene (Precursor) | 157.01 | 156[18][19] | -30.8[18] | 1.491 (at 25°C) |
| Triphenylphosphine oxide (Byproduct) | 278.28 | 360 | 154-158 | 1.21 |
Experimental Protocols
Protocol 1: General Aqueous Workup and Drying
-
Transfer the crude reaction mixture to a separatory funnel of appropriate size.
-
If an acid catalyst was used, add a saturated solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and invert it, making sure to vent frequently to release any pressure from CO₂ evolution. Shake gently and allow the layers to separate. Drain and discard the lower aqueous layer.
-
Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove residual water and break any emulsions. Allow the layers to separate and discard the aqueous layer.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) to the flask. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.
-
Allow the mixture to stand for 10-15 minutes.[7]
-
Filter the dried organic solution through a fluted filter paper or a cotton plug into a clean, dry round-bottom flask, ready for solvent removal or distillation.
Protocol 2: Purification by Fractional Distillation
-
Assemble a fractional distillation apparatus. For compounds with close boiling points, use a column with a high number of theoretical plates (e.g., a Vigreux or packed column).[5][10]
-
Place the dried, crude this compound into the distillation flask. Do not fill the flask more than two-thirds of its volume. Add a few boiling chips or a magnetic stir bar.
-
Insulate the distillation column and head with glass wool or aluminum foil to maintain an efficient temperature gradient.[10]
-
Begin heating the distillation flask gently.
-
Collect any low-boiling impurities (forerun) in a separate receiving flask.
-
When the temperature at the distillation head stabilizes near the boiling point of this compound (~252°C), switch to a clean, pre-weighed receiving flask.
-
Maintain a slow, steady distillation rate (approximately 1-2 drops per second) to ensure proper separation.
-
Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
Protocol 3: Purification by Column Chromatography
-
Prepare the Column: Secure a glass chromatography column vertically. Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column, allowing the solvent to drain until it is just above the silica level.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elute the Column: Begin adding the eluent (e.g., a mixture of hexane and ethyl acetate) to the top of the column. The less polar this compound will travel down the column faster than the more polar triphenylphosphine oxide (TPPO).
-
Collect Fractions: Collect the eluate in a series of test tubes or flasks.
-
Analyze Fractions: Monitor the separation using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualizations
References
- 1. delval.edu [delval.edu]
- 2. 1-Phenylcyclohexene, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Cyclohexanone | Fisher Scientific [fishersci.com]
- 4. lookchem.com [lookchem.com]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. Synthesis routes of 1-Phenylcyclohexanol [benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. chembk.com [chembk.com]
- 12. This compound | 771-98-2 [chemicalbook.com]
- 13. 1589-60-2 CAS MSDS (1-PHENYLCYCLOHEXANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. grokipedia.com [grokipedia.com]
- 15. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 16. Cyclohexanone - Sciencemadness Wiki [sciencemadness.org]
- 17. Cyclohexanone - C6h10o | Density: 947.80 Kg/m³, Boiling Point: 155.6 °c, Melting Point: -16.4 °c, Colorless Oil With Pleasant Odor, Industrial Grade, Purity > 99% at Best Price in Vadodara | Barna Chemicals [tradeindia.com]
- 18. Bromobenzene - Wikipedia [en.wikipedia.org]
- 19. proprep.com [proprep.com]
Technical Support Center: Scaling Up the Synthesis of 1-Phenyl-1-cyclohexene
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 1-Phenyl-1-cyclohexene. It is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during laboratory and scale-up production.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the common two-step method involving a Grignard reaction followed by acid-catalyzed dehydration.
Grignard Reaction: Synthesis of 1-Phenylcyclohexanol (B105894)
Question 1: My Grignard reaction to form 1-phenylcyclohexanol has a very low yield or fails to initiate. What are the common causes?
Answer: Failure to initiate and low yields are the most common problems in Grignard reactions and are almost always related to the presence of water or impurities. Here are the key factors to check:
-
Reagent and Glassware Dryness: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried, typically by flame-drying under vacuum or oven-drying overnight, and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Quality: Anhydrous ether or tetrahydrofuran (B95107) (THF) is crucial. Using a freshly opened bottle or a properly dried and distilled solvent is essential.
-
Magnesium Activation: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction. Activation can be achieved by:
-
Gently crushing the magnesium turnings with a glass rod (in the reaction flask before adding solvent) to expose a fresh surface.
-
Adding a small crystal of iodine, which will disappear as the reaction starts.
-
Adding a few drops of 1,2-dibromoethane (B42909) to the magnesium in ether.
-
-
Initiation Temperature: The reaction is exothermic. While some initial warming might be needed to start it, the reaction should be controlled to maintain a gentle reflux once initiated.
Question 2: I've isolated a significant amount of biphenyl (B1667301) as a byproduct. How can I minimize its formation?
Answer: Biphenyl is a common byproduct formed from the coupling of the Grignard reagent with unreacted bromobenzene (B47551). This is favored by high local concentrations of bromobenzene and elevated temperatures. To minimize this:
-
Slow Addition: Add the solution of bromobenzene in anhydrous ether dropwise to the magnesium suspension. This ensures that the bromobenzene reacts with the magnesium as it is added, keeping its concentration low.
-
Temperature Control: Maintain a gentle reflux during the Grignard reagent formation. Overheating can promote the biphenyl coupling side reaction.
-
Efficient Stirring: Ensure the reaction mixture is stirred efficiently to promote the reaction between bromobenzene and the magnesium surface.
Question 3: My reaction mixture turned dark brown/black during the Grignard reagent formation. Is this normal?
Answer: A cloudy, grayish, or brownish appearance is normal as the phenylmagnesium bromide forms. However, a very dark or black color could indicate decomposition or side reactions, possibly due to impurities in the reagents or solvent, or overheating. If the yield is significantly impacted, review your reagent purity and temperature control procedures.
Dehydration of 1-Phenylcyclohexanol
Question 4: The yield of this compound is low after dehydration, and I have unreacted 1-phenylcyclohexanol remaining. What went wrong?
Answer: Incomplete dehydration is a common issue. Potential causes include:
-
Insufficient Acid Catalyst: Ensure the correct molar ratio of the acid catalyst is used.
-
Ineffective Water Removal: The dehydration is an equilibrium reaction. To drive it to completion, water must be removed as it is formed. Using a Dean-Stark trap is highly effective for this purpose, especially during scale-up.
-
Reaction Time and Temperature: The reaction may require a longer reflux time or a higher temperature to go to completion. Monitor the reaction by TLC or GC to determine the endpoint.
Question 5: My final product is a mixture of isomers. How can I improve the selectivity for this compound?
Answer: The acid-catalyzed dehydration of 1-phenylcyclohexanol proceeds via an E1 mechanism, involving a stable tertiary carbocation intermediate. Deprotonation can occur at an adjacent carbon, leading to different alkene isomers.
-
This compound (Endocyclic): This is the thermodynamically more stable and generally the major product due to the conjugated double bond.
-
(Phenylmethylene)cyclohexane (Exocyclic): This is the less stable, kinetic product.
To favor the formation of the more stable this compound, use conditions that allow for equilibrium to be reached, such as a longer reaction time at a moderate temperature. Stronger acids and higher temperatures can sometimes lead to more side products.
Question 6: The reaction mixture charred and turned black during dehydration. What caused this?
Answer: Charring is typically caused by using a strong, oxidizing acid like sulfuric acid at too high a temperature. To prevent this:
-
Use a Milder Acid: Phosphoric acid (85%) or p-toluenesulfonic acid (p-TsOH) are less oxidizing and less prone to causing charring.
-
Control Temperature: Use a heating mantle with a temperature controller and a sand or oil bath for uniform heating. Avoid localized overheating.
Data Presentation
The choice of acid catalyst can influence the yield and purity of the final product. The following table summarizes typical outcomes for the dehydration of 1-phenylcyclohexanol. Note: The values presented are representative and can vary based on specific reaction conditions such as temperature, reaction time, and scale.
| Acid Catalyst | Typical Concentration | Temperature | Typical Yield of this compound | Common Byproducts | Notes |
| Sulfuric Acid (H₂SO₄) | Concentrated | Moderate to High | 60-80% | Isomeric alkenes, polymers | Prone to causing charring and side reactions if not carefully controlled. |
| Phosphoric Acid (H₃PO₄) | 85% | High (Reflux) | 70-90% | Isomeric alkenes | Less oxidizing than H₂SO₄, leading to less charring. |
| p-Toluenesulfonic Acid (p-TsOH) | Catalytic amount | High (Reflux with Dean-Stark) | 85-95% | Minimal | Often gives cleaner reactions and higher yields, especially when water is removed. |
Experimental Protocols
Protocol 1: Synthesis of 1-Phenylcyclohexanol via Grignard Reaction
Materials:
-
Magnesium turnings (1.2 eq)
-
Bromobenzene (1.1 eq)
-
Cyclohexanone (B45756) (1.0 eq)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Iodine crystal (optional, for activation)
Procedure:
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Fit the condenser with a calcium chloride drying tube. Allow the apparatus to cool to room temperature under an inert atmosphere.
-
Magnesium Activation: Place the magnesium turnings in the flask. If activation is needed, add a single crystal of iodine.
-
Grignard Reagent Formation: Add a small portion of anhydrous diethyl ether to the flask. Prepare a solution of bromobenzene in anhydrous diethyl ether and add it to the dropping funnel. Add a small amount of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Cyclohexanone: After the magnesium has been consumed, cool the reaction mixture in an ice bath. Add a solution of cyclohexanone in anhydrous diethyl ether to the dropping funnel and add it dropwise to the Grignard reagent while stirring.
-
Workup: Once the addition is complete, allow the mixture to stir at room temperature for 30 minutes. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude 1-phenylcyclohexanol can be purified by recrystallization from a suitable solvent (e.g., hexane).
Protocol 2: Acid-Catalyzed Dehydration of 1-Phenylcyclohexanol
Materials:
-
1-Phenylcyclohexanol (1.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Apparatus Setup: To a round-bottom flask, add 1-phenylcyclohexanol and toluene. Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Reaction: Add the catalytic amount of p-TsOH to the flask. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected or TLC/GC analysis indicates the consumption of the starting material.
-
Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.
Visualizations
The following diagrams illustrate the key workflows and decision-making processes in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for Grignard reaction initiation.
Validation & Comparative
A Comparative Spectroscopic Analysis: 1-Phenyl-1-cyclohexene vs. 1-Methyl-1-cyclohexene
A deep dive into the ¹H and ¹³C NMR spectral features of 1-Phenyl-1-cyclohexene, with a comparative look at 1-Methyl-1-cyclohexene, provides valuable insights for researchers, scientists, and professionals in drug development. This guide offers a detailed examination of their distinct spectral characteristics, supported by experimental data and protocols, to aid in the structural elucidation and differentiation of these substituted cyclohexene (B86901) analogs.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool in organic chemistry for determining the structure of molecules. By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed molecular fingerprint. This guide focuses on the comprehensive ¹H and ¹³C NMR spectral analysis of this compound and presents a comparative study with 1-Methyl-1-cyclohexene to highlight the influence of different substituents on the cyclohexene ring.
¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) in NMR spectra are indicative of the electronic environment of the nuclei. The presence of a phenyl group in this compound, with its aromatic ring currents, exerts a significant deshielding effect on the nearby protons and carbons compared to the methyl group in 1-Methyl-1-cyclohexene. This is evident in the downfield shifts observed for the vinylic proton and the carbons of the double bond.
This compound:
| Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H | 7.17 - 7.35 | Multiplet | 5H |
| Vinylic-H | 6.10 | Triplet | 1H |
| Allylic-CH₂ | 2.38 | Multiplet | 2H |
| Allylic-CH₂ | 2.18 | Multiplet | 2H |
| CH₂ | 1.75 | Multiplet | 2H |
| CH₂ | 1.64 | Multiplet | 2H |
| Carbon (¹³C) | Chemical Shift (δ, ppm) |
| C (quaternary, phenyl-attached) | 142.5 |
| C (quaternary, vinylic) | 135.2 |
| CH (vinylic) | 125.8 |
| CH (phenyl) | 128.1 |
| CH (phenyl) | 126.8 |
| CH (phenyl) | 124.9 |
| CH₂ (allylic) | 29.5 |
| CH₂ (allylic) | 25.8 |
| CH₂ | 23.1 |
| CH₂ | 22.2 |
1-Methyl-1-cyclohexene (for comparison):
| Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Vinylic-H | ~5.38 | Triplet | 1H |
| Allylic-CH₂ | ~1.96 | Multiplet | 2H |
| Allylic-CH₂ | ~1.89 | Multiplet | 2H |
| CH₂ | ~1.63 | Multiplet | 2H |
| Methyl-H | ~1.61 | Singlet | 3H |
| CH₂ | ~1.54 | Multiplet | 2H |
| Carbon (¹³C) | Chemical Shift (δ, ppm) |
| C (quaternary, vinylic) | ~133.7 |
| CH (vinylic) | ~121.5 |
| CH₂ (allylic) | ~30.1 |
| CH₂ (allylic) | ~25.8 |
| CH₂ | ~23.0 |
| CH₂ | ~22.3 |
| CH₃ | ~23.5 |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.
Sample Preparation:
-
Weighing: Accurately weigh 10-20 mg of the neat liquid sample (this compound or 1-Methyl-1-cyclohexene).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
Processing:
-
Apply Fourier transform to the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
Integrate all signals.
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard proton-decoupled pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: ~240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 (or more, depending on sample concentration)
-
-
Processing:
-
Apply Fourier transform to the FID.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the solvent peak (CDCl₃ at 77.16 ppm).
-
Visualization of Molecular Environments
The following diagram illustrates the distinct proton and carbon environments in this compound, which give rise to the observed NMR signals.
Caption: ¹H and ¹³C NMR active environments in this compound.
Comparative Discussion
The substitution of a methyl group with a phenyl group at the 1-position of the cyclohexene ring leads to several distinct changes in the NMR spectra:
-
¹H NMR: The most significant difference is the appearance of signals in the aromatic region (7.17-7.35 ppm) for this compound, which are absent in the spectrum of 1-Methyl-1-cyclohexene. The vinylic proton in the phenyl-substituted compound is shifted downfield (6.10 ppm) compared to the methyl-substituted analog (~5.38 ppm) due to the deshielding effect of the aromatic ring. The methyl protons in 1-Methyl-1-cyclohexene appear as a characteristic sharp singlet around 1.61 ppm.
-
¹³C NMR: The carbons of the phenyl group introduce a set of signals between ~125 and 143 ppm. The quaternary carbon of the double bond attached to the phenyl group (C1) is significantly deshielded (~142.5 ppm) compared to the corresponding carbon in the methyl analog (~133.7 ppm). Similarly, the vinylic carbon with a proton attached (C2) is also shifted downfield in the phenyl derivative. The chemical shifts of the aliphatic carbons in the cyclohexene ring are less affected but still show minor variations.
A Comparative Guide to the Synthetic Routes of 1-Phenyl-1-cyclohexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four common synthetic routes to 1-Phenyl-1-cyclohexene, a valuable intermediate in organic synthesis. The methodologies discussed include the Dehydration of 1-Phenylcyclohexanol (B105894), the Wittig Reaction, the Shapiro Reaction, and the Heck Reaction. This document presents a quantitative analysis of these methods, detailed experimental protocols, and a visual representation of the synthetic pathways to aid in the selection of the most appropriate route for your research and development needs.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound, offering a direct comparison of their efficiency and reaction conditions.
| Parameter | Dehydration of 1-Phenylcyclohexanol | Wittig Reaction | Shapiro Reaction | Heck Reaction |
| Starting Materials | Phenylmagnesium bromide, Cyclohexanone (B45756) | Benzyltriphenylphosphonium (B107652) halide, Cyclohexanone | Cyclohexanone, Hydrazine, p-Toluenesulfonyl chloride, Organolithium reagent | Iodobenzene (B50100), Cyclohexene (B86901) |
| Overall Yield | ~80-95% | ~60-75% | ~75-85% | ~80-99% |
| Reaction Steps | 2 | 2 (including ylide preparation) | 2 | 1 |
| Reaction Temperature | Grignard: 0-35°C; Dehydration: Reflux | Ylide formation: RT; Reaction: RT to reflux | -78°C to RT | 80-120°C |
| Reaction Time | Grignard: 1-2h; Dehydration: 1-4h | Ylide formation: 1-2h; Reaction: 2-12h | 2-5h | 4-24h |
| Key Reagents | Mg, H₃PO₄ or H₂SO₄ | Strong base (e.g., n-BuLi, NaH) | Strong base (e.g., n-BuLi, LDA) | Palladium catalyst, Base (e.g., NEt₃, NaOAc) |
| Advantages | High overall yield, Readily available starting materials | Good control of double bond position | Forms less substituted alkenes, Good yields | High yield, One-step reaction |
| Disadvantages | Two distinct reaction steps, Use of strong acid | Stoichiometric phosphine (B1218219) oxide byproduct | Requires strong base at low temperatures | Use of expensive palladium catalyst, Potential for side products |
Experimental Protocols
Dehydration of 1-Phenylcyclohexanol
This two-step synthesis first involves the formation of 1-phenylcyclohexanol via a Grignard reaction, followed by acid-catalyzed dehydration.
Step 1: Synthesis of 1-Phenylcyclohexanol via Grignard Reaction
-
Materials: Magnesium turnings, Bromobenzene (B47551), Anhydrous diethyl ether, Cyclohexanone, Saturated aqueous ammonium (B1175870) chloride solution.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 eq).
-
Add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether dropwise to initiate the Grignard reagent formation.
-
Once the Grignard reagent has formed, cool the flask to 0°C and add a solution of cyclohexanone (1.0 eq) in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the ethereal layer, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield crude 1-phenylcyclohexanol.
-
-
Yield: Up to 99.6%[1].
Step 2: Acid-Catalyzed Dehydration to this compound
-
Materials: 1-Phenylcyclohexanol, 85% Phosphoric acid (or concentrated Sulfuric acid), Toluene, Sodium bicarbonate solution, Brine.
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve 1-phenylcyclohexanol (1.0 eq) in toluene.
-
Add a catalytic amount of 85% phosphoric acid (or concentrated sulfuric acid).
-
Heat the mixture to reflux and collect the water azeotropically until no more water is formed (typically 1-4 hours).
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.
-
-
Yield: Approximately 82% for the dehydration step[2].
Wittig Reaction
This route involves the reaction of a phosphorus ylide with cyclohexanone.
-
Materials: Benzyltriphenylphosphonium bromide, Strong base (e.g., n-butyllithium in THF), Cyclohexanone, Anhydrous diethyl ether.
-
Procedure:
-
Ylide Preparation: In a flame-dried flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium bromide (1.1 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0°C and add n-butyllithium (1.1 eq) dropwise. The formation of the orange-red ylide will be observed.
-
Stir the mixture at room temperature for 1-2 hours.
-
Wittig Reaction: Cool the ylide solution to 0°C and add a solution of cyclohexanone (1.0 eq) in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate this compound from the triphenylphosphine (B44618) oxide byproduct.
-
-
Yield: A similar Wittig reaction reports a yield of 70%[3].
Shapiro Reaction
This method converts cyclohexanone to the target alkene via a tosylhydrazone intermediate.
-
Materials: Cyclohexanone, p-Toluenesulfonylhydrazide, Methanol (B129727), Strong base (e.g., n-butyllithium in hexane), Anhydrous diethyl ether.
-
Procedure:
-
Tosylhydrazone Formation: In a flask, dissolve cyclohexanone (1.0 eq) and p-toluenesulfonylhydrazide (1.05 eq) in methanol and stir at room temperature until the tosylhydrazone precipitates. Filter and dry the solid.
-
Alkene Formation: Suspend the dried tosylhydrazone (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere and cool to -78°C.
-
Add n-butyllithium (2.2 eq) dropwise and allow the mixture to slowly warm to room temperature.
-
After stirring for 1-2 hours at room temperature, quench the reaction with water.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by distillation or column chromatography.
-
-
Yield: A similar Shapiro reaction for a substituted cyclohexene reports a yield of 81%.
Heck Reaction
This palladium-catalyzed cross-coupling reaction provides a direct route to this compound.
-
Materials: Iodobenzene, Cyclohexene, Palladium(II) acetate (B1210297) (catalyst), Triethylamine (B128534) (base), Acetonitrile or DMF (solvent).
-
Procedure:
-
In a Schlenk flask under a nitrogen atmosphere, combine palladium(II) acetate (1-5 mol%), iodobenzene (1.0 eq), and the solvent.
-
Add cyclohexene (1.5 eq) and triethylamine (1.2 eq).
-
Heat the reaction mixture to 80-120°C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.
-
Dilute the filtrate with an organic solvent (e.g., diethyl ether) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
-
Yield: Up to 99% yield has been reported for this reaction.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the compared synthetic routes to this compound.
Caption: Comparative workflow of synthetic routes to this compound.
References
A Comparative Guide to the Conformational Analysis of 1-Phenyl-1-cyclohexene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The conformational landscape of 1-phenyl-1-cyclohexene and its derivatives is of paramount importance in medicinal chemistry and materials science. The spatial arrangement of the phenyl and cyclohexene (B86901) rings dictates the molecule's steric and electronic properties, thereby influencing its biological activity and material characteristics. This guide provides a comparative overview of the conformational preferences of these derivatives, supported by experimental and computational data.
Conformational Preferences: A Comparative Overview
The dominant conformations of this compound derivatives are primarily investigated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. The cyclohexene ring typically adopts a half-chair conformation. The key conformational variable is the dihedral angle between the plane of the phenyl ring and the double bond of the cyclohexene ring.
Key Derivatives and Their Conformational Energies
The following table summarizes the calculated and experimental conformational free energy differences (ΔG°) between the most stable conformers for selected this compound derivatives. It is important to note that obtaining a comprehensive and directly comparable experimental dataset for a wide range of these derivatives is challenging. Therefore, some of the presented data are representative values based on available literature for structurally similar compounds.
| Derivative | Substituent(s) | Method | ΔG° (kcal/mol) | Most Stable Conformation (Dihedral Angle) | Reference |
| 1 | None | QCISD/G-311G(2df,p) | - | Skewed (~30-40°) | [1] |
| 2 | 1-Methyl | Experimental (-100 °C) | 0.32 ± 0.04 | Axial Phenyl Favored | [1] |
| 3 | 1-Methyl | QCISD/G-311G(2df,p) | 1.0 | Axial Phenyl Favored | [1] |
| 4 | 4-tert-Butyl | NMR | > 2.0 | Equatorial Phenyl Favored | [2] |
| 5 | 2'-Methyl (on phenyl) | Computational | ~0.5 | Increased Skew Angle | Hypothetical |
| 6 | 4'-Methoxy (on phenyl) | Computational | ~0.2 | Planar-like Favored | Hypothetical |
Note: A positive ΔG° indicates that the conformer with the phenyl group in an axial-like orientation is more stable. The dihedral angle refers to the torsion between the phenyl ring and the C1=C2 bond of the cyclohexene ring.
Experimental and Computational Methodologies
A multi-faceted approach is essential for a thorough conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Variable-temperature (VT) NMR is a powerful technique to study conformational equilibria.[3][4] By analyzing the changes in chemical shifts and coupling constants at different temperatures, thermodynamic parameters (ΔH°, ΔS°, and ΔG°) for the conformational exchange can be determined.
Experimental Protocol: Variable-Temperature NMR
-
Sample Preparation: Dissolve a known concentration of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈) in a high-quality NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.
-
Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in decrements of 10-20 K. Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum.
-
Coalescence and Low-Temperature Limit: Continue cooling until significant spectral changes, such as peak broadening and eventual splitting (coalescence), are observed. The low-temperature limit is reached when the individual conformers are "frozen out" on the NMR timescale, resulting in sharp, distinct signals for each.
-
Data Analysis:
-
Measure the chemical shifts (δ) and coupling constants (J) for each conformer at the lowest temperature.
-
Determine the population ratio of the conformers at different temperatures by integrating the corresponding signals.
-
Calculate the equilibrium constant (K) at each temperature.
-
Use the van't Hoff equation (ln(K) = -ΔH°/RT + ΔS°/R) to determine the enthalpy (ΔH°) and entropy (ΔS°) of the conformational equilibrium.
-
Calculate the Gibbs free energy difference (ΔG° = ΔH° - TΔS°) at a standard temperature.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the this compound derivative of suitable size and quality. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine it using least-squares methods.
-
Analysis: Analyze the refined structure to determine bond lengths, bond angles, and torsional angles, which define the precise conformation of the molecule in the solid state.
Computational Chemistry
Computational modeling provides valuable insights into the relative energies of different conformers and the energy barriers between them.
Computational Protocol: Conformational Analysis
-
Conformational Search: Perform a systematic search of the conformational space to identify all low-energy conformers. This can be done using molecular mechanics (e.g., MMFF) or semi-empirical methods.
-
Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) or ab initio methods (e.g., MP2, QCISD).[1] Calculate the single-point energies at a higher level of theory for improved accuracy.
-
Frequency Analysis: Perform a frequency calculation for each optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).
-
Analysis: Compare the relative energies of the conformers to determine the most stable structures and the energy differences between them.
Visualization of the Conformational Analysis Workflow
The following diagram illustrates the logical workflow for a comprehensive conformational analysis of this compound derivatives.
This integrated approach, combining experimental and computational techniques, provides a robust understanding of the conformational behavior of this compound derivatives, which is crucial for rational drug design and the development of new materials.
References
Isomerization of 1-Phenyl-1-cyclohexene: A Comparative Guide to Catalytic Methods
For researchers, scientists, and drug development professionals, the selective isomerization of 1-phenyl-1-cyclohexene to its endocyclic isomers, such as 3-phenyl-1-cyclohexene (B8703193) and 4-phenyl-1-cyclohexene, is a critical transformation in the synthesis of complex molecules and potential pharmaceutical candidates. This guide provides a comparative overview of different catalytic methods for this isomerization, presenting available experimental data and detailed protocols to aid in the selection of the most suitable synthetic route.
The isomerization of this compound involves the migration of the double bond within the cyclohexene (B86901) ring, leading to the formation of more thermodynamically stable or synthetically useful isomers. The product distribution is highly dependent on the catalytic system employed, with acid catalysts and transition metal complexes being the most common choices.
Comparison of Catalytic Systems
The choice of catalyst is paramount in directing the isomerization of this compound towards a desired endocyclic isomer. While detailed quantitative data for a direct comparison of various catalysts for this specific reaction is not extensively documented in publicly available literature, we can infer performance from related transformations and general principles of alkene isomerization.
| Catalyst Type | Typical Catalysts | Expected Major Isomer(s) | General Reaction Conditions | Advantages | Limitations |
| Acid Catalysis | H₂SO₄, p-TsOH, Solid Acids (e.g., Zeolites) | Thermodynamic mixture, potentially favoring 3-phenyl-1-cyclohexene and 4-phenyl-1-cyclohexene. | Elevated temperatures. | Low cost, simple procedure. | Often leads to a mixture of isomers, potential for side reactions (e.g., polymerization, rearrangement). |
| Transition Metal Catalysis | Palladium (e.g., PdCl₂, Pd(OAc)₂), Rhodium (e.g., [Rh(COD)Cl]₂) | Can offer higher selectivity depending on the metal and ligands. | Generally milder conditions than acid catalysis. | High selectivity, milder reaction conditions. | Higher cost of catalysts, sensitivity to air and moisture. |
Experimental Protocols
Acid-Catalyzed Isomerization (General Procedure)
This protocol describes a general approach to acid-catalyzed isomerization. The specific acid, solvent, temperature, and reaction time will require optimization for the desired product distribution.
Materials:
-
This compound
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene, xylenes)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of this compound in an anhydrous solvent in a round-bottom flask, add a catalytic amount of the acid catalyst.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the isomeric products.
Transition Metal-Catalyzed Isomerization (General Procedure)
This protocol provides a general framework for transition metal-catalyzed isomerization. The choice of metal precursor, ligand, solvent, and temperature is crucial for achieving high selectivity and yield.
Materials:
-
This compound
-
Transition metal catalyst (e.g., PdCl₂, [Rh(COD)Cl]₂)
-
Ligand (if required)
-
Anhydrous, degassed solvent (e.g., toluene, THF)
-
Inert gas atmosphere (e.g., nitrogen, argon)
-
Schlenk flask or similar apparatus for inert atmosphere reactions
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the transition metal catalyst and any ligand in the anhydrous, degassed solvent.
-
Add this compound to the catalyst solution.
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by GC-MS or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the isomers.
Logical Workflow and Signaling Pathways
The isomerization process can be visualized as a series of steps from the starting material to the final products, influenced by the chosen catalytic pathway.
Caption: Catalytic pathways for the isomerization of this compound.
The acid-catalyzed pathway generally proceeds through a carbocation intermediate, which can lead to a mixture of products. In contrast, transition metal catalysis can offer more selective pathways, often involving metal-hydride addition-elimination or π-allyl intermediates, allowing for greater control over the product distribution.
Caption: Proposed mechanism for acid-catalyzed isomerization.
Further research is required to obtain detailed quantitative data for the various catalytic systems to enable a more rigorous comparison. The provided protocols offer a starting point for the experimental investigation of the isomerization of this compound. The choice of the optimal method will depend on the desired product selectivity, cost considerations, and the scale of the reaction.
Unveiling the Structural Nuances of 1-Phenyl-1-cyclohexene: A Comparative Guide to DFT Calculations
For Researchers, Scientists, and Drug Development Professionals
The conformational flexibility and electronic properties of phenyl-substituted cyclic scaffolds are of paramount importance in medicinal chemistry and materials science. 1-Phenyl-1-cyclohexene, with its blend of a flexible cyclohexene (B86901) ring and a rigid phenyl group, presents a compelling case for detailed structural analysis. Density Functional Theory (DFT) calculations offer a powerful, non-experimental avenue to probe the geometric and energetic landscapes of such molecules. This guide provides a comparative overview of DFT methodologies applicable to this compound, supported by data from analogous systems, and outlines a robust computational protocol for its structural elucidation.
Comparison of Theoretical Methods for Phenyl-Substituted Cyclohexanes
Table 1: Comparison of Calculated Conformational Free Energy Differences (ΔG°) for Phenylcyclohexane (B48628) (Axial vs. Equatorial Phenyl Group)
| Level of Theory | Basis Set | ΔG° (kcal/mol) |
| HF | 6-31G* | 3.4 |
| B3LYP | 6-311G | 2.9 |
| MP2 | 6-311G | 3.1 |
| QCISD | 6-311G** | 3.0 |
| Experimental | 2.87 ± 0.06 |
Data adapted from Wiberg, K. B., et al. J. Org. Chem. 2000, 65 (4), 1181–1187.
The data clearly indicates that while all methods predict the equatorial conformation to be more stable, the B3LYP functional with a triple-zeta basis set (6-311G**) provides a result in close agreement with experimental values. This suggests that a similar level of theory would be a suitable starting point for investigating this compound.
Proposed DFT Calculation Protocol for this compound
The following section outlines a detailed methodology for performing DFT calculations to determine the stable conformers and geometric parameters of this compound.
Initial Structure Generation and Conformational Search
The first step involves generating an initial 3D structure of this compound. Due to the rotational freedom around the C-C single bond connecting the phenyl and cyclohexene rings, and the inherent flexibility of the cyclohexene ring, a thorough conformational search is crucial. This can be achieved using molecular mechanics methods (e.g., with the MMFF94 force field) to explore the potential energy surface and identify low-energy conformers. The primary degrees of freedom to consider are the dihedral angle between the phenyl and cyclohexene rings and the half-chair and boat conformations of the cyclohexene ring.
Geometry Optimization
The low-energy conformers identified from the molecular mechanics search should then be subjected to geometry optimization using DFT. Based on the performance with analogous systems, the B3LYP functional with the 6-31G(d,p) or a larger 6-311+G(d,p) basis set is recommended. The latter includes diffuse functions, which can be important for accurately describing the π-system of the phenyl ring. The optimization calculations should be performed without any symmetry constraints to allow the molecule to find its true energy minimum.
Frequency Calculations
To confirm that the optimized geometries correspond to true energy minima, vibrational frequency calculations should be performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure on the potential energy surface. These calculations also provide thermodynamic data, such as zero-point vibrational energy (ZPVE), which is necessary for accurate energy comparisons between conformers.
Final Energy Calculations
For a more accurate determination of the relative energies of the conformers, single-point energy calculations can be performed on the B3LYP-optimized geometries using a higher level of theory, such as a larger basis set (e.g., aug-cc-pVTZ) or a different functional (e.g., M06-2X, which is often better for non-covalent interactions).
Mandatory Visualizations
To aid in the conceptualization of the computational workflow and the structural relationships within this compound, the following diagrams are provided.
Caption: A typical workflow for DFT calculations on this compound.
Caption: Logical relationship of conformational variables in this compound.
Data Presentation: Anticipated Structural Parameters
While experimental data is lacking, DFT calculations would provide a wealth of quantitative structural information. The following table illustrates the type of data that would be generated and should be tabulated for a comprehensive comparison of different conformers or with data from analogous molecules.
Table 2: Hypothetical DFT-Calculated Structural Parameters for a Low-Energy Conformer of this compound (B3LYP/6-311+G(d,p))
| Parameter | Value |
| Bond Lengths (Å) | |
| C(1)-C(2) (cyclohexene) | e.g., 1.34 |
| C(1)-C(phenyl) | e.g., 1.48 |
| Bond Angles (degrees) | |
| C(6)-C(1)-C(2) | e.g., 122.5 |
| C(2)-C(1)-C(phenyl) | e.g., 120.0 |
| Dihedral Angles (degrees) | |
| C(6)-C(1)-C(2)-C(3) | e.g., -10.5 |
| C(2)-C(1)-C(phenyl)-C(ortho) | e.g., 45.0 |
| Relative Energy (kcal/mol) | 0.00 (Reference) |
Conclusion
In the absence of direct experimental data for this compound, DFT calculations stand as the most viable method for a detailed structural investigation. By leveraging insights from analogous systems and employing a rigorous computational protocol as outlined in this guide, researchers can obtain reliable predictions of its geometric parameters and conformational preferences. The proposed workflow, combining conformational searching with high-level DFT calculations, provides a clear path to understanding the intricate structural landscape of this important molecular scaffold. The resulting data will be invaluable for applications in drug design, where precise molecular shape and electronic properties are critical for biological activity.
A Comparative Guide to the Mechanistic Investigation of 1-Phenyl-1-cyclohexene Oxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various methods for the oxidation of 1-phenyl-1-cyclohexene, a key transformation in organic synthesis. The document outlines the performance of different oxidative pathways—epoxidation, allylic oxidation, ozonolysis, and photo-oxygenation—supported by experimental data from peer-reviewed literature. Detailed experimental protocols and mechanistic diagrams are provided to facilitate replication and further investigation.
Comparative Performance of Oxidation Methods
The choice of an oxidation method for this compound significantly influences product distribution and yield. Below is a summary of quantitative data from various studies, offering a direct comparison of the efficacy of different approaches.
| Oxidation Method | Reagents/Catalyst | Solvent | Time (h) | Conversion (%) | Product(s) | Yield (%) | Selectivity | Reference |
| Photo-oxygenation | Methylene (B1212753) Blue, O₂ | Acetonitrile | 0.014 | 72 | Allylic Hydroperoxide, Endoperoxide | - | AHP/EPO ratio: 1.5 | Visible light-mediated photo-oxygenation of arylcyclohexenes |
| Epoxidation | m-CPBA | Dichloromethane (B109758) | 3 | >95 | 1-phenyl-1,2-epoxycyclohexane | ~75 (typical) | High for epoxide | Overcoming low yields in the epoxidation of cyclohexene (B86901) derivatives |
| Allylic Oxidation | SeO₂, t-BuOOH | Dichloromethane | 19 | - | 2-Phenyl-2-cyclohexen-1-ol | High (general) | Regioselective | Allylic and Benzylic Oxidation |
| Ozonolysis (Reductive) | O₃, then DMS | Methanol (B129727)/-78°C | - | Complete | 6-Oxo-6-phenylhexanal | High (general) | - | Alkene Reactions: Ozonolysis |
| Catalytic Epoxidation | V-based MOF, H₂O₂ | Acetonitrile | 0.75 | 38-43 | Epoxide, trans-diol | - | 75-80 (total) | Cyclohexene Epoxidation with H2O2 in the Vapor and Liquid Phases over a Vanadium-based Metal-Organic Framework |
Note: Data for epoxidation, allylic oxidation, and ozonolysis are based on general procedures for similar substrates, as specific quantitative data for this compound was not available in a comparative context. The photo-oxygenation data is specific to a substituted this compound derivative.
Mechanistic Pathways and Experimental Workflows
The oxidation of this compound can proceed through several distinct mechanistic pathways, each yielding different products. The choice of reagents and reaction conditions dictates the favored pathway.
Epoxidation
Epoxidation involves the addition of a single oxygen atom across the double bond to form an epoxide. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation.[1] The reaction proceeds via a concerted mechanism.[2]
Caption: Epoxidation of this compound with m-CPBA.
Allylic Oxidation
Allylic oxidation introduces an oxygen functional group at the carbon atom adjacent to the double bond. A common reagent system for this is selenium dioxide (SeO₂) with tert-butyl hydroperoxide (t-BuOOH).[3][4] The reaction proceeds through an ene reaction followed by a[3][5]-sigmatropic rearrangement.[6]
Caption: Allylic oxidation of this compound with SeO₂.
Ozonolysis
Ozonolysis cleaves the double bond, typically leading to the formation of aldehydes, ketones, or carboxylic acids, depending on the workup conditions.[7] A reductive workup, for instance with dimethyl sulfide (B99878) (DMS), yields aldehydes and ketones.[8][9] The reaction proceeds via the formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide.[10]
Caption: Ozonolysis of this compound with reductive workup.
Photo-oxygenation
Visible light-mediated photo-oxygenation, using a sensitizer (B1316253) like methylene blue and molecular oxygen, can lead to the formation of allylic hydroperoxides and endoperoxides. This reaction proceeds via the generation of singlet oxygen.
Caption: Photo-oxygenation of this compound.
Detailed Experimental Protocols
Protocol 1: Epoxidation of this compound with m-CPBA
This protocol is adapted from a general procedure for the epoxidation of cyclohexene derivatives.[11]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite (B76179) solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.2 eq) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of this compound over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium sulfite solution and stir for 15 minutes to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) to remove m-chlorobenzoic acid, and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1-phenylcyclohexene oxide.
-
The product can be further purified by flash column chromatography if necessary.
Protocol 2: Allylic Oxidation of this compound with SeO₂ and t-BuOOH
This protocol is based on a general method for the allylic oxidation of alkenes.[3]
Materials:
-
This compound
-
Selenium dioxide (SeO₂)
-
tert-Butyl hydroperoxide (t-BuOOH, 70 wt% in H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Water
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dichloromethane, add selenium dioxide (catalytic amount, e.g., 5 mol%).
-
Add tert-butyl hydroperoxide (2.0 eq) dropwise to the mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate 2-phenyl-2-cyclohexen-1-ol.
Protocol 3: Ozonolysis of this compound with Reductive Workup
This is a general procedure for the ozonolysis of alkenes.[7]
Materials:
-
This compound
-
Methanol (CH₃OH)
-
Ozone (O₃)
-
Dimethyl sulfide (DMS)
-
Ozonolysis apparatus, dry ice/acetone bath
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a flask suitable for ozonolysis.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a blue color, indicating the presence of excess ozone.
-
Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add dimethyl sulfide (1.5 eq) dropwise to the cold solution.
-
Allow the reaction mixture to warm slowly to room temperature and stir for several hours.
-
Remove the solvent under reduced pressure.
-
The crude 6-oxo-6-phenylhexanal can be purified by distillation or column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. adichemistry.com [adichemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Unveiling Molecular Architectures: A Comparative Guide to the Characterization of 1-Phenyl-1-cyclohexene Reaction Products
The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern chemistry, dictating its physical, chemical, and biological properties. For reaction products derived from 1-phenyl-1-cyclohexene, a versatile building block in organic synthesis, determining the exact stereochemistry and solid-state conformation is paramount for applications in drug discovery and materials science. Single-crystal X-ray crystallography stands as the definitive method for elucidating these structures with atomic-level precision. This guide provides a comparative analysis of X-ray crystallography alongside common spectroscopic techniques for the characterization of key reaction products of this compound: the epoxide, the diol, and the dibromide.
At a Glance: Comparing Characterization Techniques
The selection of an analytical technique hinges on the specific information required. While spectroscopic methods provide valuable insights into connectivity and functional groups, X-ray crystallography offers an unparalleled, unambiguous determination of the complete molecular structure in the solid state.
| Characterization Method | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, torsion angles, stereochemistry, crystal packing, absolute configuration. | Unambiguous structural determination. | Requires a suitable single crystal, which can be challenging to obtain. Provides solid-state conformation which may differ from solution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), stereochemical relationships (NOE), solution-state conformation, sample purity. | Non-destructive, provides detailed information about the molecular framework in solution. | Structure elucidation can be complex for novel compounds; does not provide bond lengths or angles directly. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., O-H, C-O). | Fast, simple, and non-destructive. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns. | High sensitivity, requires very small sample amounts. | Does not provide information on stereochemistry or connectivity. |
X-ray Crystallography Data for Representative Cyclohexane Derivatives
The following table presents representative crystallographic data for a non-phenylated analog of a this compound reaction product, illustrating the type of quantitative information obtained from a single-crystal X-ray diffraction experiment.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| trans-1,2-Dibromocyclohexane (B146542) | Monoclinic | P2₁/c | 6.21 | 10.75 | 11.52 | 90 | 107.5 | 90 |
Note: Data for trans-1,2-dibromocyclohexane is presented as a representative example due to the lack of available data for trans-1,2-dibromo-1-phenylcyclohexane in the searched literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key reactions of this compound and the subsequent characterization of the products.
Synthesis of (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol
This procedure is adapted from a Sharpless asymmetric dihydroxylation reaction.
Materials:
-
This compound
-
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆])
-
Potassium carbonate (K₂CO₃)
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂)
-
Potassium osmate dihydrate (K₂OsO₄·2H₂O)
-
(DHQD)₂PHAL (hydroquinidine 1,4-phthalazinediyl diether)
-
tert-Butyl alcohol
-
Water
-
Ethyl acetate (B1210297)
-
2 M Potassium hydroxide (B78521) (KOH)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a 3-L flask equipped with a mechanical stirrer, add water (375 mL).
-
While stirring, add potassium ferricyanide (247 g, 0.75 mol), anhydrous potassium carbonate (104 g, 0.75 mol), methanesulfonamide (23.8 g, 0.25 mol), potassium osmate dihydrate (46.1 mg, 0.125 mmol), and (DHQD)₂PHAL (486.9 mg, 0.625 mmol).
-
Add this compound (39.55 g, 0.25 mol) and tert-butyl alcohol (250 mL).
-
Stir the slurry vigorously for 2 days.
-
After the reaction is complete, add ethyl acetate (250 mL) to dissolve the product.
-
Filter the mixture and wash the filter cake with ethyl acetate.
-
Separate the organic phase and wash it with 2 M KOH (2 x 50 mL).
-
Dry the organic phase over MgSO₄, filter, and evaporate the solvent to yield the crude diol.
General Procedure for Bromination of an Alkene
Materials:
-
Alkene (e.g., this compound)
-
Bromine (Br₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
Dissolve the alkene in a suitable solvent like dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise with stirring.
-
Continue the addition until a faint orange color persists, indicating the consumption of the alkene.
-
Wash the reaction mixture with a saturated solution of sodium thiosulfate (B1220275) to remove excess bromine.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to obtain the dibrominated product.
General Procedure for Epoxidation of an Alkene
Materials:
-
Alkene (e.g., this compound)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the alkene in dichloromethane in a round-bottom flask.
-
Add m-CPBA portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, wash the reaction mixture with a saturated sodium bicarbonate solution to remove the resulting meta-chlorobenzoic acid.
-
Separate the organic layer, dry it over an anhydrous salt, and evaporate the solvent to yield the epoxide.
X-ray Crystallography Protocol
-
Crystal Growth: Grow single crystals of the purified reaction product. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer. This involves irradiating the crystal with monochromatic X-rays and recording the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. The crystal structure is then solved using computational methods and refined to obtain the final atomic coordinates and geometric parameters.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis and characterization process.
Caption: Experimental workflow for synthesis and characterization.
Caption: Comparison of characterization techniques.
Safety Operating Guide
Proper Disposal of 1-Phenyl-1-cyclohexene: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-Phenyl-1-cyclohexene, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. This compound is a combustible liquid that can cause skin and eye irritation and is very toxic to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[3][4][5][6]
-
Hand Protection: Use appropriate chemical-resistant gloves.[6]
-
Skin and Body Protection: Wear a lab coat and ensure that skin is not exposed.[5][7]
Handling and Storage:
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors.[3][7]
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[4][5][8]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[1]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste and arrange for its collection by a licensed environmental waste management contractor. Do not pour this compound down the drain or dispose of it with regular trash. [1][9][10]
Step 1: Waste Collection and Segregation
-
Designated Waste Container:
-
Use a dedicated, properly labeled hazardous waste container for collecting this compound waste. The container must be made of a compatible material and have a tightly fitting cap.[9][11]
-
The original product container is often a suitable choice for waste collection.[9]
-
Label the container clearly as "Hazardous Waste" and list "this compound" and any other constituents.
-
-
Segregation:
-
Do not mix this compound waste with other incompatible waste streams. It is generally categorized as a non-halogenated organic solvent.[12]
-
Step 2: Handling Spills and Contaminated Materials
In the event of a spill, follow these procedures for cleanup and disposal:
-
Contain the Spill: Ensure adequate ventilation and wear appropriate PPE.[4][5][8]
-
Absorb the Spill: Use an inert absorbent material such as sand, silica (B1680970) gel, acid binder, or universal binder to soak up the spilled liquid.[4][5][8]
-
Collect and Containerize: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[4][5]
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Dispose of Contaminated Materials: Any materials used for cleanup, such as gloves, paper towels, and absorbent pads, must also be placed in the hazardous waste container for proper disposal.[10]
Step 3: Disposal of Empty Containers
Empty containers that once held this compound must be handled as hazardous waste unless properly decontaminated.[1]
-
Triple Rinsing: For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[9]
-
Collect Rinsate: The solvent rinsate from the cleaning process must be collected and disposed of as hazardous waste.[9]
-
Deface Label: Before disposing of the rinsed container in regular waste, completely deface or remove the original label.[9]
Step 4: Arranging for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary contact for arranging the disposal of hazardous waste.[10][13]
-
Follow Institutional Protocols: Adhere to your organization's specific procedures for hazardous waste pickup, including any required forms or labeling.
-
Licensed Waste Carrier: The EHS department will coordinate with a licensed hazardous waste disposal company to transport and dispose of the chemical in accordance with all federal, state, and local regulations.[1][8]
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following physical and chemical properties of this compound are relevant for its safe handling and storage prior to disposal.
| Property | Value |
| Molecular Formula | C₁₂H₁₄ |
| Molecular Weight | 158.24 g/mol |
| Flash Point | 103 °C (217.4 °F) - closed cup[4][5] |
| Boiling Point | 251-253 °C[4][5] |
| Melting Point | -11 °C[4][5] |
| Density | 0.994 g/mL at 25 °C |
| Storage Class | 10 - Combustible liquids |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 1-Phenylcyclohexene | C12H14 | CID 13043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. vumc.org [vumc.org]
- 10. web.mit.edu [web.mit.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Disposal of Testing for Alkane/Alkene | UK Science Technician Community [community.preproom.org]
- 13. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Personal protective equipment for handling 1-Phenyl-1-cyclohexene
Essential Safety and Handling Guide for 1-Phenyl-1-cyclohexene
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of this compound (CAS No. 771-98-2). It is intended for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure safe handling and minimize exposure risks.
Hazard Identification and Risk Assessment
This compound is a combustible liquid that poses several health risks. Understanding these hazards is the first step toward safe handling.
-
Acute Health Effects: The compound is harmful if swallowed and may cause respiratory irritation.[1][2] It is also known to cause skin and serious eye irritation.[1][3]
-
Physical Hazards: It is a combustible liquid with a flash point of 103 °C (217.4 °F).[4][5][6]
-
Chronic Health Effects: The toxicological properties have not been fully investigated, so it is prudent to minimize exposure.[7]
-
Environmental Hazards: It is very toxic to aquatic life with long-lasting effects.[3]
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is crucial to prevent exposure. The following table summarizes the recommended equipment for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Best Practices |
| Respiratory | Air-purifying respirator with organic vapor cartridges | Required when working outside of a fume hood or if ventilation is inadequate. Ensure a proper fit test has been conducted. A dust mask (N95) may be suitable for some applications but a respirator is preferred for vapors. |
| Eye and Face | Chemical safety goggles or a face shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4][6] A face shield should be worn over goggles when there is a significant splash hazard. |
| Skin and Body | Chemical-resistant lab coat or coveralls | Wear a long-sleeved lab coat to protect from incidental contact. For larger quantities or tasks with a higher risk of splashes, chemical-resistant coveralls are recommended. |
| Hands | Chemically resistant gloves | Nitrile or neoprene gloves are recommended. For prolonged contact, consider heavier-duty gloves. Always inspect gloves for tears or holes before use and change them immediately if contaminated.[8] |
| Feet | Closed-toe shoes | Shoes must fully cover the feet to protect against spills. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety.
Step-by-Step Operational Plan
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation of vapors.[9] Ensure proper ventilation, with a typical rate of 10 air changes per hour.[2]
-
Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Designate a specific area for handling the chemical to prevent cross-contamination.
-
Handling:
-
Emergency Procedures (Spills):
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[4][6]
-
Collect the absorbed material into a suitable, closed container for disposal.[4][6]
-
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[4][6] Seek medical attention if irritation persists.[3]
-
Skin Contact: Wash off immediately with soap and plenty of water.[9] Remove contaminated clothing and wash it before reuse.[4][6]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[9]
-
Ingestion: Do NOT induce vomiting.[4][6] Rinse mouth with water and drink plenty of water.[4][6][9] Never give anything by mouth to an unconscious person and seek immediate medical assistance.[4][6][9]
-
Disposal Plan
All waste materials must be handled as hazardous waste.
-
Chemical Waste: Unused this compound and solutions containing it must be collected in a designated, labeled, and sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent materials, and paper towels, must be placed in a sealed, labeled container for hazardous waste disposal.
-
Disposal Protocol: Dispose of all waste through an approved waste disposal plant, following all local, regional, and national regulations.[2][3] Do not allow the product to enter drains.[3][9]
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. 1-Phenylcyclohexene | C12H14 | CID 13043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound 95 771-98-2 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
